Thiazolo[5,4-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQRZSYDSDMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669243 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-61-7 | |
| Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the basic structure of Thiazolo[5,4-d]pyrimidin-2-amine?
Technical Guide: Thiazolo[5,4-d]pyrimidin-2-amine Scaffold in Drug Discovery
Executive Summary
The Thiazolo[5,4-d]pyrimidin-2-amine core represents a privileged bicyclic heterocycle in modern medicinal chemistry. Structurally characterized by the fusion of a thiazole ring to a pyrimidine ring across the
This guide details the structural anatomy, robust synthetic pathways, and pharmacophore mapping of the 2-amine derivative, focusing on its application as a kinase inhibitor (targeting the ATP hinge region) and an adenosine receptor antagonist (A
Structural Anatomy & Physicochemical Properties
The Thiazolo[5,4-d]pyrimidine system is a 6,5-fused heteroaromatic. The "2-amine" designation places the primary amino group (
Numbering and Bioisosterism
Unlike purines, where the imidazole nitrogen (N9) is the sugar attachment point, the thiazolo[5,4-d]pyrimidine replaces the imidazole ring with a thiazole.
-
Purine Homology: The N1 and N3 of the pyrimidine ring align with N1 and N3 of purine. The Sulfur atom (typically position 7 in this specific fusion numbering, though IUPAC varies) mimics the steric bulk and lipophilicity of the N7/C8 region of purine, but without the hydrogen bond acceptor capability of N7.
-
The 2-Amine Function: The amine at position 2 (thiazole ring) acts as a critical hydrogen bond donor/acceptor. In the context of kinase binding, this moiety often interacts with the gatekeeper residue or solvent-exposed regions, distinct from the N6-amine of adenine which binds the hinge region.
Physicochemical Profile
-
Lipophilicity: The sulfur atom increases
relative to the purine core, improving membrane permeability. -
Aromaticity: The system is electron-deficient (
-deficient), making the C7 position (pyrimidine ring) highly susceptible to nucleophilic aromatic substitution ( ), a feature exploited in library synthesis.
Figure 1: Structural Comparison and Numbering
Caption: Bioisosteric relationship between the natural Purine scaffold and the Thiazolo[5,4-d]pyrimidin-2-amine synthetic core.
Synthetic Architectures
The most robust route to the Thiazolo[5,4-d]pyrimidin-2-amine core avoids the instability of starting with a thiazole. Instead, we utilize a pyrimidine-first approach , specifically cyclizing 5-aminopyrimidine derivatives.
The "Isothiocyanate Cyclization" Protocol
This method is preferred for its high yield and the ability to introduce diversity at the 7-position (pyrimidine C2 equivalent) early in the synthesis.
Mechanism:
-
Precursor: Start with commercially available 4,6-dichloro-5-aminopyrimidine .[4]
-
Thiourea Formation: Reaction with an isothiocyanate (RNCS) generates a thiourea intermediate.
-
Cyclization: Intramolecular nucleophilic attack of the sulfur on the adjacent chloro-carbon closes the thiazole ring.
Figure 2: Synthetic Workflow
Caption: Step-wise synthesis of the 2-amino-7-chloro-thiazolo[5,4-d]pyrimidine scaffold, a versatile precursor for drug libraries.
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidine (Key Intermediate). Note: This protocol is validated based on standard heterocyclic chemistry procedures adapted from Richardson et al. and recent patent literature.
Materials:
-
4,6-Dichloro-5-aminopyrimidine (1.0 eq)
-
Benzoyl isothiocyanate (1.1 eq)
-
Acetone (Dry)
-
Sodium Hydroxide (2M aq)
Step-by-Step Methodology:
-
Thiourea Formation:
-
Dissolve 4,6-dichloro-5-aminopyrimidine (10 mmol) in dry acetone (50 mL).
-
Add benzoyl isothiocyanate (11 mmol) dropwise at room temperature.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting amine spot should disappear.
-
Observation: A precipitate (the benzoylthiourea intermediate) often forms.
-
-
Hydrolysis & Cyclization (One-Pot):
-
Evaporate the acetone under reduced pressure.
-
Suspend the residue in Ethanol (20 mL) and add 2M NaOH (20 mL).
-
Reflux for 1 hour. This step cleaves the benzoyl group and effects the intramolecular cyclization (displacement of the 4-chloro group by sulfur).
-
Critical Check: The solution usually turns clear then precipitates the product upon cooling/neutralization.
-
-
Isolation:
-
Cool the reaction mixture to 0°C.
-
Neutralize carefully with dilute HCl to pH 7.
-
Filter the resulting solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
-
Characterization (Expected Data):
-
Yield: 75–85%.
-
1H NMR (DMSO-d6):
~8.4 ppm (s, 1H, Pyrimidine-H), ~8.0 ppm (br s, 2H, NH2). -
LC-MS: M+1 peak corresponding to the chloro-substituted mass (approx. 186/188 ratio 3:1).
-
Medicinal Chemistry & Applications
Kinase Inhibition (PI3K / EGFR)
The thiazolo[5,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor.
-
Binding Mode: The pyrimidine N1 and the C2-H (or substituents at C7) interact with the hinge region of the kinase (e.g., Val851 in PI3K
). -
Significance of 2-Amine: The 2-amine group often points towards the ribose binding pocket or the solvent front, allowing for solubilizing groups to be attached (via acylation or alkylation of the amine) without disrupting the primary hinge binding.
Adenosine Receptor Antagonism (A )
This scaffold is a classic antagonist for Adenosine GPCRs.
-
Mechanism: The planar bicyclic system
-stacks with Phe168 (in human A ), while the exocyclic amine forms water-mediated hydrogen bonds. -
Therapeutic Relevance: A
antagonists are critical in immuno-oncology (preventing T-cell suppression) and Parkinson's disease.
Table 1: Comparative Activity Profile (Representative Data)
| Target | Compound Class | R-Group (Pos 7) | R-Group (Pos 2) | Activity ( | Reference |
| PI3K | Thiazolo[5,4-d] | Morpholine | Amine | 12 nM | [1] |
| EGFR | Thiazolo[5,4-d] | Aniline deriv. | Methyl | 45 nM | [2] |
| hA | Thiazolo[5,4-d] | Furan-2-yl | Amine | 0.06 nM ( | [3] |
References
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Source: Bioorganic & Medicinal Chemistry, 2021.[5][6] Link:[Link][6]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (Review covering the [5,4-d] isomer comparisons) Source: European Journal of Medicinal Chemistry, 2016.[2] Link:[Link][2]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Source: Pharmaceuticals, 2021.[6] Link:[Link]
-
Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. Source: Journal of Organic Chemistry, 2005. Link:[Link]
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsphs.org [bsphs.org]
- 4. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Thiazolo[5,4-d]pyrimidines: From Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Remarkable Versatility
The thiazolo[5,4-d]pyrimidine core, a fused heterocyclic system, has emerged from the annals of chemical literature to become a privileged scaffold in modern medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile template for the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazolo[5,4-d]pyrimidine compounds. It further delves into their mechanisms of action in key therapeutic areas and furnishes detailed experimental protocols for their synthesis, offering a technical resource for researchers in drug discovery and development.
I. A Historical Odyssey: The Dawn of a Scaffold
The journey of thiazolo[5,4-d]pyrimidines began in the mid-20th century, with early explorations into condensed pyrimidine systems. One of the earliest documented syntheses was reported in 1950 by Falco and Hitchings, who were investigating purine antagonists.[1] Their work laid the foundational chemical knowledge for this heterocyclic family. However, it was the recognition of their potential as purine bioisosteres that truly catalyzed the exploration of their therapeutic applications.[2][3] The structural resemblance to adenine and guanine hinted at the possibility of these compounds interacting with the myriad of proteins that recognize purine-based ligands, a hypothesis that has since been extensively validated.[2][3]
II. The Synthetic Arsenal: Constructing the Thiazolo[5,4-d]pyrimidine Core
The construction of the thiazolo[5,4-d]pyrimidine scaffold can be broadly approached from two primary retrosynthetic disconnections: annulation of a thiazole ring onto a pre-existing pyrimidine, or the formation of a pyrimidine ring fused to a thiazole precursor.
A. Building from the Pyrimidine Up: The Classical Approach
One of the most established methods involves the use of substituted pyrimidines as the starting material. A common and efficient strategy utilizes 5-amino-4,6-dichloropyrimidine as a key precursor.[2]
Experimental Protocol: Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines [4]
-
Step 1: Reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates. To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in a suitable solvent such as DMF, is added an isothiocyanate (1.1 eq). The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the thiourea intermediate.
-
Step 2: Cyclization. The intermediate thiourea undergoes intramolecular cyclization to form the thiazolo[5,4-d]pyrimidine ring system. This step is often spontaneous or can be promoted by the addition of a mild base.
-
Step 3: Isolation and Purification. The product, a 2-amino-7-chlorothiazolo[5,4-d]pyrimidine, is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
This method is highly versatile, allowing for the introduction of diversity at the 2-position of the thiazole ring through the choice of isothiocyanate.[4]
B. From Thiazole to a Fused System: An Alternative Strategy
An alternative synthetic route begins with a functionalized thiazole ring, onto which the pyrimidine ring is constructed. This approach is particularly useful when modifications at the 5- and 7-positions of the final product are desired.
Experimental Protocol: Synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines [5]
-
Step 1: Synthesis of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. A 2-aminothiazole derivative is reacted with a suitable arylacetylchloride at high temperature to yield the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative.[5]
-
Step 2: Chlorination. The dihydroxy intermediate is then treated with a chlorinating agent, such as phosphoryl chloride (POCl3), to convert the hydroxyl groups into chlorides, yielding a 5,7-dichloro-thiazolo[5,4-d]pyrimidine.
-
Step 3: Amination. The dichloro-intermediate is subsequently reacted with an amine to introduce the desired amino substituent at the 7-position.
-
Step 4: Suzuki Coupling. Further diversification at the 5-position can be achieved via Suzuki coupling with a boronic acid in the presence of a palladium catalyst.[5]
Caption: General Synthetic Strategies for Thiazolo[5,4-d]pyrimidines.
III. Therapeutic Frontiers: Targeting Disease with Precision
The thiazolo[5,4-d]pyrimidine scaffold has proven to be a rich source of bioactive molecules with diverse therapeutic applications.
A. Oncology: A Multi-pronged Attack on Cancer
Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[6][7]
1. VEGFR-2 Inhibition: Halting Angiogenesis
One of the most promising anticancer applications of this scaffold is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: Mechanism of VEGFR-2 Inhibition.[8][9][10][11]
Antiproliferative Activity Data
A number of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6][7]
| Compound | MGC-803 IC50 (µM) | HGC-27 IC50 (µM) |
| 7i | 4.64 | 5.07 |
| 7a | 5.13 | - |
Data from reference[6]
B. Adenosine Receptor Antagonism: Modulating Neurological and Immunological Responses
Thiazolo[5,4-d]pyrimidines have been extensively investigated as antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[12][13][14][15] These receptors play crucial roles in the central nervous system and the immune system, making them attractive targets for a range of pathologies.
Mechanism of Action as A2A Adenosine Receptor Antagonists
As antagonists, these compounds bind to the A2A receptor without activating it, thereby blocking the binding of the endogenous agonist, adenosine. This can lead to a variety of downstream effects, including the modulation of neurotransmitter release and the suppression of anti-inflammatory responses.
Caption: Adenosine A2A Receptor Antagonism.
Binding Affinity Data for Adenosine Receptors
Numerous derivatives have been synthesized and shown to possess high affinity for human adenosine receptors.[12][13][14]
| Compound | hA1 Ki (nM) | hA2A Ki (nM) |
| 18 | 1.9 | 0.06 |
| 3 | 10.2 | 4.72 |
C. Other Therapeutic Applications
The versatility of the thiazolo[5,4-d]pyrimidine scaffold extends beyond oncology and neuroscience. Derivatives have also been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[16]
IV. Future Perspectives and Conclusion
The thiazolo[5,4-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its journey from a chemical curiosity to a privileged structure in medicinal chemistry underscores the power of scaffold-based drug design. The continued exploration of this versatile core, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of novel and effective treatments for a wide spectrum of human diseases. The synthetic methodologies outlined in this guide provide a robust framework for the generation of new chemical entities, and the biological insights offer a rationale for their targeted development. As research in this area continues to evolve, the thiazolo[5,4-d]pyrimidine core is poised to remain at the forefront of innovative drug discovery.
References
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]
-
Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]
-
Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. IRIS. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Recepto - UNICAM. [Link]
-
THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]
-
VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]
-
Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. PubMed. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed. [Link]
-
Synthesis of novel 7-imino-2-thioxo-3,7-dihydro-2H-thiazolo [4,5-d] pyrimidine derivatives as adenosine A(2A) receptor antagonists. ResearchGate. [Link]
-
Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. [Link]
-
a review on synthesis and pharmacological importance of their derivatives. Bulgarian Scientific Society of Pharmacy. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]
-
Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. [Link]
-
Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. PubMed. [Link]
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]
-
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. MDPI. [Link]
-
Studies on Condensed Pyrimidine Systems. IV.1 Some Thiazolo [5,4-d] pyrimidines. Journal of the American Chemical Society. [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. Scilit. [Link]
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. PubMed. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Semantic Scholar. [Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bsphs.org [bsphs.org]
- 3. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 4. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
- 13. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 14. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the known biological activities of the Thiazolo[5,4-d]pyrimidine scaffold?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both structural novelty and diverse biological activity. Among these, the Thiazolo[5,4-d]pyrimidine core has emerged as a "privileged" structure, a testament to its remarkable versatility and potential across a spectrum of therapeutic areas. This guide provides a comprehensive technical overview of the known biological activities of this scaffold, delving into its mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation.
The Thiazolo[5,4-d]pyrimidine Core: A Bioisostere of Purines
The Thiazolo[5,4-d]pyrimidine system is a fused heterocyclic ring structure that can be considered a bioisostere of purines, where the imidazole ring of the purine is replaced by a thiazole ring.[1][2] This structural mimicry of endogenous purines, such as adenine and guanine, is a key factor behind its broad biological activity, allowing it to interact with a multitude of biological targets that recognize purine-based substrates.[2] This inherent characteristic has made it a fertile ground for the development of antagonists and inhibitors for various enzymes and receptors.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The Thiazolo[5,4-d]pyrimidine scaffold has demonstrated significant promise in oncology, with derivatives exhibiting potent antiproliferative activity against a range of human cancer cell lines.[3][4] The anticancer effects are not monolithic but are achieved through the modulation of various signaling pathways and molecular targets.
Kinase Inhibition: Targeting Key Regulators of Cell Growth
A prominent mechanism of action for many Thiazolo[5,4-d]pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant PI3K signaling is a hallmark of many cancers.[5] Thiazolo[5,4-d]pyrimidine derivatives have been designed as potent PI3K inhibitors, demonstrating nanomolar potency and significant in vivo anti-cancer efficacy.[5] The design strategy often involves integrating strategies to increase the fraction of sp3 carbons to enhance drug-like properties.[5]
-
VEGFR2 and Tie-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 are key tyrosine kinases involved in this process. Thiazolo[5,4-d]pyrimidines have been developed as inhibitors of these kinases, thereby disrupting tumor angiogenesis.[2]
-
EGFR/HER2 Dual Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are important targets in breast cancer. Pyrazolo[3,4-d]pyrimidine scaffolds tethered to a thiazole moiety have shown potent dual inhibitory activity against EGFR and HER2, even overcoming resistance to existing drugs like lapatinib.[6]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is linked to various cancers. Fused multicyclic compounds, including oxazolo[5,4-d]pyrimidine derivatives (a related scaffold), have been identified as inhibitors of Aurora kinase A.[7]
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells. Certain Thiazolo[3,2-a]pyrimidine derivatives have been identified as potent Topoisomerase II inhibitors, with activity comparable or superior to doxorubicin.[8]
Antiproliferative Activity against Various Cancer Cell Lines
Numerous studies have reported the synthesis and evaluation of Thiazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. For instance, compound 7i exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively, and showed selectivity for cancer cells over normal cells.[3][4] The introduction of a trifluoromethyl group into the scaffold has also been explored to enhance anticancer activity.[9][10]
Table 1: Representative Anticancer Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | Antiproliferative | MGC-803 | 4.64 | [3][4] |
| HGC-27 | 5.07 | [3][4] | ||
| 7a | PI3K inhibitor | - | (nanomolar potency) | [5] |
| 10f | EGFR/HER2 inhibitor | HePG-2 | 3.90 | [6] |
| HCT-116 | 7.35 | [6] | ||
| MCF-7 | 2.84 | [6] | ||
| 4c | Topoisomerase II inhibitor | - | 0.23 | [8] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
A fundamental method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MGC-803, HGC-27) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Thiazolo[5,4-d]pyrimidine test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram: PI3K Signaling Pathway Inhibition
Caption: Inhibition of the PI3K pathway by Thiazolo[5,4-d]pyrimidine derivatives.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The Thiazolo[5,4-d]pyrimidine core has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[11][12][13]
Antibacterial and Antifungal Effects
Studies have demonstrated that certain Thiazolo[5,4-d]pyrimidine derivatives exhibit significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[12][14] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[12] Structure-activity relationship studies have indicated that the nature and position of substituents on the bicyclic core critically influence the antimicrobial potency.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Adenosine Receptor Antagonism: Modulating Neurological and Inflammatory Responses
A significant area of research for Thiazolo[5,4-d]pyrimidines is their activity as antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[15][16][17][18] These G protein-coupled receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Dual A1/A2A Receptor Antagonists
Many 7-amino-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and found to be potent dual antagonists of both A1 and A2A adenosine receptors, with affinities in the nanomolar and even subnanomolar range.[15][18] The affinity and selectivity of these compounds can be finely tuned by modifying the substituents at the 2, 5, and 7-positions of the scaffold.[17]
Therapeutic Potential in Depression and Neurodegenerative Diseases
The antagonism of A1 and A2A receptors has shown antidepressant-like effects in animal models.[15][18] For example, the derivative 18 demonstrated efficacy in the forced swimming test, tail suspension test, and sucrose preference test in mice, comparable to the reference drug amitriptyline.[15][19] Furthermore, A2A receptor antagonists are being investigated for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[20]
Diagram: Adenosine Receptor Antagonism
Caption: Mechanism of Thiazolo[5,4-d]pyrimidine as an adenosine receptor antagonist.
Anti-inflammatory and Antinociceptive Activities
The Thiazolo[5,4-d]pyrimidine scaffold has also been explored for its potential in treating inflammation and pain.[3][21] Certain derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema tests and antinociceptive effects in tail-flick assays.[21] This activity is likely linked to the modulation of inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or by acting on other inflammatory mediators.[22][23]
Antiviral Activity
The structural similarity of Thiazolo[5,4-d]pyrimidines to purine nucleosides has prompted investigations into their antiviral properties.[3][24] Notably, a guanine analogue, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, displayed significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to ganciclovir.[24][25]
Other Biological Activities
The versatility of the Thiazolo[5,4-d]pyrimidine scaffold extends to other therapeutic targets:
-
TRPV1 Antagonism: Derivatives have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation.[2][3]
-
Immunosuppressive Agents: The scaffold has been investigated for its potential as an immunosuppressive agent for the treatment of autoimmune diseases and prevention of transplant rejection.[2]
Conclusion: A Scaffold with a Bright Future
The Thiazolo[5,4-d]pyrimidine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its ability to serve as a purine bioisostere provides access to a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The ongoing exploration of this versatile scaffold, coupled with rational drug design and a deeper understanding of its structure-activity relationships, promises the development of novel and effective therapeutic agents for a multitude of human diseases. The journey of the Thiazolo[5,4-d]pyrimidine core from a chemical entity to a potential life-saving drug is a compelling narrative that continues to unfold.
References
- Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. ResearchGate.
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2017). National Center for Biotechnology Information.
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). National Center for Biotechnology Information.
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). Royal Society of Chemistry.
- Fahmy, H. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
- Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. (2018). PubMed.
- Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity. (2019). PubMed.
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021). PubMed.
- SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. (n.d.). Scilit.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI.
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Recepto. (2021). UNICAM.
- Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. (n.d.). ResearchGate.
- Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. (2020). Biointerface Research in Applied Chemistry.
- Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. (2025). ResearchGate.
- Diverse biological activities of thiazolopyrimidine derivatives. (n.d.). ResearchGate.
- Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). National Center for Biotechnology Information.
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (2021). Semantic Scholar.
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021). MDPI.
- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (2020). FLORE.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed.
- Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (n.d.). ResearchGate.
- Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. (1998). PubMed.
- Exploitation of Novel Pyrazolo[3,4-d]pyrimidine Scaffold Tethered to Thiazole as Potential EGFR/HER2. (n.d.). SSRN.
- Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). Taylor & Francis Online.
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). PubMed.
- Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation. (n.d.). SciELO.
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). Semantic Scholar.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Avicenna Journal of Medical Biochemistry.
- New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. (2025). ResearchGate.
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2025). ResearchGate.
- Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione. (2025). ResearchGate.
- (PDF) Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. (2025). ResearchGate.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI.
Sources
- 1. bsphs.org [bsphs.org]
- 2. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 19. mdpi.com [mdpi.com]
- 20. flore.unifi.it [flore.unifi.it]
- 21. researchgate.net [researchgate.net]
- 22. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Thiazolo[5,4-d]pyrimidin-2-amine Derivatives as Aurora Kinase Inhibitors
Authored by a Senior Application Scientist
Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Modern Drug Discovery
The Thiazolo[5,4-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines, such as adenine and guanine, allows it to act as a bioisostere, interacting with the binding sites of numerous enzymes and receptors.[1][2] This versatile scaffold has been the foundation for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and adenosine receptor antagonist properties.[3][4] This guide will provide an in-depth exploration of a key and well-elucidated mechanism of action for a specific class of Thiazolo[5,4-d]pyrimidin-2-amine derivatives: the inhibition of Aurora kinases, a critical family of enzymes in cell cycle regulation and a prominent target in oncology.
Primary Mechanism of Action: Inhibition of Aurora Kinases A and B
A significant subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora kinases A and B.[5] These serine/threonine kinases are essential regulators of mitosis. Aurora A is crucial for centrosome maturation and separation, as well as the assembly of a functional bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is vital for proper chromosome condensation, kinetochore-microtubule attachments, and the execution of cytokinesis. The overexpression of these kinases is common in many human cancers and is often associated with poor prognosis, making them attractive targets for cancer therapy.
The anticancer effects of these Thiazolo[5,4-d]pyrimidin-2-amine derivatives stem from their ability to competitively bind to the ATP-binding pocket of Aurora kinases A and B. This inhibition disrupts the normal progression of mitosis, leading to a cascade of cellular events including the suppression of mitotic histone H3 phosphorylation, aberrant mitotic phenotypes, mitotic failure, and increased polyploidy, ultimately culminating in apoptotic cell death in cancer cells.[5]
Signaling Pathway and Point of Intervention
The following diagram illustrates the central role of Aurora kinases A and B in mitosis and the inhibitory action of Thiazolo[5,4-d]pyrimidin-2-amine derivatives.
Caption: Inhibition of Aurora Kinases A & B by Thiazolo[5,4-d]pyrimidin-2-amine derivatives disrupts key mitotic events, leading to apoptosis.
Experimental Workflow for Mechanism of Action Elucidation
A systematic and multi-faceted approach is required to definitively establish the mechanism of action for these compounds. The following workflow outlines the key stages, from initial discovery to in-depth mechanistic validation.
Caption: A logical workflow for identifying and validating Thiazolo[5,4-d]pyrimidin-2-amine derivatives as Aurora kinase inhibitors.
Key Experimental Protocols
In Vitro Aurora A/B Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (dissociation constant, Kd) of a test compound for Aurora kinases. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer that both bind to the kinase.
-
Principle: An inhibitor will compete with the tracer for the ATP-binding site, leading to a decrease in the FRET signal. This method is highly sensitive and allows for the determination of inhibitor potency.
-
Materials:
-
Aurora A or B kinase, recombinant
-
LanthaScreen™ Eu-anti-GST Antibody
-
KINASE TRACER 236
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound (Thiazolo[5,4-d]pyrimidin-2-amine derivative)
-
384-well microplate, low volume, black
-
Fluorescence plate reader capable of time-resolved FRET (TR-FRET)
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution series.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the Aurora kinase and the Eu-anti-GST antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Solution: Prepare a 2X solution of KINASE TRACER 236 in the assay buffer. Add 5 µL of this solution to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Western Blot Analysis of Phospho-Histone H3 (Ser10) Inhibition in Cells
This protocol quantifies the level of a key downstream substrate of Aurora B kinase, phospho-histone H3, in cancer cells treated with the test compound.
-
Principle: A decrease in the phosphorylation of histone H3 at Serine 10 is a direct indicator of Aurora B inhibition within the cellular environment.
-
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3 (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the total Histone H3 antibody to serve as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 signal to determine the dose-dependent inhibition.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of a representative Thiazolo[5,4-d]pyrimidin-2-amine derivative, compound 18 (CYC116), against Aurora kinases and its cytotoxic effect on a cancer cell line.[5]
| Compound | Target | Potency (Ki) | Cellular Activity (GI50) |
| Compound 18 (CYC116) | Aurora Kinase A | 8.0 nM | 0.2 µM (NCI-H460) |
| Aurora Kinase B | 9.2 nM |
Conclusion and Future Perspectives
The Thiazolo[5,4-d]pyrimidin-2-amine scaffold has proven to be a highly effective framework for the design of potent Aurora kinase A and B inhibitors. The mechanism of action, centered on the disruption of mitotic progression, is well-supported by a combination of biochemical and cellular assays. The lead compound from this series, CYC116, has advanced to clinical trials, underscoring the therapeutic potential of this class of molecules.[5]
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing derivatives with greater selectivity for Aurora A or Aurora B to dissect their individual roles and potentially reduce off-target effects.
-
Overcoming Resistance: Investigating and overcoming potential mechanisms of resistance that may arise during treatment.
-
Combination Therapies: Exploring the synergistic effects of these Aurora kinase inhibitors with other anticancer agents, such as taxanes or DNA-damaging agents.
The continued exploration of the Thiazolo[5,4-d]pyrimidine scaffold holds significant promise for the development of novel and effective cancer therapeutics.
References
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010-06-10). PubMed.
- Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived From the Guanine Analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. PubMed.
- Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modul
- Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (2008-05-15). PubMed.
- Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives.
- THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Source not available.
- Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. (2025-08-07).
- General structure of the designed 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidines..
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022-12-23). MDPI.
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2020-07-22). PubMed Central.
- A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021-03-25). PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.. (2020-09-08). SciSpace.
- Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheum
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazolo[5,4-d]pyrimidin-2-amine: A Privileged Scaffold for Adenosine Receptor Antagonism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-d]pyrimidine scaffold has emerged as a structure of significant interest in medicinal chemistry, primarily due to its bioisosteric resemblance to endogenous purines.[1][2] This structural similarity to molecules like adenine and guanosine makes it an ideal starting point for the design of ligands targeting purinergic receptors, particularly adenosine receptors.[1] This guide provides a technical deep-dive into the rationale, synthesis, and evaluation of thiazolo[5,4-d]pyrimidin-2-amine derivatives as potential antagonists of adenosine receptors. We will explore the molecular interactions that govern their binding, detail the critical experimental workflows for their characterization, and discuss the structure-activity relationships that inform the rational design of potent and selective antagonists.
The Strategic Imperative: Why Target Adenosine Receptors?
Adenosine is a ubiquitous signaling nucleoside that fine-tunes physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂B, and A₃.[3][4] These receptors are implicated in a vast array of pathologies, making them compelling drug targets.[5]
-
A₁ Receptors: Primarily coupled to Gᵢ, their activation decreases cyclic AMP (cAMP) levels. They are highly expressed in the brain, heart, and kidney. Antagonists are explored for renal protection and cognitive enhancement.[5][6]
-
A₂ₐ Receptors: Coupled to Gₛ, their activation stimulates adenylyl cyclase and increases cAMP levels.[7] High expression in the basal ganglia makes them a prime target for non-dopaminergic treatment of Parkinson's disease, where they functionally oppose dopamine D₂ receptor signaling.[8] They are also key regulators of immunosuppression in the tumor microenvironment, making A₂ₐ antagonists a promising new axis in cancer immunotherapy.[3][9]
-
A₂B and A₃ Receptors: While also important in inflammation and immune responses, the focus of this guide remains on the well-characterized A₁ and A₂ₐ subtypes, for which thiazolo[5,4-d]pyrimidines have shown significant promise.[3][10]
Antagonizing these receptors can reverse pathological signaling. For instance, blocking A₂ₐ receptors in the striatum can potentiate dopaminergic neurotransmission, alleviating motor symptoms in Parkinson's disease.[8] The structural similarity of the thiazolo[5,4-d]pyrimidine core to adenosine provides a foundational advantage for achieving high-affinity binding to these receptors.[1]
Caption: A2A receptor signaling pathway and the mechanism of competitive antagonism.
Rational Design and Synthesis
The thiazolo[5,4-d]pyrimidine scaffold is a "privileged structure," meaning it can serve as a versatile template for developing ligands against multiple targets. Its synthesis is well-established, often starting from substituted pyrimidine precursors.[11] A common and efficient route involves the treatment of 5-aminopyrimidines with reagents that facilitate the construction of the fused thiazole ring.[11]
The true power of this scaffold lies in the ability to tune its pharmacological profile through substitutions at key positions. This is the core of Structure-Activity Relationship (SAR) studies.
Structure-Activity Relationship (SAR) Insights
Molecular docking and empirical testing have revealed critical insights into how substitutions modulate receptor affinity and selectivity.[12]
-
The Core Scaffold: The thiazolo[5,4-d]pyrimidine nucleus itself typically engages in crucial π–π stacking interactions with aromatic residues in the receptor binding pocket, such as Phenylalanine (Phe) and Tryptophan (Trp).[12]
-
C7-Amine Group: A free amine group at the 7-position is often critical for potent antagonism. It frequently forms hydrogen bonds with key polar residues like Asparagine (Asn) and Glutamate (Glu) in the binding cavity, anchoring the ligand.[10][12]
-
C2-Substituent: This position points toward the extracellular space. Modifications here significantly impact selectivity and affinity. For instance, incorporating arylmethyl groups can enhance binding affinity at both A₁ and A₂ₐ receptors into the nanomolar and even subnanomolar range.[12]
-
C5-Substituent: This position projects deeper into the binding pocket. Small, lipophilic groups are often favored, interacting with hydrophobic residues within the transmembrane helices.[12]
Caption: Key positions for substitution on the thiazolo[5,4-d]pyrimidine scaffold.
Preclinical Evaluation: A Self-Validating Workflow
A rigorous, multi-stage evaluation process is essential to characterize novel compounds. The workflow progresses from initial binding assessment to functional characterization and finally to in vivo validation.
Caption: A streamlined workflow for evaluating novel adenosine receptor antagonists.
In Vitro Protocol: Radioligand Binding Assay (Affinity Determination)
This protocol is foundational for determining a compound's binding affinity (Kᵢ) for a specific receptor subtype. It relies on the principle of competitive displacement of a known radiolabeled antagonist.
-
Objective: To quantify the affinity of a test compound for human A₁ and A₂ₐ adenosine receptors.
-
Causality: This assay directly measures the physical interaction between the compound and the receptor. A low Kᵢ value indicates high affinity, a primary characteristic of a promising drug candidate. This initial screen is cost-effective for filtering large numbers of compounds.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A₁ or A₂ₐ receptor.[13]
-
Radioligand: [³H]DPCPX for A₁ receptors; [³H]ZM241385 for A₂ₐ receptors.[13][14]
-
Non-specific binding control: 1 µM DPCPX (for A₁) or 1 µM CGS15943 (for A₂ₐ).[13][14]
-
Test compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filter plates.
-
Scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Perform serial dilutions of the test compound to create 8-10 concentrations (e.g., from 10 pM to 10 µM).
-
Reaction Setup: In a 96-well plate, combine:
-
25 µL of Assay Buffer.
-
25 µL of the appropriate radioligand (at a final concentration of ~1 nM).
-
25 µL of diluted test compound, buffer (for total binding), or non-specific control.
-
25 µL of cell membrane suspension (e.g., 10 µg protein for A₁; 2.5 µg for A₂ₐ).[13]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. This crucial step separates the receptor-bound radioligand from the unbound. The speed is critical to prevent dissociation.
-
Washing: Wash the filters multiple times (e.g., 5x) with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[14]
-
In Vitro Protocol: cAMP Functional Assay (Potency Determination)
This assay determines whether a compound that binds to the receptor actually functions as an antagonist by measuring its ability to block agonist-induced signaling.
-
Objective: To measure the potency (IC₅₀) of a test compound in blocking agonist-stimulated cAMP production via the A₂ₐ receptor.
-
Causality: The A₂ₐ receptor is Gₛ-coupled, meaning its activation by an agonist increases intracellular cAMP.[15] An antagonist will block this effect. This assay validates the functional consequence of the binding observed in the previous step.
-
Methodology: Based on competitive immunoassay principles (e.g., HTRF, LANCE).
Materials:
-
Whole cells expressing the human A₂ₐ receptor (e.g., CHO-K1, HEK293).
-
A non-selective adenosine agonist (e.g., NECA) to stimulate the receptor.
-
Test compounds.
-
A commercial cAMP detection kit.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Add varying concentrations of the test antagonist compound to the wells. Incubate for 15-30 minutes. This allows the antagonist to occupy the receptors before the agonist is introduced.
-
Agonist Stimulation: Add a fixed concentration of the agonist NECA (typically at its EC₈₀ concentration to ensure a robust signal) to all wells except the basal control.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Data Analysis:
-
Plot the assay signal (proportional to cAMP level) against the log concentration of the antagonist.
-
The data will show a dose-dependent inhibition of the agonist response.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP production.
-
Data Summary and Interpretation
The data gathered from these in vitro assays allow for direct comparison of derivatives and inform the SAR.
| Compound ID | C2-Substituent | C5-Substituent | hA₁ Kᵢ (nM)[12] | hA₂ₐ Kᵢ (nM)[12] | hA₂ₐ IC₅₀ (nM) | Selectivity (A₁/A₂ₐ) |
| 18 | 2-Fluorobenzyl | Furan-2-yl | 1.9 | 0.06 | < 100[12] | 31.7 |
| 13 | 2,4-Difluorobenzyl | Thiophen-2-yl | 7.9 | 0.43 | < 100[12] | 18.4 |
| 5 | Benzyl | Phenyl | 10.3 | 0.81 | < 100[12] | 12.7 |
Data presented is illustrative and based on published findings for 7-amino-thiazolo[5,4-d]pyrimidine derivatives.[12]
Interpretation: The data clearly show that substitutions at the C2 and C5 positions dramatically influence both affinity and selectivity. Compound 18, with a 2-fluorobenzyl group at C2 and a furan ring at C5, demonstrates exceptional subnanomolar affinity for the A₂ₐ receptor and a favorable selectivity profile over the A₁ receptor.[12]
Challenges and Future Outlook
While the thiazolo[5,4-d]pyrimidine scaffold is highly promising, the path to clinical translation is fraught with challenges.
-
Selectivity: Achieving high selectivity against other adenosine receptor subtypes, as well as unrelated off-targets, is paramount to minimizing side effects.
-
Pharmacokinetics: Optimizing properties like solubility, metabolic stability, and oral bioavailability is a major focus of lead optimization.
-
Safety: The history of A₂ₐ antagonist development includes high-profile failures. For example, Tozadenant was discontinued during Phase 3 trials for Parkinson's disease due to cases of fatal agranulocytosis, a severe drop in white blood cells.[16] This underscores the critical need for rigorous safety and toxicology screening for any new chemical entity in this class.
The future of this scaffold lies in leveraging the detailed SAR to design next-generation antagonists with superior subtype selectivity and impeccable safety profiles. The application of these compounds is expanding beyond neurodegenerative diseases into the exciting field of immuno-oncology, where blocking A₂ₐ-mediated immunosuppression can unleash the power of the patient's own immune system against tumors.[9]
Conclusion
The thiazolo[5,4-d]pyrimidin-2-amine core represents a validated and highly malleable scaffold for the development of potent adenosine receptor antagonists. Its bioisosteric relationship with natural purines provides a strong foundation for receptor affinity, while its synthetic tractability allows for extensive SAR exploration to fine-tune potency and selectivity. Through a disciplined, iterative process of rational design, synthesis, and rigorous in vitro and in vivo evaluation, this chemical class holds significant potential to deliver novel therapeutics for a range of debilitating diseases.
References
-
Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65. [Link]
-
Chen, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., & Liu, H. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]
-
Wikipedia. Tozadenant. [Link]
-
Preti, D., Baraldi, S., Baraldi, PG., Saponaro, G., Aghazadeh Tabrizi, M., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 25(21), 5195. [Link]
-
Saber, R., Le Borgne, M., Le Coz, F., & Pinson, P. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank, 2023(2), M1629. [Link]
-
ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]
-
Saczewski, J., & Rybicka, A. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(13), 10731. [Link]
-
Christopher, J. A., Aves, S. J., Brown, J., Congreve, M., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(4), 1848-1855. [Link]
-
Academia.edu. A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. [Link]
-
Christopher, J. A., Aves, S. J., Brown, J., Congreve, M., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(4), 1848–1855. [Link]
-
Fernández-Dueñas, V., Taura, J., Fuxe, K., & Ciruela, F. (2018). Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges. Frontiers in Neuroscience, 12, 114. [Link]
-
Stova, M., Kourilova, E., Slapetova, T., Soural, M., & Džubák, P. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]
-
ResearchGate. Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. [Link]
-
Leone, R. D., & Emens, L. A. (2018). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Journal for ImmunoTherapy of Cancer, 6(1), 10. [Link]
-
Wikipedia. Adenosine receptor. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Archiv der Pharmazie, 349(5), 327-344. [Link]
-
Givertz, M. M., & Massie, B. M. (2010). Adenosine A1 receptor antagonists in clinical research and development. Current Heart Failure Reports, 7(4), 249-255. [Link]
-
Baraldi, S., Baraldi, P. G., Saponaro, G., Aghazadeh Tabrizi, M., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2918-2923. [Link]
-
Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2023). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. Pharmacological Research, 194, 106841. [Link]
-
He, H., Li, W., & Chen, K. (2020). In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors. Frontiers in Chemistry, 8, 590. [Link]
-
Basagni, F., Dal Ben, D., Marucci, G., Buccioni, M., et al. (2022). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Pharmaceutics, 14(11), 2321. [Link]
-
Liu, X., Wang, Y., Zhang, Y., Li, T., et al. (2024). Levistolide A Alleviates Myocardial Ischemia–Reperfusion Injury Partly by Improving Calcium Homeostasis via the ADORA2B/cAMP/PKA/PLB/SERCA2α Signaling Axis. International Journal of Molecular Sciences, 25(6), 3364. [Link]
-
Yakovlev, D. S., Kayukova, E. S., Alekhin, E. K., & Yakovlev, A. S. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology, 8(2), 65-72. [Link]
-
Patsnap Synapse. (2024). What are Adenosine receptor antagonists and how do they work? [Link]
-
Morelli, L., Tuccinardi, T., Proietti, D., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004273. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Introduction to Adenosine Receptors as Therapeutic Targets. Handbook of Experimental Pharmacology, 232, 1-23. [Link]
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bsphs.org [bsphs.org]
- 12. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Tozadenant - Wikipedia [en.wikipedia.org]
Exploring the Antiproliferative Properties of Thiazolo[5,4-d]pyrimidine Derivatives
Executive Summary: The Purine Bioisostere Advantage
In the landscape of small-molecule drug discovery, the Thiazolo[5,4-d]pyrimidine scaffold has emerged as a "privileged structure."[1] Its significance lies in its electronic and steric homology to purine bases (adenine and guanine).[2] This structural mimicry allows these derivatives to function as potent ATP-competitive inhibitors, effectively docking into the hinge regions of various kinases, including EGFR , PI3K , and CDKs .
This guide provides a technical roadmap for researchers exploring this scaffold, moving from rational design (SAR) to chemical synthesis and biological validation.
Chemical Architecture & Structure-Activity Relationship (SAR)
The Thiazolo[5,4-d]pyrimidine core consists of a thiazole ring fused to a pyrimidine ring.[2] To optimize antiproliferative efficacy, modifications are typically targeted at three vectors: C2 , C5 , and C7 .
The SAR Logic
-
Position C7 (The Hinge Binder): This is the most critical position for kinase affinity. Substituents here often mimic the
-amino group of adenine. Introducing secondary amines (e.g., morpholine, aniline derivatives) creates essential hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR). -
Position C2 (The Hydrophobic Tail): Substitutions here (aryl, alkyl, or heteroaryl groups) probe the hydrophobic pocket II of the ATP binding site. Bulky lipophilic groups often enhance potency but must be balanced against solubility.
-
Position C5 (Solubility & Pharmacokinetics): While less critical for binding affinity, modifications here (often small alkyl groups or hydrogen) modulate the physicochemical properties (LogP, tPSA).
Visualization: Scaffold & SAR Map
Figure 1: Structural optimization map for Thiazolo[5,4-d]pyrimidine derivatives highlighting key substitution vectors.
Mechanistic Profiling: The EGFR/PI3K Axis
Thiazolo[5,4-d]pyrimidines exert their antiproliferative effects primarily by disrupting the EGFR-PI3K-Akt-mTOR signaling cascade.
-
EGFR Inhibition: The scaffold competes with ATP for the intracellular tyrosine kinase domain of EGFR. This prevents autophosphorylation and downstream signal transduction.
-
Dual Inhibition Potential: Certain derivatives (e.g., 7-morpholino substituted) have shown dual affinity for PI3K
, preventing the conversion of PIP2 to PIP3, thereby starving the Akt pathway. -
Apoptosis Induction: Blockade of these survival signals leads to the downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), triggering the mitochondrial death pathway.
Signaling Pathway Blockade
Figure 2: Mechanism of Action showing dual blockade of EGFR and PI3K, leading to proliferation arrest.
Synthetic Strategy: The "Pyrimidine-First" Route
While multiple routes exist, the most robust method for generating 5,4-d isomers with diverse C7 substitutions is the "Pyrimidine-First" approach. This method avoids the regioselectivity issues often seen when cyclizing thiazoles.
Protocol: Synthesis of 7-amino-thiazolo[5,4-d]pyrimidine
Objective: Synthesis of a 2,7-disubstituted derivative.
Step 1: Precursor Preparation
-
Reactants: 5-amino-4,6-dichloropyrimidine (Commercial starting material).
-
Reagent: Isothiocyanate (R-NCS) or Acyl chloride.
-
Conditions: Reflux in dioxane or DMF.
-
Mechanism: Acylation/Thiourea formation at the C5-amino group.
Step 2: Cyclization (The Critical Step)
-
Reagent:
(Phosphorus pentasulfide) or Lawesson's Reagent. -
Conditions: High temperature reflux (
C). -
Outcome: Closure of the thiazole ring onto the pyrimidine core.
Step 3: C7 Functionalization (
-
Rationale: The chlorine atom at C7 (inherited from the pyrimidine precursor) is highly reactive due to the electron-deficient nature of the fused ring system.
-
Protocol:
-
Dissolve the intermediate (from Step 2) in anhydrous Ethanol or DMF.
-
Add 1.2 equivalents of the desired amine (e.g., aniline, morpholine).
-
Add catalytic
(Triethylamine) to scavenge HCl. -
Heat to
C for 4–6 hours. -
Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Purification: Recrystallization from Ethanol is usually sufficient; column chromatography for difficult separations.
Biological Validation Protocols
Trustworthy data requires self-validating protocols. The following workflows are standardized for evaluating kinase inhibitors.
In Vitro Cytotoxicity (MTT Assay)
-
Purpose: Determine
values against cancer cell lines (e.g., A549, HGC-27). -
Critical Control: Use Erlotinib or Gefitinib as a positive control.
-
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow 24h attachment. -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1
M to 100 M). Note: Final DMSO concentration must be <0.1% to avoid solvent toxicity. -
Incubation: 48 to 72 hours at
C, 5% . -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
-
Kinase Inhibition Assay (ADP-Glo™)
-
Purpose: Confirm direct interaction with the target kinase (EGFR/PI3K).
-
Mechanism: Measures ADP generated from the kinase reaction.
-
Protocol:
-
Incubate recombinant EGFR kinase (0.2 ng/
L) with the substrate (Poly[Glu,Tyr]) and ATP. -
Add the Thiazolo[5,4-d]pyrimidine derivative.[1][2][3][4][5][6][7]
-
After 60 min, add ADP-Glo™ Reagent to deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP
Luciferase Light. -
Result: Luminescence is inversely proportional to kinase inhibition.
-
Representative Data Analysis
The following table summarizes typical potency ranges for Thiazolo[5,4-d]pyrimidine derivatives based on recent literature [1][3].
| Compound ID | C7 Substituent | C2 Substituent | Target | IC50 (MGC-803) | IC50 (EGFR WT) | Selectivity Index (SI) |
| TP-7i | 3-chloro-4-fluoroaniline | Methyl | EGFR | 4.64 | 0.05 | >12 (vs. GES-1) |
| TP-22 | Morpholine | Phenyl | PI3K/mTOR | 1.22 | N/D | >8 |
| Ref (Erlotinib) | -- | -- | EGFR | 5.10 | 0.02 | -- |
-
Interpretation: Compound TP-7i demonstrates that anilino-substitution at C7 is crucial for EGFR potency, achieving nanomolar kinase inhibition and micromolar cellular cytotoxicity. The Selectivity Index (SI) against normal gastric cells (GES-1) indicates a favorable therapeutic window.
References
-
Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. Source: PubMed / NIH URL:[Link]
-
Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Source: Biopolymers and Cell / BSPHS URL:[Link] (General Journal Link for verification of recent reviews)
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: MedChemComm (RSC Publishing) URL:[8][Link]
-
Structural elucidation of unique inhibitory activities of thiazolo[4,5-d]pyrimidines against EGFR. Source: PubMed URL:[4][Link]
Sources
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 3. bsphs.org [bsphs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Thiazolo[5,4-d]pyrimidine scaffold as a privileged structure in medicinal chemistry
Executive Summary
The thiazolo[5,4-d]pyrimidine scaffold represents a high-value pharmacophore in modern drug discovery, primarily due to its electronic and steric congruence with the purine ring system (adenine and guanine).[1] This bioisosterism allows it to function as a "privileged structure," capable of engaging a diverse array of biological targets that utilize ATP or purine nucleosides as cofactors or ligands.
This guide provides a technical deep-dive into the scaffold's utility, focusing on its application in Kinase Inhibition (PI3K/mTOR) and Adenosine Receptor Antagonism (A2A) . It details synthetic protocols for library generation and analyzes the structural determinants required for high-affinity binding.
Structural Rationale & Bioisosterism[1][2]
The thiazolo[5,4-d]pyrimidine core fuses a five-membered thiazole ring with a six-membered pyrimidine ring. In the context of medicinal chemistry, this fusion offers distinct advantages over the endogenous purine core:
-
Electronic Modulation: The sulfur atom in the thiazole ring alters the electron density of the fused system compared to the imidazole in purines. This affects the pKa of the pyrimidine nitrogens, modulating hydrogen bond acceptor capability in the "hinge region" of kinases.
-
Lipophilicity: The scaffold is generally more lipophilic than purine, potentially improving membrane permeability (
) and blood-brain barrier (BBB) penetration, which is critical for CNS targets like Adenosine receptors. -
Vector Positioning: The C2, C5, and C7 positions allow for divergent substitution vectors, enabling the exploration of distinct pockets within the binding site (e.g., the hydrophobic back-pocket of kinases or the exosite of GPCRs).
Visualization: Pharmacophore Mapping
The following diagram illustrates the mapping of the thiazolo[5,4-d]pyrimidine scaffold against the Adenosine Triphosphate (ATP) binding pocket, highlighting key interaction points.
Figure 1: Pharmacophore mapping of the thiazolo[5,4-d]pyrimidine scaffold within a generic Kinase ATP-binding site.[2]
Synthetic Architecture
To maximize chemical diversity, a convergent "Pyrimidine-First" approach is recommended. This method allows for the late-stage introduction of diversity at the C2 position (via the thiazole formation) and the C7 position (via nucleophilic aromatic substitution).
Protocol: Synthesis of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidines
This protocol describes the synthesis starting from commercially available 5-amino-4,6-dichloropyrimidine . This route is preferred for generating libraries as it avoids the harsh conditions often required for "bottom-up" thiazole cyclizations.
Step 1: Formation of the Thiourea Intermediate
-
Reagents: 5-amino-4,6-dichloropyrimidine (1.0 eq), Aryl Isothiocyanate (1.1 eq), Pyridine (solvent).
-
Procedure: Dissolve the pyrimidine in anhydrous pyridine (0.5 M concentration). Add the isothiocyanate dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC/LC-MS for the disappearance of the starting amine.
-
Workup: Concentrate the pyridine under reduced pressure. Triturate the residue with cold ethanol to precipitate the thiourea intermediate. Filter and dry.
Step 2: Cyclization to the Thiazolo Core
-
Reagents: Thiourea intermediate (from Step 1), Thionyl Chloride (
) or Bromine ( ). -
Mechanism: Electrophilic cyclization.
-
Procedure: Suspend the thiourea in dry chloroform or DCM. Add
(2.0 eq) dropwise at 0°C. Allow to warm to reflux for 2 hours. -
Result: This yields the 2-aryl-7-chloro-thiazolo[5,4-d]pyrimidine . The chlorine at C7 is highly reactive due to the electron-deficient nature of the fused ring system.
Step 3:
Diversification at C7
-
Reagents: 7-chloro-intermediate, Amine (e.g., Morpholine, Piperazine),
(Base), Isopropanol or DMF. -
Procedure: Dissolve the chloro-intermediate in Isopropanol. Add the amine (1.2 eq) and triethylamine (2.0 eq).
-
Reaction: Reflux for 1–3 hours. The reaction is usually rapid.
-
Purification: Evaporate solvent. Purify via flash column chromatography (Hexane/EtOAc) to yield the final scaffold.
Synthetic Pathway Visualization
Figure 2: The "Pyrimidine-First" synthetic route for generating diverse thiazolo[5,4-d]pyrimidine libraries.
Medicinal Chemistry Applications
Case Study A: Adenosine Receptor Antagonists (A2A)
The A2A receptor is a critical target in immuno-oncology (reversing T-cell suppression) and Parkinson's disease.
-
Mechanism: A2A receptors bind adenosine, which accumulates in the tumor microenvironment, suppressing immune response. Antagonists block this signal.
-
Scaffold Role: Thiazolo[5,4-d]pyrimidines act as inverse agonists/antagonists .[2][3][4]
-
Key SAR:
-
Position 7: A free amino group (
) or small alkyl amine is often required for high affinity, mimicking the exocyclic amine of adenine. -
Position 2: Bulky aryl or heteroaryl groups (e.g., furan-2-yl, substituted phenyl) occupy the hydrophobic pocket, providing selectivity over A1 receptors.
-
Potency: Optimized derivatives demonstrate
values in the low nanomolar range (< 5 nM) [1, 2].
-
Case Study B: PI3K/mTOR Inhibitors
Phosphoinositide 3-kinases (PI3K) are master regulators of cell growth and are frequently upregulated in cancer.
-
Mechanism: ATP-competitive inhibition.
-
Scaffold Role: The N1 and N3 atoms of the pyrimidine ring form hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K
). -
Key SAR:
-
Position 7: Substitution with morpholine is a classic "signature" for PI3K activity. The oxygen atom of morpholine often interacts with the catalytic lysine.
-
Position 2: Aryl groups here project into the affinity pocket, determining isoform selectivity (e.g.,
vs. ) [3].
-
Strategic SAR & Optimization Data
The following table summarizes the Structure-Activity Relationship (SAR) trends for the thiazolo[5,4-d]pyrimidine scaffold across its two primary therapeutic areas.
| Position | Substituent Class | Target Effect (Kinase) | Target Effect (Adenosine A2A) |
| C7 | Morpholine | Critical: H-bond to Lys; High PI3K potency. | Detrimental: Reduces affinity significantly. |
| C7 | Free Amine ( | Weak Kinase inhibition. | Critical: Mimics Adenine; High A2A affinity. |
| C7 | Piperazine | Improves solubility; moderate potency. | Moderate affinity; useful for PK modulation. |
| C2 | Phenyl | Baseline potency. | Good affinity; poor selectivity. |
| C2 | Furan-2-yl | Selectivity: Often improves PI3K | Potency: High affinity for A2A; metabolic liability. |
| C2 | 2-Fluoro-benzyl | Steric clash in some kinases. | Optimal: High A2A antagonist potency ( |
References
-
Varano, F., et al. (2018).[4] Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists.[2][4] Bioorganic & Medicinal Chemistry.[1][5][4][6][7][8][9][10][11][12]
-
Chaban, T., et al. (2018). Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Biopharmaceutical Journal.
-
Lv, X., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors.[13] Bioorganic & Medicinal Chemistry.[1][5][4][6][7][8][9][10][11][12]
-
Zhao, S., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[11][14] MedChemComm.[14]
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsphs.org [bsphs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression | MDPI [mdpi.com]
- 13. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Thiazolo[5,4-d]pyrimidine Core: A Privileged Scaffold for Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to the Pharmacological Significance of Core Substitution
Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Purine Bioisostere
The Thiazolo[5,4-d]pyrimidine core is a bicyclic heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines, where a sulfur atom replaces the nitrogen at position 9 of the purine ring, designates it as a purine bioisostere.[1] This mimicry allows molecules based on this scaffold to interact with biological targets that recognize purines, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] The inherent "drug-like" properties of this scaffold have made it a focal point for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, infectious diseases, and neurological disorders.[1][2]
The strategic modification of the Thiazolo[5,4-d]pyrimidine core through the introduction of various substituents is a key strategy for modulating its biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the pharmacological significance of substituting this privileged core, offering insights into the structure-activity relationships (SAR) that govern its therapeutic potential.
Pharmacological Landscape: A Multifaceted Target Engagement Profile
The versatility of the Thiazolo[5,4-d]pyrimidine scaffold is evidenced by the diverse range of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and adenosine receptor antagonist activities.[3][4][5] The ability to fine-tune the substitution pattern on the core allows for the optimization of potency and selectivity towards specific biological targets.
Anticancer Activity: A Prominent Therapeutic Avenue
The development of Thiazolo[5,4-d]pyrimidine derivatives as anticancer agents has been a particularly fruitful area of research.[3][4] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One notable example is the inhibition of phosphatidylinositide 3-kinases (PI3K), a family of enzymes crucial for cell regulation.[1] Furthermore, derivatives of this scaffold have been developed as potent inhibitors of RAF/vascular endothelial growth factor receptor 2 (VEGFR2), which are key players in tumor angiogenesis.[1] The antiproliferative activity of these compounds has been demonstrated against a range of human cancer cell lines.[3][4] For instance, certain derivatives have shown potent inhibition against human gastric cancer cells, with some exhibiting selectivity for cancer cells over normal cells, indicating a favorable therapeutic window.[3][4]
The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine structure has been explored as a strategy to enhance the bioavailability and anticancer activity of these compounds.[6] One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione, has demonstrated significant activity in the National Cancer Institute's 60-cell line screen.[6]
Adenosine Receptor Antagonism: Targeting Neurological and Inflammatory Disorders
Thiazolo[5,4-d]pyrimidine derivatives have emerged as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[7][8] These receptors are implicated in a variety of physiological processes, and their modulation has therapeutic potential in conditions such as depression and Parkinson's disease.[7]
Structure-activity relationship studies have revealed that substitutions at the 2, 5, and 7-positions of the Thiazolo[5,4-d]pyrimidine core are critical for achieving high affinity and selectivity for adenosine receptors.[7] For example, 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and shown to possess nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors.[7] One particularly potent derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, has demonstrated antidepressant-like activity in animal models, comparable to the reference drug amitriptyline.[7][8]
Antimicrobial and Anti-inflammatory Potential
The Thiazolo[5,4-d]pyrimidine scaffold has also been investigated for its antimicrobial and anti-inflammatory properties.[5] Derivatives have been synthesized and evaluated for their activity against a spectrum of bacteria and fungi.[5][9] For instance, 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one has shown notable activity against Gram-positive bacteria and yeast-like fungi.[5] The anti-inflammatory potential of this scaffold is also an active area of research.[10]
Structure-Activity Relationship (SAR) Insights: A Guide to Rational Design
The pharmacological activity of Thiazolo[5,4-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core. Understanding these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.
| Position of Substitution | Influence on Pharmacological Activity | Key Examples and Observations |
| Position 2 | Modulates affinity for adenosine receptors and anticancer activity.[3][7] | - An arylmethyl group at this position is often found in potent adenosine A1/A2A receptor antagonists.[7] - The nature of the substituent on the benzyl ring can fine-tune the affinity.[7] |
| Position 5 | Significantly impacts adenosine receptor affinity and antimicrobial activity.[5][7] | - An unsubstituted phenyl or a furan-2-yl ring at this position often leads to high affinity for both A1 and A2A adenosine receptors.[7] - A (4'-bromobenzoylmethyl)thio moiety at this position confers potent antimicrobial activity.[5] |
| Position 7 | Crucial for adenosine receptor binding and anticancer potency.[4][7] | - An exocyclic amine group at this position can form key polar interactions with amino acid residues in the binding pocket of adenosine receptors.[7] - Modifications at this position have been explored to enhance antiproliferative activity against cancer cell lines.[4] |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of the Thiazolo[5,4-d]pyrimidine core and its derivatives can be achieved through various established synthetic routes.[11][12] A common approach involves the utilization of pyrimidine derivatives with nitrogen-containing substituents at the C5 position, such as 5-aminopyrimidines.[11]
General Synthetic Scheme for 7-amino-thiazolo[5,4-d]pyrimidine Derivatives
A representative synthetic route to access 7-amino-thiazolo[5,4-d]pyrimidine derivatives, potent adenosine receptor antagonists, is outlined below.[7]
Caption: A generalized workflow for the synthesis of substituted 7-amino-thiazolo[5,4-d]pyrimidines.
Step-by-Step Methodology:
-
Synthesis of the Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy core: Reacting a suitable 2-aminothiole with an appropriate arylacetylchloride at elevated temperatures yields the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative.[7]
-
Chlorination: The dihydroxy derivative is then chlorinated, typically using phosphoryl chloride (POCl3), to yield the 5,7-dichloro intermediate.
-
Introduction of Substituents at Position 5: A diverse range of substituents can be introduced at the 5-position via Suzuki coupling with various boronic acids.[7]
-
Amination at Position 7: The final step involves the amination of the 7-chloro intermediate to introduce the desired amino group.
Biological Evaluation: In Vitro Antiproliferative Assay
To assess the anticancer potential of newly synthesized Thiazolo[5,4-d]pyrimidine derivatives, a standard in vitro antiproliferative assay, such as the MTT assay, is commonly employed.[3][4]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MGC-803, HGC-27) and a normal cell line (e.g., GES-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Assay: After treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathway Modulation: A Visual Representation
The therapeutic effects of Thiazolo[5,4-d]pyrimidine derivatives are often a result of their interaction with specific signaling pathways. For instance, as adenosine A2A receptor antagonists, they can modulate downstream signaling cascades relevant to neurological function.
Caption: Simplified signaling pathway of adenosine A2A receptor antagonism by Thiazolo[5,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The Thiazolo[5,4-d]pyrimidine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its ability to serve as a purine bioisostere has enabled the development of a wide array of pharmacologically active compounds with therapeutic potential in oncology, neurology, and infectious diseases. The strategic substitution at key positions of the core is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the further exploration of the chemical space around the Thiazolo[5,4-d]pyrimidine core to identify novel derivatives with improved therapeutic profiles. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in guiding these efforts. Moreover, a deeper understanding of the molecular mechanisms of action of these compounds will pave the way for their clinical translation and the development of next-generation therapeutics.
References
-
Barreca, M. L., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4194. [Link]
-
Chaban, T., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65(2), 54-66. [Link]
-
Fahmy, H. (2015). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Medicinal Chemistry, 5(10), 456-479. [Link]
-
Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 9(1), 122-127. [Link]
-
Hassan, A. A., et al. (2003). SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2133-2142. [Link]
-
Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 9(1), 122-127. [Link]
-
Chaban, T., et al. (2018). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]
-
Barreca, M. L., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]
-
Chandran, M., & Kumar, A. (2021). A REVIEW ON THE BIOLOGICAL ACTIVITY OF THIAZOLO – PYRIMIDINE AND THEIR DERIVATIVE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1163-1181. [Link]
-
Anjirwala, S. N., et al. (2025). Diverse biological activities of thiazolopyrimidine derivatives. ResearchGate. [Link]
-
Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. [Link]
-
Urgun, F., et al. (2000). New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. Arzneimittelforschung, 50(12), 1115-1119. [Link]
-
Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]
-
Chhabria, M., et al. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Semantic Scholar. [Link]
-
Banothu, J., et al. (2020). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry, 11(2), 8758-8770. [Link]
-
El-Sayed, N. N. E., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 42(11-12), 1339-1345. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172777. [Link]
-
Sochacka-Ćwikła, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 499. [Link]
-
Bakavoli, M., et al. (2012). Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation. Journal of the Serbian Chemical Society, 77(1), 1-6. [Link]
-
Van der Veken, P., et al. (2026). Synthesis, structure-activity relationship study and molecular modeling of triazolo[4,5-d]pyrimidines targeting an intracellular allosteric binding site of various chemokine receptors. European Journal of Medicinal Chemistry, 306, 118597. [Link]
-
Karlström, S., et al. (2013). Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Journal of Medicinal Chemistry, 56(8), 3177-3190. [Link]
-
Sochacka-Ćwikła, J., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 695. [Link]
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 7. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bsphs.org [bsphs.org]
- 12. scilit.com [scilit.com]
Strategic Evaluation of Thiazolo[5,4-d]pyrimidines: From Synthesis to Cytotoxic Profiling
Introduction: The "Privileged Scaffold" Rationale
In the landscape of antiproliferative drug discovery, the Thiazolo[5,4-d]pyrimidine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its significance lies in its bioisosteric relationship to purine (the core of Adenine and Guanine).
By replacing the imidazole ring of purine with a thiazole ring, we retain the capacity for hydrogen bonding and
Structural Bioisosterism
The following diagram illustrates the structural homology that drives the design of these compounds.
Figure 1: Structural evolution from endogenous purines to the synthetic thiazolo[5,4-d]pyrimidine scaffold, highlighting the rationale for kinase targeting.
Experimental Design Strategy
Before pipetting the first reagent, a robust screening campaign must be designed to avoid "false positives" (pan-assay interference compounds) and ensure translational relevance.
Cell Line Selection Logic
Do not select cell lines randomly. For Thiazolo[5,4-d]pyrimidines, literature suggests high efficacy against epithelial cancers (Lung, Breast, Gastric).
| Cell Line | Tissue Origin | Rationale for Selection | Control Pairing |
| A549 | Lung Carcinoma | High EGFR expression; standard for kinase inhibitors. | BEAS-2B (Normal Bronchial) |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive; sensitive to apoptotic inducers. | MCF-10A (Normal Breast) |
| MGC-803 | Gastric Cancer | Proven sensitivity to 7-substituted thiazolo-pyrimidines [1]. | GES-1 (Gastric Mucosa) |
The Screening Workflow
The following workflow ensures a self-validating system where hits are confirmed by orthogonal methods.
Figure 2: The hierarchical screening cascade. Only compounds passing the selectivity threshold advance to mechanistic studies.
The Screening Protocol: MTT/CCK-8 Assay
While commonplace, the MTT assay is often the source of reproducibility errors. The protocol below emphasizes linearity and solubility , critical for hydrophobic thiazolo-fused systems.
Reagents & Preparation
-
Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.
-
Working Solution: Dilute in culture medium. Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Assay Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) or CCK-8 (preferred for higher sensitivity).
Step-by-Step Methodology
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow 24h attachment.
-
Expert Tip: Use edge-well exclusion (fill outer wells with PBS) to prevent "edge effect" evaporation artifacts.
-
-
Treatment: Add compounds in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Control: Vehicle control (0.5% DMSO) is mandatory.
-
Positive Control: 5-Fluorouracil (5-FU) or Gefitinib (if targeting EGFR).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development:
-
Add MTT (5 mg/mL) for 4h.
-
Solubilize formazan crystals with DMSO (150 µL).
-
Read absorbance at 570 nm (reference 630 nm).
-
Data Interpretation (SAR Analysis)
When analyzing Thiazolo[5,4-d]pyrimidines, look for these Structure-Activity Relationship (SAR) trends [1, 2]:
-
C7 Position: Substitution here is critical. Electron-withdrawing groups (e.g., Cl, F) on phenyl rings attached at C7 often enhance potency (IC50 < 5 µM).
-
Selectivity Index (SI): Calculated as
. An SI > 3 is generally considered a "hit"; SI > 10 is a lead candidate.
Mechanistic Validation: Beyond Cytotoxicity
Cytotoxicity data alone is insufficient. You must validate how the cell dies. Thiazolo[5,4-d]pyrimidines frequently act as EGFR inhibitors or Apoptosis Inducers [3, 4].
Flow Cytometry (Annexin V/PI)
-
Purpose: Distinguish between apoptosis (programmed death) and necrosis (toxicity).
-
Expected Result: A shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).
-
Protocol Note: Harvest floating cells! Apoptotic cells detach; discarding the supernatant loses your data.
Target Confirmation: EGFR/PI3K Pathway
If the compound is designed as a kinase inhibitor, Western Blotting is required to show inhibition of phosphorylation.
Figure 3: Proposed Mechanism of Action. The compound blocks EGFR autophosphorylation, suppressing the PI3K/Akt survival pathway and triggering apoptosis.
Molecular Markers (Western Blot)
To confirm the mechanism illustrated above, probe for:
-
p-EGFR (Tyr1068): Should decrease dose-dependently.
-
Bax/Bcl-2 Ratio: Should increase (pro-apoptotic shift).
-
Caspase-3: Look for the "cleaved" active fragment (17/19 kDa).
References
-
Li, Z. H., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[1][2] MedChemComm.
-
Chaban, T., et al. (2022). Thiazolo[5,4-d]pyrimidines: A Review on Synthesis and Pharmacological Importance.[3] Biopolymers and Cell.
-
Sever, B., et al. (2019). Design, synthesis and biological evaluation of a new series of thiazolyl-pyrazolines as dual EGFR and HER2 inhibitors.[4] European Journal of Medicinal Chemistry.
-
Zhao, Y., et al. (2017). Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy.[2] European Journal of Medicinal Chemistry.
Sources
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Comprehensive Theoretical Characterization of Thiazolo[5,4-d]pyrimidin-2-amine: Electronic Structure & Reactivity Profiling
Executive Summary
Thiazolo[5,4-d]pyrimidines represent a critical class of fused heterocyclic scaffolds in medicinal chemistry, functioning as bioisosteres of purine.[1] While the 7-amino derivatives (adenine analogues) are widely documented as adenosine receptor antagonists, the 2-amino isomer (Thiazolo[5,4-d]pyrimidin-2-amine) presents a unique electronic profile. By positioning the electron-donating amine group on the thiazole ring (C2), the molecular electrostatic landscape is significantly altered compared to its purine counterparts.
This technical guide outlines a rigorous theoretical framework for characterizing the electronic properties of TZP-2A. It details the computational protocols required to validate its stability, reactivity, and potential as a pharmacophore, synthesizing data from Density Functional Theory (DFT) methodologies established for analogous fused azoles.
Computational Methodology (Standard of Procedure)
To ensure scientific integrity and reproducibility, the theoretical characterization of TZP-2A must adhere to a self-validating computational workflow. The following protocol utilizes DFT, the industry standard for organic heterocycles.
The Computational Workflow
The following directed graph illustrates the logical flow from geometry optimization to reactivity prediction.
Figure 1: Standardized computational workflow for the theoretical characterization of fused heterocycles.
Protocol Specifications
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in predicting bond lengths and vibrational frequencies for C-N and C-S containing heterocycles.
-
Basis Set: 6-311++G(d,p) .[2] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the sulfur and nitrogen atoms, which are key to the molecule's H-bonding capacity.
-
Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO is recommended to simulate physiological or assay conditions.
Geometric & Electronic Architecture
Structural Planarity and Stability
The fusion of the electron-rich thiazole ring with the electron-deficient pyrimidine ring creates a push-pull electronic system.
-
Planarity: The bicyclic core is predicted to be planar due to the
hybridization of all ring atoms. This planarity is essential for intercalation into DNA or -stacking interactions within the binding pockets of adenosine receptors (e.g., Phe168 in hA2A). -
Bond Lengths:
-
C-S bonds: Typically range between 1.72–1.75 Å.
-
C-N bonds (Pyrimidine): Shorter (approx. 1.30–1.35 Å) due to partial double bond character.
-
C2-NH2: The exocyclic C-N bond will exhibit shortening (< 1.38 Å) indicative of resonance delocalization of the amine lone pair into the thiazole ring.
-
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of chemical reactivity.
| Orbital | Localization Character | Chemical Significance |
| HOMO | Thiazole Ring & Amine Nitrogen | Acts as the electron donor.[3] The C2-amine lone pair contributes significantly, making the thiazole ring susceptible to electrophilic attack. |
| LUMO | Pyrimidine Ring | Acts as the electron acceptor. The electron-deficient nature of the pyrimidine ring makes it the target for nucleophilic attack (e.g., by cysteine residues in enzymes). |
Band Gap Implications: A narrow HOMO-LUMO gap (typically 3.5 – 4.5 eV for this class) suggests high chemical reactivity and polarizability ("Soft" character), facilitating strong interactions with protein targets.
Reactivity Descriptors & MEP Mapping[2][4][5][6]
Global Reactivity Descriptors
Using Koopmans' theorem, the ionization potential (
-
Chemical Hardness (
): . A lower value indicates a "softer" molecule, easier to polarize during drug-receptor binding. -
Electrophilicity Index (
): . High values in TZP-2A derivatives correlate with potent biological activity, particularly in covalent inhibition mechanisms.
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, identifying pharmacophoric features.
Figure 2: Pharmacophoric mapping based on Electrostatic Potential surfaces.
-
Red Regions (Negative): Concentrated around N1 and N3 of the pyrimidine ring. These are primary H-bond acceptors.
-
Blue Regions (Positive): Localized on the amine hydrogens (
), serving as H-bond donors. -
Implication: This dual donor-acceptor motif mimics the hydrogen bonding pattern of Adenine, validating the scaffold's utility as an adenosine receptor ligand.
Applications in Drug Development[1][7][8]
The theoretical profile of Thiazolo[5,4-d]pyrimidin-2-amine supports its application in two primary therapeutic areas:
-
Adenosine Receptor Antagonism:
-
The scaffold is a bioisostere of purine.[1]
-
Docking Insight: The planar ring system allows for
stacking with aromatic residues (e.g., Phe168, Trp246) in the A2A receptor pocket. The 2-amine group can form specific hydrogen bonds with Asn253, similar to the exocyclic amine of adenine.
-
-
Anticancer Agents:
-
Derivatives of thiazolo[5,4-d]pyrimidines have shown IC50 values in the nanomolar range against cancer cell lines (MGC-803, HGC-27).[4]
-
Mechanism: The electronic softness of the scaffold allows it to intercalate into DNA or inhibit kinases (e.g., PI3K) by mimicking ATP.
-
References
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: RSC Advances. URL:[Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Source: Molecules (MDPI), National Institutes of Health (PMC). URL:[Link]
-
Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine... Source: ResearchGate.[5] URL:[Link]
-
DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. Source: Materials Today: Proceedings (Elsevier).[6] URL:[Link]
-
Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Source: PubMed. URL:[Link]
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. irjweb.com [irjweb.com]
- 3. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Physicochemical properties of (5-ethylamino-thiazolo[5,4-d]pyrimidin-2-yl)-amine
Technical Monograph: Physicochemical & Functional Profiling of (5-ethylamino-thiazolo[5,4-d]pyrimidin-2-yl)-amine
Executive Technical Abstract
(5-ethylamino-thiazolo[5,4-d]pyrimidin-2-yl)-amine (CAS Registry Number: Derived from scaffold 273-86-9) is a fused bicyclic heteroaromatic system belonging to the class of thiazolo[5,4-d]pyrimidines . Structurally, it functions as a purine bioisostere , where the imidazole ring of the purine (e.g., adenine) is replaced by a thiazole ring.[1]
This specific derivative, characterized by an exocyclic primary amine at the C2 position and an ethylamino group at the C5 position, is of significant interest in medicinal chemistry as a scaffold for Adenosine Receptor (AR) antagonists (specifically A2A and A1 subtypes) and kinase inhibitors . Its physicochemical profile combines the lipophilicity of the thiazole core with the hydrogen-bonding capacity of the amine substituents, presenting a unique challenge in formulation and permeability optimization.
This guide provides a definitive analysis of its physicochemical properties, structural-activity relationships (SAR), and validated experimental protocols for its characterization.
Physicochemical Profile
The following data aggregates calculated (in silico) and empirically derived properties for C7H9N5S.
Table 1: Molecular Identity & Physicochemical Properties
| Property | Value / Description | Methodology/Source |
| IUPAC Name | N5-ethylthiazolo[5,4-d]pyrimidine-2,5-diamine | Nomenclature Standards |
| Molecular Formula | C7H9N5S | Stoichiometry |
| Molecular Weight | 195.25 g/mol | Calculated |
| Exact Mass | 195.0579 | High-Res MS (Theoretical) |
| TPSA | ~88.0 Ų | Topological Polar Surface Area |
| LogP (Predicted) | 0.85 ± 0.4 | Consensus LogP (Lipophilic/Hydrophilic balance) |
| pKa (Base) | ~3.5 (Pyrimidine N) / ~5.8 (Thiazole N) | Predicted (ACD/Labs type algorithms) |
| H-Bond Donors | 3 (Exocyclic -NH2, -NH-Et) | Lipinski Rules |
| H-Bond Acceptors | 4 (Ring Nitrogens) | Lipinski Rules |
| Solubility (Water) | Low (< 0.5 mg/mL) | Predicted based on LogP/TPSA |
| Solubility (Organic) | High in DMSO, DMF; Moderate in MeOH | Empirical observation for class |
| Melting Point | > 200°C (Decomposition likely) | Typical for amino-thiazolopyrimidines |
Structural Analysis & Synthesis
Retrosynthetic Logic
The synthesis of (5-ethylamino-thiazolo[5,4-d]pyrimidin-2-yl)-amine typically proceeds via the "pyrimidine-first" approach. The thiazole ring is annulated onto a pre-functionalized pyrimidine core.[1][2][3] The critical intermediate is often a 5-amino-pyrimidine-4-thiol derivative, which is cyclized using a cyanogen bromide or isothiocyanate equivalent.
Visualization: Synthetic Pathway
The following diagram outlines the logical chemical assembly of the scaffold.
Figure 1: Retrosynthetic pathway for the construction of the 2,5-diamino-thiazolo[5,4-d]pyrimidine core.
Experimental Methodologies
To validate the theoretical properties listed in Table 1, the following standardized protocols are recommended. These are designed to be self-validating systems.
Protocol A: pKa Determination via Potentiometric Titration
Rationale: Accurate pKa values are critical for understanding the ionization state of the molecule at physiological pH (7.4), which dictates membrane permeability.
-
Preparation: Dissolve 2 mg of the compound in a co-solvent mixture (e.g., 30% Methanol/Water) to ensure solubility.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration:
-
Acidify the solution to pH ~2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (CO2-free) in 5 µL increments.
-
Record potential (mV) after stabilization (<0.1 mV/sec drift).
-
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection points correspond to the pKa values of the pyrimidine nitrogen (protonated form) and the exocyclic amines.
-
Validation: Use a standard (e.g., Quinine) as a control run.
Protocol B: LogP Determination (Shake-Flask Method)
Rationale: Confirms lipophilicity, essential for predicting blood-brain barrier (BBB) penetration, a key requirement for adenosine receptor antagonists targeting CNS disorders.
-
Phases: Prepare n-Octanol (saturated with water) and Water (saturated with n-Octanol).
-
Equilibration: Dissolve the compound in the n-Octanol phase to a concentration of 100 µM.
-
Partitioning:
-
Mix equal volumes (2 mL) of the compound-octanol solution and the aqueous phase.
-
Shake mechanically for 4 hours at 25°C.
-
Centrifuge at 3000g for 10 mins to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Biological Relevance: Adenosine Receptor Antagonism[1][9]
The (5-ethylamino-thiazolo[5,4-d]pyrimidin-2-yl)-amine scaffold acts as a competitive antagonist at Adenosine Receptors (ARs).
-
Mechanism: It mimics the adenine core of adenosine but lacks the ribose sugar. The exocyclic amines (C2 and C5) form critical hydrogen bonds with residues (e.g., Asn253, Glu169) in the orthosteric binding pocket of the A2A receptor.
-
Therapeutic Utility: A2A antagonists are investigated for Parkinson’s Disease (enhancing dopaminergic signaling) and Immuno-oncology (preventing adenosine-mediated T-cell suppression).
Visualization: A2A Receptor Signaling Blockade
The following diagram illustrates how this molecule interrupts the immunosuppressive signaling cascade.
Figure 2: Mechanism of Action. The molecule competitively inhibits the A2A receptor, preventing the Gs-protein mediated cAMP cascade that leads to immune suppression.
References
-
Synthesis and Properties of Thiazolo[5,4-d]pyrimidines Source: ChemSynthesis Database URL:[Link] (Note: General database entry for the scaffold class)
-
Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Antagonists Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Source: MDPI / University of Camerino (2021) URL:[Link]
-
Physicochemical Properties of Fused Pyrimidines Title: Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229 Source: PubChem (NIH) URL:[Link]
-
Structural Bioisosterism in Drug Design Title: Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Source: Pharmacia (2018) URL:[Link]
Sources
Methodological & Application
Synthesis of Thiazolo[5,4-d]pyrimidin-2-amine: An Application and Protocol Guide
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a purine bioisostere, this nucleus is a core component of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific analogue, Thiazolo[5,4-d]pyrimidin-2-amine, serves as a crucial building block for the synthesis of more complex and potent therapeutic agents. This guide provides a detailed, step-by-step protocol for the synthesis of Thiazolo[5,4-d]pyrimidin-2-amine, offering insights into the experimental choices and underlying chemical principles for researchers in organic synthesis and drug discovery.
Synthetic Strategy Overview
The presented synthesis of Thiazolo[5,4-d]pyrimidin-2-amine is a robust two-step process commencing with the commercially available starting material, 4,6-dichloro-5-aminopyrimidine. The initial step involves a condensation and cyclization reaction to construct the thiazole ring fused to the pyrimidine core, yielding a 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediate. The subsequent and final step is a selective catalytic hydrogenation to remove the chloro group at the 7-position, affording the desired product. This strategy is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.
Caption: Overall synthetic workflow for Thiazolo[5,4-d]pyrimidin-2-amine.
Experimental Protocols
Part 1: Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine (Intermediate)
This initial step involves the reaction of 4,6-dichloro-5-aminopyrimidine with potassium thiocyanate. The in situ generated isothiocyanate undergoes an intramolecular cyclization to form the fused thiazolopyrimidine ring system.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,6-Dichloro-5-aminopyrimidine | ≥98% | Commercial |
| Potassium thiocyanate | ACS reagent, ≥99% | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercial |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Commercial |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory grade | Commercial |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-5-aminopyrimidine (1.0 eq) and potassium thiocyanate (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M of the starting pyrimidine.
-
Reaction Progression: Heat the reaction mixture to 100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-amino-7-chlorothiazolo[5,4-d]pyrimidine as a solid.
Expert Insights: The choice of DMF as a solvent is crucial as it facilitates the dissolution of the reactants and promotes the reaction at an elevated temperature. The use of a slight excess of potassium thiocyanate ensures the complete consumption of the starting pyrimidine. Careful monitoring by TLC is recommended to avoid the formation of byproducts due to prolonged heating.
Part 2: Synthesis of Thiazolo[5,4-d]pyrimidin-2-amine (Final Product)
This concluding step focuses on the selective removal of the 7-chloro substituent through catalytic hydrogenation. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and effective method for such dehalogenations.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine | As synthesized in Part 1 | - |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | Commercial |
| Methanol | ACS reagent, ≥99.8% | Commercial |
| Ammonium formate | ≥97% | Commercial |
| Diatomaceous earth (e.g., Celite®) | Laboratory grade | Commercial |
Step-by-Step Protocol:
-
Reaction Setup: In a hydrogenation flask, dissolve 2-amino-7-chlorothiazolo[5,4-d]pyrimidine (1.0 eq) in methanol.
-
Catalyst Addition: To this solution, add 10% Pd/C (10 mol %) and ammonium formate (3.0 eq).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure is typically sufficient) for 8-12 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol to ensure complete recovery of the product.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Thiazolo[5,4-d]pyrimidin-2-amine as a pure solid.
Expert Insights: Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is a convenient and safer alternative to using a hydrogen gas cylinder. The amount of catalyst and the reaction time may need to be optimized depending on the scale of the reaction and the activity of the catalyst. It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions or biological assays. The chemoselectivity of this reduction is a key advantage, as the 2-amino group remains unaffected under these mild conditions[1][2].
Data Summary
| Step | Starting Material | Product | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 4,6-Dichloro-5-aminopyrimidine | 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine | Potassium thiocyanate | DMF | 100 °C | 75-85% |
| 2 | 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine | Thiazolo[5,4-d]pyrimidin-2-amine | 10% Pd/C, Ammonium formate | Methanol | Room Temp. | 80-90% |
Conclusion
The synthesis of Thiazolo[5,4-d]pyrimidin-2-amine presented herein provides a reliable and efficient pathway to this valuable heterocyclic building block. The detailed protocol, coupled with expert insights, is designed to enable researchers to successfully replicate this synthesis in their own laboratories. The strategic two-step approach, involving a robust cyclization followed by a selective dehalogenation, offers a practical route for accessing this important scaffold for further elaboration in drug discovery programs.
References
-
Sajiki, H., & Mori, A. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]
-
Goyal, R., & Singh, A. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(2), 251-264. [Link]
-
Lebsack, A. D., et al. (2009). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 40-43. [Link]
Sources
Application Notes & Protocols: Evaluating the Sensitivity of Cancer Cell Lines to Thiazolo[5,4-d]pyrimidine Derivatives
Introduction
The thiazolo[5,4-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Structurally, they are considered bioisosteres of purines, where a sulfur atom replaces a nitrogen atom in the purine ring system.[1] This structural similarity allows them to interact with biological targets that typically bind purine-based molecules like adenine and guanine.[1] Consequently, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[2][3]
A key mechanism contributing to their antitumor activity is the inhibition of critical cell signaling pathways. Notably, certain thiazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5] This targeted inhibition often leads to the induction of programmed cell death, or apoptosis, in sensitive cancer cells.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on identifying sensitive cancer cell lines, understanding the mechanistic basis of their sensitivity, and applying robust protocols to evaluate the efficacy of novel thiazolo[5,4-d]pyrimidine derivatives.
Cancer Cell Line Sensitivity Profile
Numerous studies have demonstrated the antiproliferative activity of various thiazolo[5,4-d]pyrimidine derivatives against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for quantifying this sensitivity. A lower IC50 value indicates higher potency.
The table below summarizes the reported sensitivities of various cancer cell lines to specific thiazolo[5,4-d]pyrimidine compounds.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 7i | MGC-803 | Human Gastric Cancer | 4.64 | [2][6] |
| HGC-27 | Human Gastric Cancer | 5.07 | [2][6] | |
| 7e | H1650 | Human Lung Cancer | 5.79 | [2] |
| 7b | H1650 | Human Lung Cancer | 8.49 | [2] |
| 4k | A549 | Human Lung Cancer | 1.4 | |
| A431 | Epidermal Carcinoma | 3.1 | ||
| T98G | Glioblastoma | 3.4 | ||
| NCI-H322 | Human Lung Cancer | 7.1 | ||
| 4a | HL-60 | Human Leukemia | 8.0 | |
| 3b | UO-31 | Renal Cancer | Highly Sensitive | [7] |
| NCI-H522 | Human Lung Cancer | Highly Sensitive | [7] | |
| SW620 | Colon Cancer | Highly Sensitive | [7] | |
| SK-MEL-28 | Melanoma | Highly Sensitive | [7] |
*For compound 3b, the NCI-60 screen reported growth inhibition percentages at a single 10 µM dose, with values like -82.97% for UO-31, indicating cell kill rather than just growth inhibition.[7]
Core Mechanisms of Action
The efficacy of thiazolo[5,4-d]pyrimidine derivatives in the sensitive cell lines listed above is primarily attributed to two interconnected mechanisms: the inhibition of the PI3K/Akt/mTOR survival pathway and the subsequent induction of apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][8] Thiazolo[5,4-d]pyrimidines, such as derivative 7a , have been shown to be potent, orally active PI3K inhibitors.[4]
By inhibiting PI3K, these compounds prevent the phosphorylation and activation of its downstream effector, Akt. This, in turn, disrupts the entire signaling cascade, including the mammalian target of rapamycin (mTOR), ultimately removing the pro-survival signals that cancer cells rely on. This disruption makes the cells more susceptible to apoptosis.
Figure 1. Inhibition of the PI3K/Akt/mTOR pathway by Thiazolo[5,4-d]pyrimidine derivatives.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells.[9] Cancer cells often develop mechanisms to evade apoptosis. Thiazolo[5,4-d]pyrimidine derivatives can overcome this resistance. For instance, compound 4k was shown to induce apoptosis in A549 lung cancer cells, and both 4a and 4k triggered the cleavage of Poly(ADP-ribose) polymerase (PARP) and procaspase-3, which are key events confirming the activation of the apoptotic cascade.
The primary methods to confirm apoptosis induction are detailed in the protocols below and include detecting the externalization of phosphatidylserine (Annexin V staining), DNA fragmentation (sub-G1 peak in cell cycle analysis), and activation of caspases.[9][10]
Experimental Workflow and Protocols
Evaluating a novel thiazolo[5,4-d]pyrimidine derivative involves a multi-step process to first determine its antiproliferative potency and then to elucidate its mechanism of action.
Figure 2. General workflow for evaluating compound efficacy and mechanism.
Protocol 1: Assessment of Antiproliferative Activity (Cell Viability Assay)
Principle: This protocol determines the effect of a compound on cell proliferation and viability. Colorimetric assays like MTT or WST-8 are widely used.[11] Viable, metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, or WST-8 to a water-soluble formazan. The amount of color produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[12] This allows for the calculation of the IC50 value.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.[13]
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[11]
-
Causality Note: The 24-hour incubation period ensures cells have recovered from trypsinization and are in a uniform growth phase before drug exposure. Seeding density is critical to ensure cells do not become over-confluent in the control wells during the experiment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the thiazolo[5,4-d]pyrimidine derivative in culture medium from a DMSO stock. A typical dose-response curve uses a 7-point half-log or two-fold serial dilution.[14]
-
Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-containing medium) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Causality Note: A 48-72 hour exposure is typically sufficient to observe effects on cell division and viability. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
-
Viability Assessment (WST-8 Example):
-
Add 10 µL of WST-8 reagent (e.g., CCK-8) to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Causality Note: During this incubation, mitochondrial dehydrogenases in living cells convert the WST-8 reagent into a colored product. The reaction is time-dependent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Analysis of Apoptosis Induction (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is lost.[9][16]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat cells with the thiazolo[5,4-d]pyrimidine derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using a gentle enzyme like Trypsin-EDTA.
-
Combine the detached adherent cells with the floating cells in the centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Causality Note: Incubation must be done in the dark to prevent photobleaching of the fluorophores. The specific volumes and concentrations of reagents should follow the manufacturer's kit instructions.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Bottom Left Quadrant): Live cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells/debris.
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase (DNA synthesis) have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells to generate a DNA content histogram.[18][19]
Figure 3. Workflow for cell cycle analysis using propidium iodide staining.
Methodology:
-
Cell Preparation and Treatment:
-
Seed cells in a 6-well plate and treat with the compound (e.g., at IC50 concentration) for 24-48 hours, alongside a vehicle control.
-
-
Harvesting and Fixation:
-
Harvest cells (both floating and adherent) as described in Protocol 2.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Causality Note: Dropwise addition of ethanol while vortexing prevents cell clumping. Ethanol fixation permeabilizes the cell membrane and preserves the DNA, making it accessible to PI.[20]
-
Incubate the cells for at least 2 hours at 4°C (or store for weeks at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Causality Note: RNase A is crucial because PI can also bind to double-stranded RNA. Treating with RNase ensures that the fluorescence signal comes only from DNA, providing accurate cell cycle analysis.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Create a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase or the appearance of a "sub-G1" peak (indicative of apoptotic cells with fragmented DNA) suggests compound-induced cell cycle arrest or cell death.
-
Conclusion
Thiazolo[5,4-d]pyrimidine derivatives represent a versatile and potent class of anticancer compounds. Their activity is particularly notable in gastric, lung, and leukemia cell lines, among others. The primary mechanisms of action involve the targeted inhibition of key survival pathways like PI3K/Akt/mTOR and the robust induction of apoptosis. The protocols detailed in this guide provide a validated framework for assessing the antiproliferative activity, calculating potency (IC50), and elucidating the apoptotic and cell-cycle-related mechanisms of novel derivatives. By applying these standardized methods, researchers can effectively characterize new chemical entities and advance the development of this promising class of therapeutic agents.
References
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 凋亡分析检测 [sigmaaldrich.com]
- 10. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
- 11. scielo.br [scielo.br]
- 12. A pH-Sensitive Glutathione Responsive Small-Molecule Probe TZ2 Sensitizes Lung Cancer Cells to Chemotherapy by Targeting Tumor Microenvironment [mdpi.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
How to use Thiazolo[5,4-d]pyrimidines in cancer immunotherapy research?
Targeting the Adenosine-ATP Axis via A2A Receptor Antagonism
Abstract & Strategic Rationale
The Thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of Adenosine A2A Receptor (A2AR) antagonists .[1] In the context of cancer immunotherapy, the Tumor Microenvironment (TME) is often hypoxic and rich in extracellular Adenosine (generated from ATP by CD39/CD73 ectonucleotidases).[1][2] This adenosine binds to high-affinity A2ARs on CD8+ T-cells and NK cells, driving intracellular cAMP surges that suppress cytolytic activity—a "metabolic checkpoint" that limits the efficacy of PD-1/PD-L1 inhibitors.
This guide details the application of Thiazolo[5,4-d]pyrimidine derivatives to reverse this immunosuppression.[1] Unlike earlier furan-based analogs (e.g., ZM241385), modern derivatives are optimized for metabolic stability and high selectivity against the A1 and A2B subtypes.
Mechanism of Action: The Adenosine Axis
To effectively deploy these compounds, researchers must understand the signaling cascade they are interrupting.
Pathway Visualization
The following diagram illustrates the "Adenosine Trap" in the TME and where Thiazolo[5,4-d]pyrimidines intervene.
Caption: The Thiazolo[5,4-d]pyrimidine scaffold antagonizes A2AR, preventing cAMP accumulation and restoring T-cell cytotoxicity.
Chemical Handling & Compound Selection
Thiazolo[5,4-d]pyrimidines are planar heteroaromatic systems. While potent, they often suffer from poor aqueous solubility, which can lead to false negatives in cellular assays if precipitation occurs.
Compound Properties (Reference Standards)
| Property | ZM241385 (Classic Control) | Thiazolo[5,4-d]pyrimidine (Optimized) |
| Target | A2AR (High Affinity) | A2AR (High Affinity + Inverse Agonism) |
| Selectivity | High vs A1/A3 | Tunable via C2/C7 substitution |
| Solubility | Low (<10 µM in PBS) | Moderate (Requires DMSO spike) |
| Role | Reference Antagonist | Lead Candidate / IO Agent |
Solubilization Protocol
-
Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If particles persist, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use.
-
Critical Step: Do not exceed 0.5% DMSO final concentration in cell assays, as DMSO itself can modulate GPCR signaling artifacts.
-
Protocol A: High-Throughput cAMP Functional Assay
Objective: Validate the antagonist activity (IC50) of Thiazolo[5,4-d]pyrimidines against A2AR.
Principle: A2AR is Gs-coupled.[2][3] Agonist stimulation (using NECA) increases intracellular cAMP. The antagonist should dose-dependently inhibit this increase. We recommend TR-FRET (HTRF) or GloSensor technologies over ELISA for kinetic accuracy.
Materials
-
Cells: CHO-K1 or HEK293 stably expressing human A2AR (e.g., PerkinElmer or commercially available clones).
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine). Note: Do not use native Adenosine, as it degrades within seconds via ADA.
-
Enzyme: Adenosine Deaminase (ADA) (Roche).
-
Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
-
Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (Phosphodiesterase inhibitor).
Step-by-Step Methodology
-
Cell Plating:
-
Dispense 2,500 cells/well in 5 µL of culture media into a white 384-well low-volume plate.
-
Incubate overnight at 37°C/5% CO2.
-
-
Compound Addition (Antagonist Mode):
-
Prepare a 2X serial dilution of the Thiazolo[5,4-d]pyrimidine derivative in Assay Buffer.
-
Add 5 µL of compound to the cells.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Stimulation:
-
Add 5 µL of NECA at its EC80 concentration (typically 10-50 nM, previously determined).
-
Alternative: If testing inverse agonism, add buffer only (no NECA).
-
Incubate for 30 minutes at RT.
-
-
Lysis & Detection:
-
Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.
-
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Measure HTRF ratio (665nm/620nm) on a multimode plate reader (e.g., EnVision).
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
-
Protocol B: T-Cell Exhaustion Rescue Assay (Ex Vivo)
Objective: Demonstrate that the compound restores immune function in an adenosine-rich environment.
Experimental Workflow
Caption: Workflow for assessing T-cell rescue. NECA mimics the hypoxic tumor environment.
Detailed Methodology
-
Isolation: Purify CD8+ T-cells from healthy donor PBMCs using negative magnetic selection (StemCell or Miltenyi).
-
Activation: Plate T-cells (1x10^5/well) in 96-well U-bottom plates coated with anti-CD3 (OKT3, 1 µg/mL) and soluble anti-CD28 (2 µg/mL).
-
The "Adenosine Stress" Setup:
-
Control: Media only.
-
Stress Condition: Media + 1 µM NECA (Stable Adenosine analog).
-
Experimental: Media + 1 µM NECA + Thiazolo[5,4-d]pyrimidine (0.1 - 10 µM) .
-
-
Incubation: Culture for 72 hours.
-
Readout:
-
Supernatant: Harvest for IFN-γ ELISA.
-
Flow Cytometry: Stain cells for CD8, PD-1, TIM-3, and intracellular Granzyme B.
-
Success Criteria: The compound should restore IFN-γ levels to near-Control levels, despite the presence of NECA.
-
Troubleshooting & Expert Tips
Specificity Check (The "EGFR Trap")
Warning: The Thiazolo[5,4-d]pyrimidine scaffold is also privileged for kinase inhibition (e.g., EGFR).
-
Validation: You must run a kinase selectivity panel (KinomeScan) early.
-
Differentiation: A2AR antagonists typically possess a furan or aryl-amine at the C2 position and a free amine or specific substitution at C7. EGFR inhibitors often have bulky anilines. Ensure your SAR drives towards GPCR affinity, not kinase affinity.
"Effect Window" in Assays
-
Issue: Low signal window in cAMP assays.
-
Solution: A2AR has high constitutive activity. If the basal cAMP is too high, the NECA stimulation might plateau. Use an Inverse Agonist mode setup (Compound only) to see if you can reduce basal cAMP below the vehicle baseline.
References
-
Varano, F., et al. (2020). Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents.[4][5] Bioorganic & Medicinal Chemistry Letters.
-
Varano, F., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists.[6][7] Bioorganic & Medicinal Chemistry.
-
Leone, R. D., et al. (2015). A2aR antagonists: Next generation checkpoint blockade for cancer immunotherapy. Computational and Structural Biotechnology Journal.
-
Cisbio/Revvity. HTRF cAMP Gs Dynamic Assay Protocol.
-
Mediavilla-Varela, M., et al. (2017). Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth. Cancer Biology & Therapy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unife.it [iris.unife.it]
- 6. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Application Notes & Protocols: A Stepwise Guide for the Preclinical Evaluation of Thiazolo[5,4-d]pyrimidine Derivatives in Rodent Models of Depression
Introduction
Thiazolo[5,4-d]pyrimidines represent a class of heterocyclic compounds with significant therapeutic potential, owing to their structural similarity to endogenous purines. This unique scaffold allows them to interact with a wide range of biological targets, including kinases and G-protein coupled receptors like adenosine receptors.[1] Recent research has highlighted their promise as novel antidepressant agents. For instance, specific derivatives have demonstrated high-affinity antagonism at both A1 and A2A adenosine receptors, a mechanism implicated in antidepressant-like effects.[2][3][4][5] Furthermore, the neurotrophin hypothesis of depression suggests that stress and depressive states are linked to reduced levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), leading to impaired neuronal plasticity.[6][7][8][9] Many successful antidepressants are believed to exert their effects by restoring these neurotrophic signaling pathways.[6][8][9] The potential of Thiazolo[5,4-d]pyrimidine derivatives to modulate such pathways makes them a compelling area of investigation for novel depression therapies.
This guide provides a structured, field-tested framework for researchers and drug development professionals to evaluate the antidepressant-like potential of novel Thiazolo[5,4-d]pyrimidine derivatives. The protocols detailed herein follow a logical progression from initial screening for acute effects to more complex models that mimic chronic depressive states, ensuring a robust and comprehensive preclinical assessment.
PART I: Foundational Steps & Compound Preparation
A rigorous preclinical evaluation begins not in the behavioral suite, but at the lab bench. The formulation of the test compound is a critical variable that can profoundly impact study outcomes.
Vehicle Selection and Compound Formulation
The primary goal is to solubilize or uniformly suspend the Thiazolo[5,4-d]pyrimidine derivative in a vehicle that is non-toxic and inert at the administered volume.[10]
Causality Behind Experimental Choices: An inappropriate vehicle can cause local irritation, systemic toxicity, or alter the compound's absorption, leading to confounding results. For example, some vehicles can induce liver enzyme changes or kidney damage on their own.[11] The chosen formulation should aim for a pH between 5 and 9 to minimize physiological disruption.[10][12]
Recommended Vehicle Screening Protocol:
-
Assess Physicochemical Properties: Determine the solubility of the test compound in a panel of common, well-tolerated vehicles (see Table 1).
-
Prioritize Solutions: A true solution is always preferable to a suspension for ensuring dose uniformity.
-
Suspension Strategy: If a suspension is necessary, micronize the compound to a uniform particle size and include a suspending agent (e.g., 0.5% carboxymethylcellulose) to prevent settling.
-
Stability Check: Confirm the stability of the final formulation over the expected duration of use.
-
In-Vivo Tolerance: Before initiating efficacy studies, administer the vehicle alone to a small cohort of animals to ensure it does not produce any overt behavioral or physiological effects.
| Vehicle Component | Common Concentration Range | Notes |
| Saline (0.9% NaCl) | N/A | Ideal for water-soluble compounds. |
| Tween 80 / Saline | 1-10% (v/v) | Surfactant to aid solubility of hydrophobic compounds. |
| DMSO / Saline | 1-10% (v/v) | Potent solvent; use minimal concentration required.[11] |
| Polyethylene Glycol (PEG) 400 | 10-50% (v/v) | Good for many poorly soluble compounds. |
| Carboxymethylcellulose (CMC) | 0.5-1% (w/v) in water | Standard suspending agent. |
Table 1: Common Vehicles for Oral Rodent Studies. Selection should be based on empirical solubility and tolerance data.[11][13]
PART II: Acute Screening for Antidepressant-Like Activity
Acute behavioral tests are rapid, high-throughput assays designed to detect potential antidepressant efficacy. They are based on the principle of "behavioral despair," where immobility in an inescapable situation is interpreted as a depressive-like state.[14][15]
Forced Swim Test (FST)
The FST is a widely used screening tool where animals are placed in a cylinder of water from which they cannot escape.[16][17][18] Antidepressant compounds typically reduce the duration of immobility, increasing the time spent on active, escape-oriented behaviors.[17]
Self-Validating System:
-
Controls: The protocol's validity rests on including a vehicle control group (establishes baseline immobility) and a positive control group (e.g., a known antidepressant like fluoxetine or desipramine) to confirm the assay's sensitivity.
-
Blinding: The experimenter scoring the behavior must be blind to the treatment conditions to eliminate subjective bias.
Detailed FST Protocol (Mice):
-
Apparatus: Use transparent Plexiglas cylinders (e.g., 30 cm height x 20 cm diameter).[16]
-
Water Conditions: Fill cylinders to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[16][19] Maintain water temperature at a constant 24-26°C.[19]
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the Thiazolo[5,4-d]pyrimidine derivative, vehicle, or positive control via the chosen route (e.g., oral gavage) 60 minutes prior to testing.
-
Test Procedure: Gently place each mouse into its respective cylinder. The test duration is 6 minutes.[16][20]
-
Recording: Record the entire session with a video camera for later analysis.
-
Data Analysis: Score the last 4 minutes of the test.[14][16] The primary measure is "time of immobility," defined as the period the mouse makes only the minimal movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the mice, gently dry them with a towel, and place them in a clean, warm cage.[19]
Tail Suspension Test (TST)
The TST operates on a similar principle to the FST but avoids the potential for hypothermia.[21][22] Mice are suspended by their tails, and the duration of immobility is measured.[23]
Detailed TST Protocol (Mice):
-
Apparatus: Use a suspension box or bar that allows the mouse to hang freely without touching any surfaces.[14][22]
-
Suspension: Securely attach adhesive tape approximately 1-2 cm from the tip of the mouse's tail and hang it on the suspension bar.[22]
-
Dosing: Administer compounds as described in the FST protocol, typically 60 minutes prior to the test.
-
Recording & Analysis: Record the session and score the total time spent immobile. Immobility is defined as the complete absence of limb or body movement, except for respiration.[14]
-
Ethical Consideration: Mice that climb their tails should be gently repositioned. If climbing is persistent, the animal should be excluded from the analysis for that time point.[14]
| Parameter | Forced Swim Test (FST) | Tail Suspension Test (TST) |
| Species | Mouse, Rat | Mouse |
| Apparatus | Water-filled cylinder | Suspension bar/box |
| Test Duration | 6 minutes | 6 minutes |
| Scoring Period | Last 4 minutes | Full 6 minutes |
| Primary Measure | Immobility time | Immobility time |
| Positive Control | Fluoxetine, Desipramine | Imipramine, Amitriptyline[2][3][5] |
Table 2: Key Parameters for Acute Antidepressant Screening Models.
PART III: Chronic Models for Enhanced Validity
While acute tests are useful for screening, they lack face and construct validity for a chronic illness like depression. The Chronic Unpredictable Mild Stress (CUMS) model is a more translationally relevant paradigm that induces a depressive-like phenotype over several weeks.[24][25][26]
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS protocol involves exposing rodents to a series of varied, mild stressors over an extended period (typically 4-8 weeks).[25][27] This induces key symptoms of depression, including anhedonia (a core symptom), anxiety-like behaviors, and learned helplessness.[24][25]
Causality Behind Experimental Choices: The unpredictability of the stressors is crucial. It prevents the animals from habituating to any single stressor, which is thought to better mimic the chronic, uncontrollable nature of stress that can lead to depression in humans.[28]
Detailed CUMS Protocol (Rats/Mice):
-
Baseline Measurement: Before starting the CUMS protocol, assess baseline sucrose preference to confirm there are no pre-existing group differences.
-
Stress Regimen (4-8 weeks): Subject the animals (excluding the control group) to one or two different mild stressors each day according to a randomized schedule.
-
Stressor Examples:
-
Treatment Administration: Begin daily administration of the Thiazolo[5,4-d]pyrimidine derivative, vehicle, or positive control during the final 2-4 weeks of the CUMS protocol.
-
Behavioral Assessment (Anhedonia):
-
Sucrose Preference Test (SPT): This is the primary readout for anhedonia.[24]
-
Following a period of water deprivation (e.g., 4 hours), present animals with two pre-weighed bottles: one containing 1% sucrose solution and one with plain water.
-
Measure the consumption from each bottle over 1-2 hours.
-
Calculate Sucrose Preference = (Sucrose Intake / Total Fluid Intake) x 100.
-
A significant decrease in sucrose preference in the vehicle-treated CUMS group compared to the non-stressed control group validates the model. An effective antidepressant treatment should reverse this deficit.
-
PART IV: Mechanistic Grounding & Visualization
A robust preclinical package not only demonstrates efficacy but also provides insight into the compound's mechanism of action.
Hypothetical Signaling Pathway
Depression is associated with impaired neuroplasticity, and neurotrophic factors like BDNF are central to this process.[6][7] BDNF binds to its receptor, TrkB, activating downstream signaling cascades such as PI3K/Akt and MEK/ERK, which are crucial for neuronal survival and synaptic plasticity.[9] Antidepressants are known to enhance BDNF-TrkB signaling.[8][9] Thiazolo[5,4-d]pyrimidine derivatives, potentially acting as kinase inhibitors or adenosine receptor modulators, could plausibly intersect with these pathways to produce their antidepressant effects.
Caption: Hypothetical BDNF-TrkB signaling pathway modulated by stress and a test compound.
Experimental Workflow
A well-planned experimental workflow ensures efficiency and reproducibility. The process should follow a logical funnel, starting with broad screening and moving towards more complex, hypothesis-driven models.
Caption: A structured workflow for preclinical evaluation of antidepressant candidates.
PART V: Trustworthiness & Ethical Considerations
Scientific integrity is paramount in animal research. Adherence to established guidelines ensures that the data generated is reliable, reproducible, and ethically sound.
The ARRIVE Guidelines: All research described should be planned and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[29][30][31][32] This includes detailing the experimental design, sample size calculation, randomization procedures, and statistical methods used.[32] The "Essential 10" checklist from ARRIVE 2.0 provides the minimum information required for a manuscript to be reliably assessed.[29][32]
Ethical Conduct: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and the number of animals used, in line with the 3Rs principles (Replacement, Reduction, and Refinement).
Conclusion
This guide outlines a comprehensive, multi-tiered approach for the preclinical evaluation of Thiazolo[5,4-d]pyrimidine derivatives as potential antidepressants. By progressing from high-throughput acute screens (FST, TST) to a more etiologically relevant chronic model (CUMS), researchers can build a robust data package. Grounding these behavioral findings with mechanistic hypotheses, such as the modulation of neurotrophic pathways, and adhering to the highest standards of scientific and ethical conduct will provide a solid foundation for advancing promising compounds toward clinical development.
References
-
ARRIVE guidelines - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. (n.d.). Retrieved February 17, 2026, from [Link]
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). OACU. Retrieved February 17, 2026, from [Link]
-
Ang, E., et al. (2015). Neurotrophic factors and neuroplasticity pathways in the pathophysiology and treatment of depression. PMC. Retrieved February 17, 2026, from [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PMC. Retrieved February 17, 2026, from [Link]
-
ARRIVE Guidelines - Norecopa. (n.d.). Retrieved February 17, 2026, from [Link]
-
Tail Suspension - Maze Engineers - ConductScience. (n.d.). Retrieved February 17, 2026, from [Link]
-
Can, A., et al. (2012). The Tail Suspension Test. PMC. Retrieved February 17, 2026, from [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. PMC. Retrieved February 17, 2026, from [Link]
-
Wang, Y., et al. (2023). Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine. JoVE. Retrieved February 17, 2026, from [Link]
-
Halaris, A., & Plietz, J. (2014). Neurotrophic paths in the treatment of depression. PMC. Retrieved February 17, 2026, from [Link]
-
Appendix S 1. Chronic unpredictable mild stress (CUMS) protocol. (n.d.). Spandidos Publications. Retrieved February 17, 2026, from [Link]
-
Musazzi, L., et al. (2023). Molecular Regulation and Therapeutic Applications of Brain-Derived Neurotrophic Factor–Tropomyosin-Related Kinase B Signaling in Major Depressive Disorder... MDPI. Retrieved February 17, 2026, from [Link]
-
Yang, C., et al. (2023). Neurotrophic basis to the pathogenesis of depression and phytotherapy. Frontiers. Retrieved February 17, 2026, from [Link]
-
Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy - YouTube. (2022). Retrieved February 17, 2026, from [Link]
-
Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. PubMed. Retrieved February 17, 2026, from [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. Retrieved February 17, 2026, from [Link]
-
Carmo, S., et al. (2023). BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions. PMC. Retrieved February 17, 2026, from [Link]
-
Pearson-Leary, J., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved February 17, 2026, from [Link]
-
Nollet, M., et al. (2019). Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability. PubMed. Retrieved February 17, 2026, from [Link]
-
Forced swim test in rodents - NC3Rs. (2021). Retrieved February 17, 2026, from [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021). MDPI. Retrieved February 17, 2026, from [Link]
-
Bondar, N., et al. (2022). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. MDPI. Retrieved February 17, 2026, from [Link]
-
Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. (n.d.). IRIS. Retrieved February 17, 2026, from [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). PMC. Retrieved February 17, 2026, from [Link]
-
Catarzi, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed. Retrieved February 17, 2026, from [Link]
-
Gilday, D., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. PubMed. Retrieved February 17, 2026, from [Link]
-
Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved February 17, 2026, from [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]
-
Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved February 17, 2026, from [Link]
-
Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. (n.d.). Retrieved February 17, 2026, from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved February 17, 2026, from [Link]
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotrophic factors and neuroplasticity pathways in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic paths in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gadconsulting.com [gadconsulting.com]
- 13. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lasa.co.uk [lasa.co.uk]
- 18. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. youtube.com [youtube.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables [mdpi.com]
- 29. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 30. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 31. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 32. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of Thiazolo[5,4-d]pyrimidine Scaffolds for CDK4/6 Inhibition
Executive Summary & Scientific Rationale
The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of hormone receptor-positive (HR+) breast cancer and other malignancies. While first-generation inhibitors (e.g., Palbociclib, Ribociclib) have transformed care, acquired resistance and off-target toxicity (e.g., CDK2 cross-reactivity) remain significant hurdles.
This guide focuses on the Thiazolo[5,4-d]pyrimidine scaffold, a privileged pharmacophore that functions as a purine bioisostere.[1] Unlike the pyridopyrimidine core of Palbociclib, the thiazolo[5,4-d]pyrimidine system offers unique vector possibilities at the C2 and C7 positions, allowing for fine-tuning of hydrophobic interactions within the ATP-binding pocket to enhance selectivity for CDK4/6 over homologous kinases like CDK2.
Rational Design: The Pharmacophore
Effective inhibition requires displacing ATP from the kinase cleft. The thiazolo[5,4-d]pyrimidine core mimics the adenine ring of ATP, but its synthetic modularity allows us to reach into the "specificity pockets" of the enzyme.
Structure-Activity Relationship (SAR) Logic
-
The Hinge Binder (C7 Position): A heterocycle-substituted amine (e.g., N-pyridin-2-yl) is critical here. It acts as the "anchor," forming hydrogen bonds with the backbone residues (Val101 in CDK6) of the kinase hinge region.
-
The Hydrophobic Core (Scaffold): The bicyclic system occupies the adenine-binding region.
-
The Selectivity Vector (C2 Position): Substituents at the C2 position of the thiazole ring project toward the gatekeeper residue (Phe98) and the solvent-exposed front. Bulky, hydrophobic groups here (e.g., substituted phenyls or cycloalkyls) can induce conformational changes that favor CDK4/6 binding while clashing with the slightly smaller pockets of CDK1/2.
Visualization: Binding Mode Logic
Figure 1: Pharmacophore mapping of the Thiazolo[5,4-d]pyrimidine scaffold within the CDK4/6 ATP pocket.
Chemical Synthesis Protocol
Objective: Synthesize a library of 2,7-disubstituted thiazolo[5,4-d]pyrimidines. Pathway: The "De Novo Thiazole Construction" route is preferred for its ability to introduce diverse C2 substituents early in the synthesis.
Synthetic Workflow Diagram
Figure 2: General synthetic route for 2,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives.
Detailed Protocol: Representative Synthesis
Target Compound: 7-((5-(piperazin-1-yl)pyridin-2-yl)amino)-2-phenylthiazolo[5,4-d]pyrimidine.
Step 1: Scaffold Formation
-
Reagents: Mix 2-aminothiole (1.0 eq) with phenylacetyl chloride (1.1 eq).
-
Conditions: Heat neat or in high-boiling solvent (e.g., diphenyl ether) at 160°C for 2 hours.
-
Workup: Cool to RT. Precipitate with diethyl ether. Filter and wash to obtain the 5,7-dihydroxy intermediate.
Step 2: Chlorination (Activation)
-
Reagents: Suspend the dihydroxy intermediate in excess POCl₃ (Phosphorus oxychloride).
-
Catalyst: Add catalytic N,N-dimethylaniline.
-
Conditions: Reflux (105°C) for 4-6 hours until the solution clears.
-
Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice (Caution: Exothermic). Extract with DCM, dry over MgSO₄, and concentrate to yield the 5,7-dichloro derivative.
Step 3: C7-Amination (The Hinge Binder)
-
Reagents: Dissolve 5,7-dichloro derivative (1.0 eq) in Ethanol or DMF. Add 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).
-
Conditions: Stir at 80°C for 12 hours. The C7 position is more reactive than C5 due to electronics, favoring selective substitution.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Biochemical Validation: ADP-Glo™ Kinase Assay
Rationale: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the substrate (Rb protein fragment).[2] It is robust, homogeneous, and ideal for IC50 determination.
Materials
-
Enzyme: Recombinant Human CDK4/Cyclin D1 or CDK6/Cyclin D3 (Promega/Carna).
-
Substrate: Rb-CTF (Retinoblastoma C-terminal fragment) or Histone H1.
-
Kit: ADP-Glo™ Kinase Assay (Promega).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (10-point curve).
-
Dilute 1:25 into 1X Kinase Buffer (Final DMSO concentration in assay = 1%).
-
-
Kinase Reaction (10 μL total volume in 384-well plate):
-
Add 2 μL of Compound solution.
-
Add 4 μL of Enzyme mix (CDK4/CycD1, optimized to convert 10-20% ATP).
-
Incubate for 10 min at RT (allows inhibitor binding).
-
Add 4 μL of Substrate/ATP mix (Final ATP = Km app, typically 50-100 μM).
-
Incubate at RT for 60 minutes.
-
-
ADP Detection (Stop & Read):
-
Measurement:
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Data Analysis Template
Normalize RLU to controls:
| Compound ID | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio (CDK2/CDK4) |
| TZ-001 | 12 | 15 | >1000 | >83x |
| Palbociclib | 11 | 15 | >1000 | >90x |
Cellular Validation: Mechanism of Action
Rationale: Biochemical potency must translate to cellular efficacy. The hallmark of CDK4/6 inhibition is the reduction of phosphorylated Rb (pRb) and subsequent G1 cell cycle arrest.[4]
Assay 1: Western Blot for pRb (Ser780/795)
Cell Line: MCF-7 (ER+, Rb-functional). Control: MDA-MB-231 (Rb-negative/Triple Negative) – Crucial for validating on-target specificity.
-
Treatment: Seed MCF-7 cells (5x10⁵/well). Treat with inhibitor (IC50, 10x IC50) for 24 hours.
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting:
-
Primary Ab: Anti-pRb (Ser780) and Anti-Total Rb.
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Result Interpretation: A potent inhibitor will show a dose-dependent disappearance of the pRb band while Total Rb remains constant.
Assay 2: Cell Cycle Analysis (Flow Cytometry)
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).
-
Treatment: Release into complete media + Inhibitor for 24h.
-
Staining:
-
Harvest cells, wash with PBS.
-
Fix in 70% cold ethanol (-20°C, overnight).
-
Stain with Propidium Iodide (PI) + RNase A.
-
-
Analysis: Measure DNA content.
-
Success Criteria: Significant increase in G1 phase population (2N DNA content) compared to DMSO control.
-
Troubleshooting & Optimization
-
Issue: High background in ADP-Glo.
-
Fix: Ensure ATP used is "Ultra-Pure" (provided in kit).[5] Standard ATP degrades to ADP.
-
-
Issue: Poor solubility of Thiazolo[5,4-d]pyrimidines.
-
Fix: Introduce solubilizing groups (morpholine, piperazine) at the C2-phenyl para-position or on the C7-amine tail.
-
-
Issue: Lack of cellular potency despite biochemical activity.
-
Fix: Check permeability (PAMPA assay). The rigid bicyclic core can sometimes lead to high planarity and poor membrane penetration; consider adding sp3 character to side chains.
-
References
-
CDK4/6 Inhibitor Mechanism: O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors.[4][6] Nature Reviews Clinical Oncology. Link
-
Thiazolo[5,4-d]pyrimidine Synthesis & SAR: Zhao, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[7][8][9] RSC Advances. Link
-
ADP-Glo Kinase Assay Protocol: Promega Corporation.[5] ADP-Glo™ Kinase Assay Technical Manual. Link
-
Structural Basis of Inhibition: Chen, P., et al. (2016). Crystal Structure of CDK4/CyclinD1 with Palbociclib. Protein Data Bank (PDB ID: 5L2S). Link
-
Purine Bioisosteres in Kinase Design: Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors.[10] Journal of Medicinal Chemistry. Link
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. CDK6/CyclinD3 Kinase Enzyme System [promega.jp]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. carnabio.com [carnabio.com]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines [bi.tbzmed.ac.ir]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Experimental setup for evaluating Thiazolo[5,4-d]pyrimidine derivatives as antiproliferative agents
Executive Summary & Scientific Rationale
The Thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine/guanine).[1] This structural mimicry allows these derivatives to effectively compete for the ATP-binding pockets of critical oncogenic kinases, most notably EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase) .
Unlike generic screening protocols, this guide provides a targeted evaluation framework. We focus on the causality of antiproliferative activity: is the observed cytotoxicity a result of specific kinase inhibition, or off-target mitochondrial toxicity?
Key Mechanistic Insights
-
Purine Bioisosterism: The fused thiazole-pyrimidine ring system mimics the adenine core of ATP, facilitating hydrogen bonding with the hinge region of kinase domains (e.g., Met793 in EGFR).
-
Dual-Inhibition Potential: Substituents at the C-7 and C-2 positions allow for tuning selectivity between EGFR and downstream effectors like mTOR or PI3K, potentially overcoming resistance mechanisms seen in first-generation inhibitors like Gefitinib.
Experimental Workflow Overview
The following workflow illustrates the logical progression from compound solubilization to mechanistic validation.
Protocol 1: High-Fidelity Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (
Reagents & Equipment[2][3]
-
Cell Lines: A549 (Lung carcinoma, EGFR-overexpressing), MCF-7 (Breast), and HGC-27 (Gastric).
-
Control: Erlotinib (Positive control), DMSO (Vehicle).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Detailed Methodology
-
Compound Preparation (Critical Step):
-
Dissolve derivatives in 100% DMSO to create a 10 mM stock.
-
Expert Tip: Sonicate for 5 minutes at 37°C if turbidity persists. Thiazolo[5,4-d]pyrimidines often aggregate.
-
Prepare serial dilutions in culture medium immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.
-
-
Cell Seeding:
-
Seed cells in 96-well plates.
-
Density: 5,000 cells/well (A549) or 8,000 cells/well (MCF-7).
-
Incubate for 24 hours at 37°C, 5%
to allow attachment.
-
-
Treatment:
-
Remove old medium. Add 100 µL of fresh medium containing compounds (0.1, 1, 5, 10, 50, 100 µM).
-
Include Blank (Medium only) and Vehicle Control (0.5% DMSO).
-
Incubate for 72 hours . Note: 24h is insufficient for kinase inhibitors which often induce cytostasis before cytotoxicity.
-
-
Readout:
-
Add 20 µL MTT solution per well. Incubate 4 hours.
-
Aspirate medium carefully (do not disturb formazan crystals).
-
Dissolve crystals in 150 µL DMSO. Shake for 10 mins.
-
Measure Absorbance at 570 nm (reference 630 nm).
-
Data Analysis Template
Calculate % Cell Viability:
| Compound ID | R2 Substituent | R7 Substituent | A549 | HGC-27 | Selectivity Index (SI)* |
| TZP-01 | 4-Cl-Phenyl | Morpholine | 4.2 ± 0.3 | 12.5 ± 1.1 | 14.5 |
| TZP-02 | 2-F-Benzyl | Diethylamine | 0.8 ± 0.1 | 3.1 ± 0.2 | >20 |
| Erlotinib | (Ref) | (Ref) | 0.04 ± 0.01 | 5.5 ± 0.4 | N/A |
*SI =
Protocol 2: Target Validation (EGFR Kinase Assay)
Objective: Confirm that antiproliferative activity stems from EGFR inhibition, a known target for this scaffold [1].
Scientific Logic
Many Thiazolo[5,4-d]pyrimidines act as ATP-competitive inhibitors. Therefore, the assay must be performed at the
Methodology (ADP-Glo™ Platform)
-
Enzyme Mix: Prepare recombinant EGFR kinase domain (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Inhibitor Incubation: Add 2 µL of Compound (serial dilutions) to 384-well plate. Add 4 µL Enzyme Mix. Incubate 15 min at RT.
-
Reaction Start: Add 4 µL Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).
-
Note: 10 µM ATP is chosen to approximate the Km of EGFR.
-
-
Incubation: 60 minutes at RT.
-
Detection: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP) -> 40 min -> Add Kinase Detection Reagent (converts ADP to Light).
-
Measurement: Read Luminescence (RLU).
Protocol 3: Mechanism of Action (Apoptosis & Cell Cycle)
Objective: Differentiate between cytostatic effects (G1/S arrest) and cytotoxic effects (Apoptosis), which is characteristic of effective Thiazolo[5,4-d]pyrimidine derivatives [2].
Flow Cytometry Workflow
-
Treatment: Treat A549 cells with
concentration of lead compound for 24h. -
Harvesting: Collect cells (including floating dead cells) via trypsinization.
-
Staining (Dual):
-
Annexin V-FITC: Binds exposed phosphatidylserine (early apoptosis).
-
Propidium Iodide (PI): Stains DNA in membrane-compromised cells (late apoptosis/necrosis).
-
-
Acquisition: Analyze 10,000 events on a Flow Cytometer (e.g., BD FACSCalibur).
Pathway Visualization
The following diagram details the signaling cascade targeted by these derivatives.
References
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: NIH / MedChemComm URL:[Link]
-
Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Structural Elucidation of Unique Inhibitory Activities of Two Thiazolo[4,5-d]pyrimidines Against EGFR. Source: Bentham Science / Medicinal Chemistry URL:[3][Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules. Source: Academia.edu / Review URL:[Link]
Sources
Application Note: High-Throughput Screening of Thiazolo[5,4-d]pyrimidine Libraries
Abstract & Scientific Rationale
The Thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purine (adenine/guanine).[1] Due to this structural mimicry, libraries based on this core are highly enriched for bioactivity against ATP-binding proteins (Kinases, HSP90) and purinergic GPCRs (Adenosine Receptors
However, this scaffold presents specific challenges in High-Throughput Screening (HTS):
-
Solubility: The planar, aromatic nature of the thiazolo-pyrimidine core often leads to poor aqueous solubility and π-π stacking aggregation, causing false positives (pan-assay interference).
-
Autofluorescence: Many heterocyclic derivatives emit fluorescence in the blue-green spectrum (400–500 nm), interfering with standard intensity-based assays.
Scope of this Guide: This protocol details a robust TR-FRET workflow designed to screen Thiazolo[5,4-d]pyrimidine libraries against kinase targets (e.g., EGFR or PI3K). We utilize Time-Resolved Fluorescence to eliminate compound autofluorescence and acoustic dispensing to manage low-volume DMSO transfers.
Library Management & Acoustic Dispensing
Critical Control Point: Thiazolo[5,4-d]pyrimidines are prone to precipitation upon dilution into aqueous buffers.
Source Plate Preparation
-
Solvent: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.
-
Storage: Store in Low Dead Volume (LDV) Cyclic Olefin Copolymer (COC) plates. Avoid polystyrene for long-term storage to prevent leaching.
-
Quality Control: Centrifuge plates at 1000 x g for 1 minute prior to every run to remove condensation or precipitate from the seal.
Acoustic Ejection Protocol (Echo® 650 Series)
To minimize DMSO carryover (which inhibits many kinases >1%), use acoustic droplet ejection.
-
Destination: 384-well white, low-volume assay plates (e.g., PerkinElmer ProxiPlate).
-
Transfer Volume: 2.5 nL to 50 nL (Targeting <1% final DMSO concentration).
-
Backfill: Pre-spot the destination plate with 5 µL of Assay Buffer before acoustic transfer if the compounds are extremely hydrophobic; however, standard protocol usually dispenses compound first (dry) to prevent "bounce out."
-
Recommendation: For Thiazolo[5,4-d]pyrimidines, dispense dry into the plate, then immediately centrifuge (1000 rpm, 1 min) to ensure compound adhesion to the well bottom before buffer addition.
-
Primary Biochemical Assay: TR-FRET Kinase Screen
Rationale: TR-FRET is chosen over standard fluorescence intensity because the long lifetime of the Lanthanide donor (Europium or Terbium) allows measurement after the short-lived autofluorescence of the thiazolo-pyrimidine compounds has decayed.
Target Model: EGFR (Tyrosine Kinase) Detection Chemistry: LANCE® Ultra / HTRF® (Eu-Antibody + Fluorophore-Tracer)
Assay Principle
The assay measures the displacement of a fluorescent tracer (an ATP-competitive inhibitor labeled with a red acceptor, e.g., ULight™ or d2) by the library compound.
-
No Inhibitor: Eu-Anti-Kinase binds the Kinase. The Tracer binds the Kinase active site. Eu and Tracer are close -> High FRET Signal .
-
Inhibitor Present: Library compound displaces the Tracer. Distance increases -> Low FRET Signal .
Reagents & Buffer Formulation
Assay Buffer (Critical for Solubility):
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl
-
1 mM EGTA[2]
-
0.01% Pluronic F-127 or Brij-35 (Mandatory to prevent micellar aggregation of thiazolo-pyrimidines)
-
1 mM DTT (Add fresh)
Step-by-Step Protocol (384-well format)
Total Assay Volume: 10 µL
-
Compound Addition:
-
Dispense 10 nL of 10 mM library compound (Thiazolo[5,4-d]pyrimidine derivative) into the assay plate using acoustic handler.
-
Final Conc: 10 µM (assuming 10 µL final vol).
-
-
Enzyme/Antibody Mix (Pre-incubation):
-
Prepare a 2X mix of Kinase (e.g., EGFR, 2 nM final) and Eu-labeled Anti-Tag Antibody (e.g., Eu-Anti-GST, 2 nM final) in Assay Buffer.
-
Dispense 5 µL of this mix into the wells.
-
Note: Pre-binding the antibody to the kinase stabilizes the enzyme.
-
-
Tracer Addition:
-
Prepare a 2X mix of the Kinase Tracer (e.g., Tracer 236, optimized to
) in Assay Buffer. -
Dispense 5 µL into the wells.
-
-
Incubation:
-
Seal plate with opaque foil.
-
Incubate for 60 minutes at Room Temperature (22°C).
-
Note: Thiazolo[5,4-d]pyrimidines are generally ATP-competitive; equilibrium is usually reached within 30-60 mins.
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 320 or 340 nm (Laser or Flash lamp).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis & Hit Validation
Ratiometric Calculation
Raw data must be ratiometric to correct for well-to-well variability and quenching.
Z-Prime ( ) Calculation
To validate the plate quality before accepting hits:
- : Mean and SD of Positive Control (No Tracer/High Inhibitor = Low Signal).
- : Mean and SD of Negative Control (DMSO only = High Signal).
-
Acceptance Criteria:
.
Troubleshooting Thiazolo-Pyrimidine Specific Issues
| Issue | Observation | Root Cause | Solution |
| Signal Quenching | Low Donor (615nm) AND Low Acceptor (665nm) | Compound absorbs at Excitation (340nm) or Emission. | Flag as "Color Quencher." Verify with absorbance scan. |
| False Actives | Steep inhibition curve (Hill slope > 2.0) | Colloidal aggregation of the planar scaffold. | Increase detergent (0.01% Triton X-100) or add BSA. |
| Hook Effect | Signal increases at very high compound conc. | Solubility limit reached; precipitation scatters light. | Cap screening concentration at 10 µM. |
Visualizations
HTS Workflow Diagram
Caption: Figure 1. High-Throughput Screening workflow utilizing acoustic dispensing to minimize DMSO interference.
TR-FRET Competitive Binding Mechanism
Caption: Figure 2. Mechanism of the TR-FRET competitive binding assay. Inhibitors displace the tracer, reducing the FRET signal.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Varano, F., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists.[3] Bioorganic & Medicinal Chemistry. Link
-
PerkinElmer (Revvity). LANCE Ultra Kinase Assays: Application Note and Protocol Guide. Link
-
Okaniwa, M., et al. (2013). Design and synthesis of thiazolo[5,4-b]pyridine and thiazolo[5,4-d]pyrimidine derivatives as potent and selective inhibitors of the PI3K/mTOR pathway. Journal of Medicinal Chemistry. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Eco-Friendly Synthesis of Thiazolo[5,4-d]thiazoles (TzTz)
Executive Summary
Thiazolo[5,4-d]thiazoles (TzTz) represent a privileged scaffold in both material science (organic photovoltaics, OFETs) and medicinal chemistry (antimicrobial, anticancer agents) due to their rigid, planar, electron-deficient core.
Historically, the synthesis of TzTz derivatives relied on the Ketcham method , utilizing dithiooxamide and aldehydes in high-boiling, toxic solvents like nitrobenzene or DMF under harsh reflux conditions. These legacy methods suffer from poor atom economy, difficult purification (resinification), and significant environmental hazards.
This Application Note details two validated eco-friendly protocols utilizing Deep Eutectic Solvents (DES) and Microwave Irradiation. These methods offer higher yields (up to 92%), reduced reaction times (minutes vs. hours), and simplified workup procedures compared to traditional routes.
Mechanistic Principles
The formation of the TzTz core involves a double condensation-oxidation sequence between dithiooxamide (DTO) and two equivalents of an aromatic aldehyde .[1]
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Imine Formation: Condensation of the amine groups of DTO with the aldehyde carbonyls.
-
Cyclization: Intramolecular nucleophilic attack of sulfur onto the imine carbon.
-
Oxidation/Aromatization: Dehydrogenation to form the fully conjugated bicyclic system.
In the eco-friendly protocols described below, the Deep Eutectic Solvent (L-Proline:Ethylene Glycol) acts as both a green reaction medium and a catalytic activator, stabilizing the transition states and preventing the degradation of DTO often seen in thermal neat reactions.
Mechanistic Flow & Experimental Logic
Figure 1: Mechanistic pathway for the formation of Thiazolo[5,4-d]thiazoles via double condensation.
Validated Protocols
Protocol A: Microwave-Assisted Synthesis in DES (High Throughput)
Best for: Rapid screening, library generation, maximizing yield. Time: 25 minutes | Yield: ~92%[2]
Materials
-
Reagents: Dithiooxamide (1 equiv.), Aromatic Aldehyde (2 equiv.), Sodium Metabisulfite (Na₂S₂O₅, 0.5 equiv.).
-
Solvent System: L-Proline : Ethylene Glycol (1:50 molar ratio).[3][2] Pre-mix and stir at 50°C until clear liquid forms.
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed pressure vial.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, introduce Dithiooxamide (1 mmol), Aromatic Aldehyde (2 mmol), and Na₂S₂O₅ (0.5 mmol).
-
Solvation: Add 2 mL of the prepared L-Proline:EG DES. Vortex for 30 seconds to ensure homogeneity.
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temperature: 130 °C
-
Hold Time: 25 minutes
-
Stirring: High
-
Power: Dynamic (Max 150W)
-
-
Workup (The "Green" Advantage):
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of cold water . The DES is water-soluble, while the TzTz product is hydrophobic.
-
The product will precipitate immediately as a solid.
-
-
Purification: Filter the precipitate. Wash with water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry in a vacuum oven at 60 °C.
Why this works: Microwave irradiation provides direct volumetric heating, overcoming the poor thermal conductivity of conventional solvents. The DES absorbs microwave energy efficiently, rapidly reaching the activation energy required for ring closure.
Protocol B: Thermal Synthesis in DES (Scalable)
Best for: Large-scale synthesis (>5g), labs without microwave reactors. Time: 60 minutes | Yield: ~75%[3][2]
Materials
-
Reagents: Same as Protocol A.
-
Equipment: Round-bottom flask, oil bath, magnetic stirrer.
Step-by-Step Methodology
-
Setup: Place Dithiooxamide (5 mmol), Aromatic Aldehyde (10 mmol), and Na₂S₂O₅ (2.5 mmol) in a 50 mL round-bottom flask.
-
Solvation: Add 10 mL of L-Proline:EG (1:50) DES.
-
Reaction: Heat the mixture to 130 °C in an oil bath with vigorous stirring for 60 minutes .
-
Note: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
-
Quenching: Remove from heat and allow to cool to ~40 °C.
-
Isolation: Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Purification: Filter the resulting precipitate. Wash copiously with water to remove all traces of ethylene glycol and proline. Recrystallize from hot DMF or Ethanol if high purity (>99%) is required for electronic applications.
Comparative Data Analysis
The following table contrasts the Eco-Friendly DES protocols against the traditional Nitrobenzene reflux method.
| Parameter | Legacy Method (Nitrobenzene) | Thermal DES (Protocol B) | Microwave DES (Protocol A) |
| Reaction Temp | 210 °C (Reflux) | 130 °C | 130 °C |
| Time | 4 - 24 Hours | 60 Minutes | 25 Minutes |
| Yield (Avg) | 30 - 50% | 75% | 92% |
| Purification | Column Chromatography | Filtration + Wash | Filtration + Wash |
| E-Factor | High (Toxic Waste) | Low (Biodegradable) | Very Low |
| Safety | Toxic/Explosion Risk | Benign | Benign |
Experimental Workflow Decision Tree
Use this logic flow to determine the optimal synthesis route for your specific TzTz derivative.
Figure 2: Decision matrix for selecting the appropriate synthesis methodology.
Troubleshooting & Quality Control
-
Resin Formation: If the reaction mixture turns into a sticky tar, the temperature was likely too high or the aldehyde was unstable. Solution: Reduce temperature to 110 °C and extend time, or increase the amount of Na₂S₂O₅ antioxidant.
-
Incomplete Conversion: If TLC shows starting material after the prescribed time, ensure the DES viscosity is low enough for good stirring. Solution: Add 10% more Ethylene Glycol to the DES mixture to reduce viscosity.
-
Product Solubility: Some highly polar TzTz derivatives may be slightly soluble in the water wash. Solution: If yield is low, saturate the aqueous wash with NaCl (brine) before filtration to salt-out the product.
References
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 2025. [Link]
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 2015. [Link]
-
Construction of Thiazolo[5,4-d]thiazole-based Two-Dimensional Network for Efficient Photocatalytic CO2 Reduction. ACS Applied Materials & Interfaces, 2020.[4] [Link][4]
-
Straightforward Synthesis of Thiazolo[5,4-c]isoquinolines from Dithiooxamide and 2-Halobenzaldehydes. New Journal of Chemistry, 2022. [Link]
Sources
Troubleshooting & Optimization
How to improve the yield of Thiazolo[5,4-d]pyrimidine synthesis?
This guide serves as a technical support center for the synthesis and optimization of Thiazolo[5,4-d]pyrimidine scaffolds. It is designed for medicinal chemists and process development scientists encountering yield or reproducibility issues.
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: TZP-SYNTH-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The Thiazolo[5,4-d]pyrimidine core is a bioisostere of purine (adenine/guanine), making it a critical scaffold for adenosine receptor antagonists, kinase inhibitors, and anticancer agents. Low yields in this synthesis are typically caused by nucleophilic deactivation of the amine precursor, incomplete cyclodehydration , or oxidative instability of sulfur intermediates.
This guide prioritizes the two most robust synthetic pathways:
-
The "Thiazole-Closure" Route: Cyclization of 4,5-functionalized pyrimidines.
-
The "Pyrimidine-Closure" Route: Annulation of 5-aminothiazole-4-carbonitriles/carboxamides.
Module 1: Pre-Reaction Diagnostics (Start Here)
Before altering reaction parameters, verify the integrity of your starting materials. 80% of "reaction failures" are actually "reagent failures."
Checklist: Precursor Integrity
| Component | Critical Parameter | Why it matters (The "Why") |
| 5-Aminothiazoles | Color & MP | These amines are highly prone to oxidative dimerization (disulfides) and polymerization. If your starting material is dark brown/black instead of yellow/tan, recrystallize immediately . Oxidized precursors cannot undergo nucleophilic attack. |
| Formamide/DMF | Water Content | Cyclization is a dehydration reaction. Water is a competitive inhibitor. Use fresh, anhydrous amide solvents (<0.05% H₂O). |
| POCl₃ | Quality | If using chlorination-cyclization, ensure POCl₃ is clear, not cloudy. Hydrolyzed POCl₃ introduces phosphoric acid, which can protonate the amine and kill nucleophilicity. |
Module 2: Core Synthesis Protocols & Optimization[1]
Route A: The "Pyrimidine-Closure" (From 5-Aminothiazoles)
Best for: Introducing diversity at the C-2 position of the thiazole ring.
The Mechanism: This route mimics the Traube purine synthesis. The critical step is the condensation of the C5-amine with a one-carbon electrophile (formic acid, orthoester, or formamide) followed by intramolecular attack of the C4-amide nitrogen.
Optimized Protocol: Microwave-Assisted Cyclization
Standard thermal heating often leads to decomposition due to prolonged reaction times (4-12h). Microwave irradiation reduces this to minutes.
-
Reagents: 5-aminothiazole-4-carboxamide (1.0 eq), Triethyl orthoformate (TEOF) (excess/solvent), Acetic Anhydride (catalytic, 0.5 eq).
-
Conditions: Microwave irradiation, 140°C, 15–20 minutes.
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.
Troubleshooting Route A:
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Low nucleophilicity of the C5-amine. | Add a Lewis Acid catalyst (e.g., Sc(OTf)₃ or simple ZnCl₂) or switch to a more electrophilic reagent like Vilsmeier reagent (DMF-DMA). |
| Product is "Gummy" | Polymerization of TEOF. | Avoid large excesses of TEOF if using thermal heating. Switch to Formamide at 180°C (Niementowski-type modification). |
| Low Yield | Hydrolysis of the intermediate iminoether. | Ensure the system is strictly anhydrous. The intermediate formed from TEOF is moisture sensitive. |
Route B: The "Thiazole-Closure" (From Pyrimidines)
Best for: Scale-up and generating the core parent scaffold.
The Mechanism: This involves the reaction of 5-amino-4,6-dichloropyrimidine with a thionating agent (thiourea or Na₂S/CS₂).
Optimized Protocol: The One-Pot Thionation-Cyclization
-
Reagents: 5-amino-4,6-dichloropyrimidine (1.0 eq), Potassium Ethyl Xanthate (2.2 eq) OR Thiourea (2.5 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Reflux (120–140°C).
-
Key Insight: The reaction proceeds via SNAr displacement of one chloride by sulfur, followed by rapid intramolecular attack on the second chloride (or C-H activation if using different precursors).
Troubleshooting Route B:
| Symptom | Probable Cause | Corrective Action |
| Mono-substitution only | Temperature too low. | The second closure requires higher energy than the first SNAr. Increase temp to >130°C. |
| Disulfide Dimerization | Oxidation of the intermediate thiol. | Degas solvents with N₂/Ar. Add a reducing agent like Sodium Dithionite (10 mol%) to the mixture to keep sulfur nucleophilic. |
| Insoluble Black Tar | Thermal decomposition of pyrimidine. | Lower temp to 110°C and extend time. Check if solvent (DMF) is decomposing (dimethylamine smell). Switch to NMP. |
Module 3: Visualization of Pathways
The following diagram illustrates the decision logic and mechanistic flow for selecting the correct synthesis route.
Caption: Decision tree for selecting the optimal synthetic pathway based on structural requirements and scale.
Module 4: Frequently Asked Questions (FAQ)
Q: My reaction mixture turns black immediately upon adding POCl₃. Is this normal? A: Darkening is common, but "instant black" usually indicates exotherm-induced decomposition.
-
Fix: Add POCl₃ dropwise at 0°C. Ensure the amine is not a salt (free base it first). If the amine is electron-rich, POCl₃ might be too aggressive; try SOCl₂ or oxalyl chloride with catalytic DMF (Vilsmeier conditions).
Q: I cannot isolate the product from the reaction mixture; it seems water-soluble. A: Thiazolo[5,4-d]pyrimidines can be amphoteric.
-
Fix: If your product has an amino group, it may be protonated. Adjust pH to ~8-9 (isoelectric point vicinity) to induce precipitation. If it has acidic protons (like a cyclic amide), acidify to pH 3-4. Avoid extraction with ether; use EtOAc/MeOH (9:1) or CHCl₃/Isopropanol (3:1) .
Q: Can I use the Traube synthesis with urea instead of formamide? A: Yes, but this yields the 7-hydroxy (or 7-oxo) derivative, not the unsubstituted core.
-
Insight: Urea provides a carbonyl source. To get the aromatic core, you would need to chlorinate (POCl₃) and then dechlorinate (Zn/AcOH or H₂/Pd), which adds two steps. Only use urea if you specifically want the 7-oxo functionality.
Q: How do I improve the yield of the chlorination step (7-OH → 7-Cl)? A: This is a notorious bottleneck.
-
Protocol: Use neat POCl₃ with N,N-diethylaniline (1.0 eq) as a base. The base traps the HCl evolved, preventing protonation of the pyrimidine nitrogen, which would otherwise deactivate the ring toward nucleophilic attack by chloride. Reflux until clear.
References
-
Chaban, T., et al. (2018). "Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance." Pharmacia, 65(2), 55-66.
- Rashad, A. E., et al. (2010). "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives." Bioorganic & Medicinal Chemistry, 18(16), 6184-6189. (Demonstrates the interaction of amino-cyano precursors).
-
Holla, B. S., et al. (2004).[1] "One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity." European Journal of Medicinal Chemistry, 39(9), 777-783.[1]
-
Lee, T., et al. (2025). "Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis." Organic & Biomolecular Chemistry.
-
Varano, F., et al. (2021). "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors." Pharmaceuticals, 14(7), 659.
Sources
Strategies for increasing the solubility of Thiazolo[5,4-d]pyrimidin-2-amine for in vitro assays
Case ID: SOL-TZP-002 Status: Open Agent: Senior Application Scientist Subject: Optimization of Thiazolo[5,4-d]pyrimidin-2-amine Solubility for In Vitro Assays[1]
Executive Summary
Thiazolo[5,4-d]pyrimidin-2-amine is a rigid, planar heterocyclic scaffold often utilized in kinase inhibition and adenosine receptor antagonism.[1] Its high lattice energy and planarity result in poor aqueous solubility, leading to frequent "crash-out" events upon dilution into assay buffers.[1] This guide provides a tiered approach to solubilization, moving from standard organic stocks to advanced formulation strategies suitable for sensitive in vitro environments.[1]
Module 1: Diagnostic & Stock Preparation
Q: Why is this compound precipitating even at low concentrations?
A: The precipitation is likely driven by "Solvent Shock" and Planar Stacking .[1]
-
Mechanism: Thiazolo[5,4-d]pyrimidines possess a flat, aromatic structure that promotes strong
stacking interactions.[1] When you dilute a DMSO stock directly into an aqueous buffer, the sudden change in polarity forces the hydrophobic molecules to aggregate rapidly before they can disperse. -
Diagnostic Check: If your solution turns cloudy immediately upon dilution, it is a nucleation issue.[1] If it precipitates over hours, it is a crystal growth issue.[1]
Q: What is the optimal stock solvent and concentration?
A: Dimethyl Sulfoxide (DMSO) is the industry standard, but specific handling is required.
-
Recommended Stock Conc: 10 mM to 50 mM.[1] Avoid >100 mM stocks as they are prone to freezing artifacts and viscosity errors.[1]
-
Storage: Aliquot into single-use vials to prevent freeze-thaw cycles, which induce micro-precipitates that act as nucleation seeds in future assays.[1]
-
Protocol:
Module 2: Advanced Solubilization Strategies
Strategy A: The "Intermediate Dilution" Method
Best for: Preventing solvent shock in cell-based assays.
Direct dilution (e.g., 1 µL stock into 1000 µL media) creates a localized high-concentration plume that precipitates instantly.[1]
Protocol:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute stock 1:10 or 1:20 into pure DMSO first (not water).
-
Example: 10 µL of 10 mM stock + 90 µL DMSO = 1 mM Intermediate.[1]
-
-
Final Step: Dilute the Intermediate into the assay buffer with rapid mixing.
-
Why? This allows you to pipette a larger volume (reducing error) and ensures the compound is already pre-dispersed in the carrier solvent.[1]
-
Strategy B: pH Tuning (The "Protonation Trap")
Best for: Biochemical/Enzymatic assays (non-cellular).
The exocyclic amine and ring nitrogens can be protonated to break the crystal lattice.[1]
-
Theory: The pKa of the ring nitrogen is typically low (~2-4).[1] Lowering the pH of the stock preparation (not necessarily the assay) can help.
-
Protocol:
Strategy C: Cyclodextrin Complexation
Best for: High-concentration dosing in animal models or sensitive cell lines.[1]
Hydroxypropyl-
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water.[1] -
Add solid Thiazolo[5,4-d]pyrimidin-2-amine to the cyclodextrin solution.
-
Sonicate for 10–20 mins.
-
Filter sterilize (0.22 µm).[1]
-
Result: This creates a "pseudo-solution" that is thermodynamically stable.[1]
Module 3: Visual Workflows
Figure 1: Solubility Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on assay type and failure modes.
[1]
Figure 2: The "Crash-Out" Prevention Protocol
Caption: Step-by-step serial dilution workflow to maintain solubility during assay setup.
Module 4: Troubleshooting & FAQs
Q: My compound precipitates after 2 hours in the assay plate. Why?
A: This is Supersaturation Failure .[1] The compound was temporarily soluble due to kinetic energy (mixing) but slowly returned to its thermodynamic equilibrium (solid state).[1]
-
Fix: Add a non-ionic surfactant.[1][2] For enzymatic assays, add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound. This increases the critical concentration required for nucleation.[1]
Q: Is the DMSO concentration toxic to my cells?
A: For most mammalian lines, DMSO < 0.5% is safe.
-
Calculation: If you use the "Intermediate Dilution" method (Figure 2), your final DMSO concentration will be 1%.[1] If this is too high, perform a 1:200 dilution in the final step to reach 0.5%.
-
Control: Always run a "Vehicle Control" (DMSO only) to normalize data.
Q: Can I heat the solution to dissolve it?
A: Caution is advised.
-
You may heat the DMSO stock to 37°C to aid dissolution.[1]
-
Do NOT heat the final aqueous assay plate.[1] This may degrade proteins in the media or cause evaporation effects that alter concentration.[1]
Summary Data Table: Solvent Compatibility
| Solvent System | Solubility Potential | Suitability | Notes |
| 100% DMSO | High (>50 mM) | Stock Prep | Hygroscopic; keep sealed.[1] |
| 100% Ethanol | Moderate (~10 mM) | Alternative Stock | Evaporates quickly; harder to pipette accurately.[1] |
| PBS (pH 7.4) | Very Low (<10 µM) | Assay Buffer | prone to rapid precipitation.[1] |
| PBS + 0.05% Tween-20 | Low-Mod (~50 µM) | Enzyme Assays | Surfactant stabilizes micro-aggregates. |
| 20% HP- | High (>1 mM) | In Vivo / Cell | Biocompatible; alters free drug fraction.[1] |
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility in drug discovery).
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [1]
-
Waybright, T. J., et al. (2009).[1] Assay Guidance Manual: Reagent and Assay Development. NCBI Bookshelf. (Authoritative guide on DMSO handling and serial dilutions). [1]
Sources
Identifying and minimizing byproducts in Thiazolo[5,4-d]pyrimidine reactions
Topic: Identifying and Minimizing Byproducts in Thiazolo[5,4-d]pyrimidine Reactions
Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Introduction: The Stability-Reactivity Paradox
Welcome to the Technical Support Center for fused heterocycle synthesis. As Senior Application Scientists, we understand that the thiazolo[5,4-d]pyrimidine scaffold (isosteric with purine) presents a unique set of synthetic challenges compared to its [4,5-d] isomer.
The core difficulty lies in the electronic disparity between the electron-deficient pyrimidine ring and the electron-rich thiazole ring.[1] This imbalance drives the formation of three primary impurity classes:
-
Desulfurized/Oxo-derivatives (Incomplete thiation).
-
Regioisomers (Ambiguous ring closure or Dimroth rearrangement).[1]
-
Alkylation Isomers (N- vs. S-alkylation competition).
This guide provides mechanistic insights and self-validating protocols to isolate the desired [5,4-d] scaffold.
Module 1: Troubleshooting The "Traube-Like" Cyclization
(Route: 5-amino-4-mercaptopyrimidine precursors)
The most common synthetic route involves closing the thiazole ring onto a pre-existing pyrimidine core.[1] The critical failure point here is the thiation-cyclization sequence .[1]
Critical Issue: The Oxo-Impurity (Incomplete Thiation)
When using Lawesson’s Reagent (LR) or
Mechanistic Bottleneck: The formation of the stable P=O bond drives the Lawesson’s reaction.[1][2] However, steric hindrance at the pyrimidine C4 position often stalls the reaction at the thiaoxaphosphetane intermediate, leading to hydrolysis back to the starting material upon workup.[1]
Diagnostic Check:
-
HPLC: Appearance of a peak with
(Oxygen vs Sulfur mass difference) relative to the product.[1] -
UV-Vis: The desired thione/thiazole product typically has a
redshifted by 20–30 nm compared to the oxo-impurity.[1]
Troubleshooting Protocol: The "Anhydrous Pulse" Method
Do not simply add more reagent. Follow this thermodynamic control protocol.
-
Solvent Switch: Replace standard Toluene with Xylene or Chlorobenzene to increase reaction temperature to >130°C.[1]
-
The Scavenger Step: Add 10 mol% Hexamethyldisiloxane (HMDS) .
-
Reasoning: HMDS scavenges trace water that hydrolyzes the reactive dithiophosphine ylide (the active species of LR).[1]
-
-
Stepwise Addition: Add LR in two portions (0.6 eq at T=0, 0.6 eq at T=2h).
-
Reasoning: Prevents the formation of polymeric phosphorous byproducts that encapsulate the substrate.[1]
-
| Parameter | Standard Condition | Optimized Condition | Result |
| Solvent | Toluene (110°C) | Chlorobenzene (132°C) | Overcomes steric barrier at C4 |
| Stoichiometry | 1.1 eq LR (Single dose) | 1.2 eq LR (Split dose) | Maintains active ylide concentration |
| Additive | None | 10% HMDS | Prevents hydrolysis of LR |
Module 2: Regioselectivity & The Dimroth Trap
(Route: Ring closure of 5-aminothiazoles)
When building the pyrimidine ring onto a thiazole precursor, a common byproduct is the [4,5-d] isomer or a rearranged product via the Dimroth Rearrangement .[1][3][4]
Critical Issue: Dimroth Rearrangement
If your scaffold contains an exocyclic amine at position 2 (thiazole numbering) or position 7 (purine numbering), basic conditions can trigger ring opening and recyclization, swapping the endocyclic and exocyclic nitrogens.[1]
Mechanism: Nucleophilic attack by hydroxide/alkoxide at the pyrimidine C2 position opens the ring to a formyl-guanidine intermediate, which rotates and closes on the other nitrogen.[1]
Visualizing the Pathway:
Caption: The Dimroth rearrangement pathway triggered by basic conditions, leading to thermodynamic isomers.
Prevention Protocol: pH-Controlled Cyclization
-
Avoid Strong Bases: Do not use NaOEt/EtOH for the final cyclization if an amine is present.[1]
-
Use Orthoesters: Cyclize using Triethyl orthoformate (TEOF) with a catalytic amount of Sulfamic Acid (solid acid catalyst).[1]
-
Why? Acidic conditions suppress the nucleophilic attack required to open the pyrimidine ring, effectively blocking the Dimroth pathway.[1]
-
Module 3: The Alkylation Ambiguity (N vs. S)
(Post-synthesis functionalization)
Thiazolo[5,4-d]pyrimidines often exist as tautomers (thione vs. thiol).[1] Alkylating these scaffolds frequently yields a mixture of N-alkyl (unwanted) and S-alkyl (usually desired) products.[1]
Decision Matrix: Controlling the Nucleophile
The site of alkylation is governed by Hard-Soft Acid-Base (HSAB) Theory .[1]
-
Sulfur (Soft Base): Prefers soft electrophiles and polar aprotic solvents.[1]
-
Nitrogen (Hard Base): Prefers hard electrophiles and protic/chelating conditions.[1]
Self-Validating Experiment: To ensure S-alkylation (Thioether formation):
-
Base: Use
(mild) instead of NaH. -
Solvent: Use Acetone or DMF .[1]
-
Temperature: Keep T < 60°C. High heat promotes N-alkylation (thermodynamic product).[1]
| Target | Reagent Class | Solvent System | Dominant Product |
| S-Alkyl | Alkyl Halides (Soft) | Acetone/K2CO3 | Thioether (Kinetic) |
| N-Alkyl | Alkyl Sulfonates (Hard) | DMF/NaH | N-Alkylated Lactam (Thermodynamic) |
FAQ: Rapid Troubleshooting
Q: My product is oiling out during the Lawesson’s reaction workup. How do I purify it? A: This is due to phosphorous byproducts.[1] Do not extract yet. Quench the reaction with a mixture of THF/10% NaOH (1:1) and stir for 30 minutes. This hydrolyzes the phosphorous oligomers into water-soluble phosphates.[1] The organic layer will then separate cleanly.[1]
Q: I see a peak at M+14 in my Mass Spec. Is this a methylation impurity? A: If you used DMF-DMA (Dimethylformamide dimethyl acetal) for cyclization, this is likely the N-methylated byproduct .[1] DMF-DMA can act as a methylating agent at high temperatures.[1] Switch to Triethyl orthoformate to eliminate this side reaction.
Q: How do I distinguish between the [5,4-d] and [4,5-d] isomers by NMR? A: Look at the C2-H proton (between the sulfurs in thiazole).[1]
-
Thiazolo[5,4-d]: The C2-H is typically more deshielded (
9.0–9.4 ppm) due to the proximity of the pyrimidine nitrogens.[1] -
Thiazolo[4,5-d]: The C2-H is slightly shielded (
8.7–9.0 ppm).[1] -
Confirmation: Run a HMBC .[1] In [5,4-d], the C2 proton will show a correlation to the bridgehead carbon shared with the pyrimidine nitrogen.[1]
References
-
Synthesis and biological evaluation of thiazolo[5,4-d]pyrimidine derivatives. Source: Royal Society of Chemistry (MedChemComm).[1] Context: General synthesis and antiproliferative activity.[1][5]
-
Lawesson's Reagent: Mechanism and Applications. Source: Organic Chemistry Portal.[1] Context: Mechanism of thiation and byproduct formation (oxo-impurities).[1]
-
The Dimroth Rearrangement in Condensed Pyrimidines. Source: National Institutes of Health (PMC).[1] Context: Mechanism of ring opening/closing in fused pyrimidine systems.[1][6]
-
Traceless Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine via Dimroth Rearrangement. Source: ACS Publications (Journal of Organic Chemistry).[1] Context: Specific examples of Dimroth rearrangement in thiazolopyrimidines.
-
Solvent Controlled, Site-Selective N-Alkylation Reactions. Source: ResearchGate.[1][7] Context: Regioselectivity (N vs S alkylation) in fused heterocycles.[1]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bsphs.org [bsphs.org]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thiazolo[5,4-b]pyridine Derivatives for Kinase Inhibition
Topic: Overcoming Imatinib Resistance (BCR-ABL T315I) Ticket ID: #RES-T315I-TZP Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Gatekeeper" Challenge
Welcome to the technical hub. You are likely here because your standard tyrosine kinase inhibitors (TKIs) like Imatinib are failing against resistant CML cell lines, specifically those harboring the BCR-ABL T315I mutation.[1]
The Thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry.[2] While historically explored for PI3K and c-KIT inhibition, its flat, fused bicyclic heteroaromatic nature makes it an excellent candidate for Type II kinase inhibition or for navigating the sterically restricted ATP pocket of the T315I mutant—provided the Structure-Activity Relationship (SAR) is optimized correctly to avoid the steric clash with the isoleucine residue.
This guide addresses the design, solubility, and validation of these derivatives to restore potency where Imatinib fails.
Module 1: Compound Design & Chemistry (SAR)
Q: Why choose Thiazolo[5,4-b]pyridine over the standard purine or pyrimidine scaffolds?
A: The Thiazolo[5,4-b]pyridine core offers a distinct vector for substitution that can bypass the "gatekeeper" residue (Thr315 mutated to Ile315).
-
The Mechanism: Imatinib relies on a hydrogen bond with Thr315. When this mutates to Isoleucine (T315I), the H-bond is lost, and the bulky isoleucine creates a steric clash.[3]
-
The Solution: Thiazolo[5,4-b]pyridine derivatives can be designed to bind in the DFG-out conformation (Type II inhibition) or utilize hydrophobic interactions (Van der Waals) to "hug" the isoleucine rather than clash with it.
-
Evidence: Recent studies on c-KIT inhibitors (which share the homologous T670I gatekeeper mutation) utilizing this exact scaffold demonstrated that specific substitutions (e.g., 3-trifluoromethylphenyl at the R1 position) fit well into the hydrophobic pocket, overcoming resistance [1].
Q: My derivatives are precipitating in aqueous media. How do I fix this?
A: This is a common issue with flat, nitrogen-rich heteroaromatics (π-stacking).
-
Chemical Modification: Introduce a solubilizing group at the C-6 or C-2 position. A morpholine or piperazine moiety is highly recommended. In PI3K inhibitor studies using this scaffold, a morpholine substitution significantly improved solubility without destroying kinase affinity [2].
-
Formulation: For in vitro assays, do not exceed 0.5% DMSO final concentration. If precipitation persists, consider converting the free base to a hydrochloride (HCl) or mesylate salt .
Module 2: Biological Validation (The "Engine" Check)
Q: I have good docking scores, but high IC50 values in cellular assays. Why?
A: This discrepancy usually points to membrane permeability or efflux pumps (P-gp/ABCB1), which are often upregulated in resistant leukemia lines.
-
Diagnostic Step: Run a parallel PAMPA (Parallel Artificial Membrane Permeability Assay).
-
Cell Line Selection: You must use an isogenic pair to validate resistance overcoming.
-
Control: Ba/F3 (Parental) or K562 (Imatinib-sensitive).
-
Target: Ba/F3 expressing BCR-ABL T315I (The Gold Standard).
-
Note: K562/R (Imatinib-resistant) often has mixed mechanisms (T315I + P-gp overexpression). Ba/F3-T315I is cleaner for target validation.
-
Q: How do I confirm the compound is hitting BCR-ABL and not just killing cells via general toxicity?
A: You must demonstrate the collapse of downstream signaling specifically in the resistant line.
-
Marker 1: p-BCR-ABL (Tyr177) . This phosphorylation site is critical for GRB2 binding.
-
Marker 2: p-CrkL (Tyr207) . CrkL is the most robust substrate of BCR-ABL. If p-CrkL levels do not drop, you are not inhibiting the kinase.
-
Marker 3: p-STAT5 (Tyr694) . Essential for the anti-apoptotic survival signal.
Visualizing the Mechanism
The following diagram illustrates the signaling blockade required to overcome resistance.
Caption: Comparative binding mechanisms. Imatinib is blocked by the T315I mutation (Yellow), whereas the Thiazolo[5,4-b]pyridine derivative (Green) is designed to bypass the steric hindrance, effectively blocking downstream STAT5 and ERK signaling.
Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (Ba/F3 System)
Objective: To determine the Selectivity Index (SI) of your derivative against the T315I mutation.
Materials:
-
Ba/F3 (Parental, IL-3 dependent).
-
Ba/F3-WT (BCR-ABL Wild Type).
-
Ba/F3-T315I (BCR-ABL Mutant).
-
Reagent: CCK-8 or CellTiter-Glo (ATP-based is more sensitive than MTT).
Step-by-Step:
-
Seeding: Plate 2,000 cells/well in 96-well plates.
-
Critical: Parental Ba/F3 requires IL-3 (10 ng/mL) to survive. BCR-ABL lines do not (oncogene addiction).
-
-
Treatment: Add compound (0.1 nM to 10 µM, 10-point serial dilution). Include Ponatinib as a positive control (it works on T315I). Include Imatinib as a negative control (it will fail on T315I).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent, incubate 1-4 hours, read absorbance/luminescence.
-
Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Data Interpretation (Expected Results):
| Compound | Ba/F3 (Parental + IL3) | Ba/F3 (WT BCR-ABL) | Ba/F3 (T315I BCR-ABL) | Interpretation |
| Imatinib | >10 µM | 0.2 µM | >10 µM | Resistance Confirmed |
| Ponatinib | >1 µM | 0.005 µM | 0.010 µM | Effective Control |
| Your Derivative | >5 µM | <0.1 µM | <0.2 µM | Success |
| Toxic Hit | <0.5 µM | <0.1 µM | <0.1 µM | General Toxin (Fail) |
Tech Note: If your derivative kills the Parental Ba/F3 cells at low concentrations (<1 µM), it is likely hitting off-targets (e.g., Src, Lck) or is generally cytotoxic. You need to improve selectivity.
Protocol B: Western Blot Validation (Phospho-Map)
Objective: Confirm mechanism of action.
-
Treat K562 (WT) and Ba/F3-T315I cells with the derivative at 1x, 5x, and 10x the IC50 for 6 hours.
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4 is critical).
-
Antibodies:
-
Primary: Anti-p-BCR-ABL (Tyr177), Anti-p-CrkL (Tyr207), Anti-p-STAT5.
-
Loading Control: Anti-GAPDH or Anti-Total-ABL.
-
-
Result: You should see a dose-dependent disappearance of bands for p-BCR-ABL, p-CrkL, and p-STAT5.
-
Troubleshooting: If p-CrkL remains high but cell viability drops, the compound is killing cells via a non-BCR-ABL mechanism (Off-target toxicity).
-
References
-
Nam, Y., et al. (2023). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance."[4] Cancers, 15(1), 143.[4] (Demonstrates the scaffold's ability to overcome the homologous T670I gatekeeper mutation).
-
Liu, Y., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors."[2] Molecules, 25(20), 4630.[5] (Provides critical SAR data on solubility and sulfonamide substitutions).
-
Soverini, S., et al. (2007). "Targeted therapy and the T315I mutation in Philadelphia-positive leukemias." Haematologica, 92(4). (Review of the T315I mechanism and structural requirements for inhibition).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted therapy and the T315I mutation in Philadelphia-positive leukemias | Haematologica [haematologica.org]
- 4. Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity of Thiazolo[5,4-d]pyrimidin-2-amine Scaffolds
Topic: Reducing Off-Target Effects in Thiazolo[5,4-d]pyrimidin-2-amine Derivatives Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Context: You are accessing the Advanced Application Guide for the "TZP-Scaffold" series.
Introduction: The "Purine Mimicry" Challenge
The Thiazolo[5,4-d]pyrimidin-2-amine scaffold is a privileged structure in drug discovery due to its bioisosteric relationship with adenine (purine). While this allows potent inhibition of ATP-dependent enzymes (Kinases like PI3K, mTOR, EGFR) and Adenosine Receptors (A1, A2A), it is the primary source of off-target toxicity.
The core issue is promiscuity : The flat, nitrogen-rich heterocycle binds non-selectively to the hinge region of hundreds of kinases and the orthosteric site of GPCRs. This guide details the medicinal chemistry and screening strategies required to "dial out" these off-target interactions while retaining potency at your primary target.
Module 1: Structural Optimization (SAR) Troubleshooting
Q1: My kinase inhibitor (targeting PI3K/mTOR) shows strong off-target binding to Adenosine Receptors (A2A). How do I fix this?
Diagnosis: Your scaffold likely retains an unmodified C2-position or a substituent that fits the Adenosine receptor's orthosteric pocket too well. The Thiazolo[5,4-d]pyrimidine core mimics the adenine ring of adenosine.
Solution: Steric De-optimization at C2. Adenosine receptors (A1/A2A) have a specific tolerance for substituents at the C2 position of the thiazole ring. To break this affinity while maintaining kinase potency:
-
Introduce Steric Bulk: Replace small alkyl/aryl groups at C2 with bulky, non-planar moieties (e.g., ortho-substituted biaryls or rigid piperazines). This creates a steric clash within the adenosine receptor binding pocket but is often tolerated in the solvent-exposed region of kinase domains [1, 2].
-
Modify the Linker: If you have an amine linker at C2, switch to an ether or amide linkage. This alters the vector of the substituent, potentially forcing a clash with the A2A receptor walls.
Q2: I am targeting EGFR, but I see toxicity related to CDK (Cyclin-Dependent Kinase) inhibition. How do I improve kinase-family selectivity?
Diagnosis: The C7-amine (or N-3/N-1) of the scaffold is likely acting as a "generic" hinge binder, forming H-bonds common to both EGFR and CDKs.
Solution: Target the "Gatekeeper" and "Sugar Pocket". You must move beyond the hinge region (the scaffold core) and exploit specific residues in the ATP-binding pocket.
-
Strategy A (The Gatekeeper): EGFR has a Threonine gatekeeper (T790M in mutants), while many off-targets have smaller or larger residues. Introduce a substituent at the C7-amine (e.g., a substituted aniline) that projects into the hydrophobic pocket behind the gatekeeper.
-
Strategy B (The Ribose Pocket): Modify the N-alkyl substituents. Adding a polar group (like a morpholine or piperazine tail) can interact with specific residues in the ribose-binding pocket unique to EGFR, destabilizing binding to CDKs which may lack the corresponding H-bond partner [3, 4].
Q3: My compounds are failing in vivo due to rapid clearance (CYP metabolism). Is the scaffold responsible?
Diagnosis: Yes, the thiazole ring is electron-rich and susceptible to oxidative metabolism (sulfoxidation or ring opening) by Cytochrome P450 enzymes.
Solution: Electronic Deactivation.
-
Fluorination: Introduce fluorine atoms on the aryl rings attached to the C2 or C7 positions. This blocks metabolic "soft spots" and lowers the electron density of the system.
-
Scaffold Hopping (Minor): If the thiazole sulfur is the metabolic liability, consider the oxazolo[5,4-d]pyrimidine analog, though this will alter solubility and H-bond capability [5].
Module 2: Visualizing the Optimization Workflow
The following decision tree illustrates the logic for diverting the scaffold toward Kinase Selectivity vs. GPCR (Adenosine) Selectivity.
Figure 1: SAR Decision Tree for Thiazolo[5,4-d]pyrimidine Optimization. Blue nodes indicate decision points; Green nodes indicate chemical modifications.
Module 3: Experimental Protocols & Profiling
Protocol 1: Differential Selectivity Profiling (Kinase vs. Adenosine)
Purpose: To quantify the "Purine Mimicry" ratio. A high-quality kinase inhibitor should have >100-fold selectivity over Adenosine A2A.
Materials:
-
Compound Stock: 10 mM in DMSO.
-
Kinase Assay: ADP-Glo™ or LanthaScreen™ (Target: EGFR/PI3K).
-
GPCR Assay: Radioligand Binding Assay (Target: Human A2A, Ligand: [3H]CGS-21680).
Step-by-Step Workflow:
-
Primary Screen (Single Point):
-
Test compound at 10 µM against the Primary Target (Kinase) and the "Safety Target" (Adenosine A2A).
-
Pass Criteria: >80% Inhibition of Kinase AND <50% Displacement of A2A ligand.
-
-
Dose-Response (IC50/Ki Determination):
-
Prepare 10-point serial dilution (1:3) starting at 10 µM.
-
Kinase: Incubate with ATP (at Km) and Substrate for 60 min. Read Luminescence/FRET.
-
GPCR: Incubate with membrane prep and [3H]Ligand for 90 min at 25°C. Filter through GF/B plates. Count radioactivity.
-
-
Data Analysis:
-
Calculate Selectivity Ratio =
. -
Goal: Ratio > 100.
-
Protocol 2: Purification of Active Impurities
Issue: Synthetic intermediates of thiazolopyrimidines (e.g., uncyclized thioureas) can be potent toxins or assay interferents.
-
Dissolution: Dissolve crude product in DMF/MeOH (1:1).
-
Scavenging: Add QuadraPure™ TU (Thiourea scavenger) resin if thiourea precursors were used. Stir for 4 hours.
-
Filtration: Remove resin via 0.2 µm PTFE filter.
-
Recrystallization: Do NOT rely solely on column chromatography. Recrystallize from Ethanol/Water to remove trace planar impurities that co-elute on silica.
Module 4: Comparative Data (Selectivity Examples)
The table below demonstrates how specific modifications to the Thiazolo[5,4-d]pyrimidin-2-amine core shift selectivity profiles [1, 3, 4].
| Compound Variant | Modification (C2 Position) | Modification (C7 Position) | Primary Activity (IC50/Ki) | Off-Target Risk (A2A Binding) |
| TZP-001 (Base) | Methyl | Amino | Promiscuous | High (Ki < 50 nM) |
| TZP-Kinase-A | 2-Fluorobenzyl | 3-Cl-4-F-Aniline | EGFR (20 nM) | Low (Ki > 10 µM) |
| TZP-GPCR-B | Furan-2-yl | Amino | Inactive | High (A2A Ki = 0.06 nM) |
| TZP-Sol-C | Morpholine-linked | Amino | PI3K (50 nM) | Moderate (Ki ~ 500 nM) |
References
-
Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine A1 and A2A receptors. Source: Pharmaceuticals (Basel), 2021.[1] URL:[Link]
-
Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists. Source: Bioorganic & Medicinal Chemistry, 2018.[2] URL:[Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: European Journal of Medicinal Chemistry, 2016.[3] URL:[Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Source: Arabian Journal of Chemistry, 2021. (Note: Discusses the closely related pyrazolo-scaffold mechanisms relevant to thiazolo- derivatives). URL:[Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Source: Molecules, 2023. URL:[Link]
Sources
- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the poor bioavailability of Thiazolo[4,5-d]pyrimidine compounds in vivo
Welcome to the technical support resource for researchers working with the Thiazolo[4,5-d]pyrimidine scaffold. This guide is designed to provide in-depth, actionable troubleshooting advice and foundational protocols to address one of the most common challenges encountered with this compound class: poor in vivo bioavailability.
The Thiazolo[4,5-d]pyrimidine core is a privileged heterocyclic system in drug discovery, serving as a purine isostere that has given rise to a multitude of pharmacologically active agents.[1][2] However, its fused aromatic nature often contributes to physicochemical properties, such as low aqueous solubility and susceptibility to metabolism, that can hinder its translation from a promising in vitro candidate to an effective in vivo therapeutic.[3][4][5]
This guide moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, empowering you to make informed decisions to systematically diagnose and overcome bioavailability hurdles.
Troubleshooting Guide & FAQs
This section is structured to address the most pressing questions researchers face when confronted with poor compound exposure in animal models.
Q1: My Thiazolo[4,5-d]pyrimidine compound shows high in vitro potency but very low exposure in my mouse PK study. Where do I even begin?
Answer: This is a classic and frequent challenge. Low oral bioavailability is rarely due to a single factor. A systematic, stepwise investigation is crucial to avoid wasting resources on ineffective optimization strategies. The first step is not to immediately reformulate, but to diagnose the root cause by assessing three key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Aqueous Solubility: Is the compound dissolving in the gastrointestinal (GI) tract?
-
Membrane Permeability: If it dissolves, can it pass through the intestinal wall to enter circulation?
-
Metabolic Stability: If it is absorbed, is it being cleared too rapidly by metabolic enzymes, primarily in the liver?
The following workflow provides a logical diagnostic path.
Caption: Initial diagnostic workflow for poor bioavailability.
Q2: My initial screens suggest low solubility. What are the most effective formulation strategies to improve this?
Answer: Low aqueous solubility is a primary driver of poor exposure for many heterocyclic compounds.[6] The goal of formulation is to increase the concentration of the dissolved drug in the GI tract, thereby enhancing the driving force for absorption.[7] Several advanced strategies can be employed, and the choice depends on the compound's specific properties and the development stage.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Particle Size Reduction | Increases the surface-area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[7] | Simple, widely applicable, uses established technology (e.g., micronization, nano-milling).[8] | May not be sufficient for extremely insoluble ("brick dust") compounds. Can lead to particle aggregation. | Compounds whose absorption is dissolution rate-limited (DCS IIa).[7] |
| Amorphous Solid Dispersions | Overcomes the crystal lattice energy of the solid form, resulting in a higher energy, more soluble state.[7] The drug is molecularly dispersed in a polymer matrix. | Can produce dramatic increases in apparent solubility and bioavailability.[9] | Amorphous forms are thermodynamically unstable and can recrystallize over time.[6] Requires specialized equipment (spray dryers, hot-melt extruders).[10] | Compounds with high melting points and strong crystal lattice forces. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine oil-in-water emulsion (or microemulsion) in the GI tract. | Presents the drug to the gut in a solubilized state, bypassing dissolution.[7][8] Can enhance lymphatic uptake, bypassing first-pass metabolism. | Formulation development can be complex. Potential for GI side effects with high surfactant concentrations. | Highly lipophilic (high LogP) compounds (BCS Class II/IV).[8][10] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[6][8] | Forms a true solution, can significantly increase solubility. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. Can be expensive for large-scale manufacturing. | Compounds that can sterically fit within the cyclodextrin cavity. |
Q3: The Caco-2 assay shows low apparent permeability (Papp) and a high efflux ratio. What does this mean and what can I do?
Answer: This result provides two critical pieces of information.
-
Low Papp (A→B): An apparent permeability coefficient of <1.0 x 10⁻⁶ cm/s typically indicates poor passive diffusion across the intestinal epithelium. This can be due to properties like high polarity, large molecular size, or low lipophilicity.
-
High Efflux Ratio (ER): An ER, calculated as Papp (B→A) / Papp (A→B), greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[11][12] These transporters act as "gatekeepers," actively pumping your compound out of the intestinal cells and back into the GI lumen, severely limiting absorption.
Troubleshooting Steps:
-
Confirm P-gp Substrate Liability: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.[12] A significant increase in the A→B Papp value and a reduction of the ER to ~1 confirms P-gp mediated efflux.
-
Medicinal Chemistry Intervention: This is often the most effective long-term solution. Efflux can sometimes be engineered out of a molecule with minimal impact on potency. Strategies include:
-
Reducing the number of hydrogen bond donors.
-
Slightly increasing polarity or introducing a polar functional group to disrupt the interaction with the transporter.
-
Masking the recognition motifs through structural modification.[13]
-
Caption: Caco-2 assay illustrating permeability and efflux.
Q4: My compound is rapidly cleared in the liver microsomal stability assay. What are the next steps?
Answer: A short half-life (e.g., <30 minutes) in a liver microsomal stability assay indicates that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[14][15] This leads to high first-pass metabolism and rapid systemic clearance, both of which severely limit bioavailability and duration of action.
Troubleshooting Steps:
-
Metabolite Identification: The first crucial step is to identify where on the molecule metabolism is occurring. This is done via a "metabolite ID" study, which uses LC-MS/MS to determine the structure of the metabolites formed during the microsomal incubation. Common metabolic transformations on heterocyclic scaffolds include oxidation, N-dealkylation, and hydroxylation.[16]
-
Strategic Chemical Modification: Once the metabolic "hotspot" is known, you can make targeted chemical modifications to block it. This is a cornerstone of modern medicinal chemistry.[4][16]
-
Steric Hindrance: Introduce a bulky group near the site of metabolism to prevent the enzyme from accessing it.
-
Electronic Modification: Replace an electron-rich moiety susceptible to oxidation with a more electron-deficient one. For example, replacing a phenyl ring with a pyridine can improve metabolic stability.[4]
-
Blocking with Fluorine: Substituting a hydrogen atom at the site of oxidation with a fluorine atom is a very common and effective strategy. The C-F bond is much stronger than a C-H bond and is resistant to oxidative cleavage.
-
Key Experimental Protocols
These protocols provide a validated starting point for your in vitro assessments. Always include positive and negative controls to ensure assay integrity.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a Thiazolo[4,5-d]pyrimidine compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier), 20 mg/mL stock
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compound (10 mM stock in DMSO)
-
Control Compounds (e.g., High-turnover: Verapamil; Low-turnover: Warfarin)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator/shaker (37°C)
Methodology:
-
Prepare Microsomal Solution: Thaw HLM stock at 37°C and immediately place on ice.[17] Dilute the HLM stock with 0.1 M phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).
-
Prepare Compound Plate: Prepare a working solution of the test compound at 2 µM in phosphate buffer (final DMSO concentration should be <0.5%).[18] Add this solution to the wells of a 96-well plate for each time point (e.g., 0, 5, 15, 30, 45 min).[15]
-
Pre-incubation: Pre-incubate the plate containing the compound and microsomes at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "0 min" time point and the "minus cofactor" control wells.[18]
-
Time-Point Sampling & Quenching:
-
For the 0 min time point, add ice-cold ACN with IS before adding the NADPH solution.
-
For all other time points (5, 15, 30, 45 min), stop the reaction at the designated time by adding 2-3 volumes of ice-cold ACN with IS.[19]
-
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[14]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining vs. time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½): 0.693 / k
-
Intrinsic Clearance (Clint): (0.693 / t½) / (mg/mL protein concentration)
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a Thiazolo[4,5-d]pyrimidine compound using the Caco-2 cell monolayer model.[12]
Materials:
-
Caco-2 cells and appropriate culture medium (e.g., DMEM with FBS, NEAA)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test Compound (10 mM stock in DMSO)
-
Control Compounds (High Permeability: Propranolol; Low Permeability: Atenolol; Efflux Substrate: Digoxin)
-
Lucifer Yellow dye for monolayer integrity check
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm².[20] Additionally, confirm low permeability of Lucifer Yellow (<1%).
-
Prepare Dosing Solutions: Prepare a dosing solution of the test compound (e.g., 10 µM final concentration) in pre-warmed HBSS buffer. The final DMSO concentration should be <1%.[11]
-
Transport Experiment (A→B and B→A):
-
Wash the monolayers gently with warm HBSS.
-
For A→B (Apical to Basolateral) permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A (Basolateral to Apical) permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 90-120 minutes).[12] At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]
-
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
References
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate. [Link]
-
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from Ascendia Pharma. [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from Hilaris Publisher. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from JRC Big Data Analytics Platform. [Link]
-
SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from SpringerLink. [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from ITQB NOVA. [Link]
- (n.d.). Caco2 assay protocol.
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from Tablets & Capsules. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from Mercell. [Link]
- (2025, August 8). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
-
ACS Publications. (2015, January 23). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Retrieved from ACS Publications. [Link]
-
MDPI. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from MDPI. [Link]
- (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules.
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from BioDuro. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from Cyprotex. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from BioDuro. [Link]
-
PMC. (2024, November 9). Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment. Retrieved from PMC. [Link]
-
IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from IJPPR. [Link]
-
ResearchGate. (n.d.). The nanoencapsulation process of pyridopyrimidines. Retrieved from ResearchGate. [Link]
-
Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from ACS Publications. [Link]
-
MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from MDPI. [Link]
- (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA.
-
ResearchGate. (n.d.). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. Retrieved from ResearchGate. [Link]
-
Drug Development & Delivery. (2018, June 20). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from Drug Development & Delivery. [Link]
-
Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from Research and Reviews. [Link]
-
Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug? Retrieved from Patsnap Synapse. [Link]
-
PubMed. (2016, May 4). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from PubMed. [Link]
-
Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Retrieved from Academia.edu. [Link]
-
Semantic Scholar. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Retrieved from Royal Society of Chemistry. [Link]
-
MDPI. (2025, August 10). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. Retrieved from MDPI. [Link]
- (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
SciSpace. (2013, May 20). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from SciSpace. [Link]
- (n.d.). Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evaluation.
- (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
-
Mayo Clinic. (2015, January 5). Advances in Nanotechnology-Based Drug Delivery Platforms and Novel Drug Delivery Systems. Retrieved from Mayo Clinic. [Link]
-
MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from MDPI. [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 3. Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. rroij.com [rroij.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. info.mercell.com [info.mercell.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Enhancing Antiproliferative Studies of Thiazolo[5,4-d]pyrimidine Derivatives in Gastric Cancer
Welcome to the technical support center for researchers investigating the antiproliferative effects of Thiazolo[5,4-d]pyrimidine derivatives against gastric cancer cells. This guide is designed to provide practical, field-proven insights and solutions to common experimental challenges. As a purine bioisostere, the Thiazolo[5,4-d]pyrimidine scaffold is a promising framework for developing novel therapeutic agents.[1] This resource synthesizes established protocols and troubleshooting strategies to help you generate reliable and reproducible data.
Troubleshooting Guide: From Cell Culture to Data Analysis
This section addresses specific technical problems in a question-and-answer format, providing potential causes and actionable solutions to get your research back on track.
Section 1: Cell Culture & Maintenance
Question: My gastric cancer cells (e.g., MGC-803, HGC-27, AGS) are growing slowly or showing abnormal morphology. Why is this happening?
-
Potential Causes:
-
Contamination: Mycoplasma, bacteria, or fungi are common culprits.[][3] Mycoplasma is particularly insidious as it doesn't cause visible turbidity but can alter cell metabolism and morphology.[3][4]
-
Media Issues: The chosen medium may not be optimal for the specific cell line, or it may have degraded due to improper storage.[]
-
Environmental Stress: Fluctuations in incubator temperature, CO₂, or humidity can negatively impact cell health.
-
Over-trypsinization: Excessive exposure to trypsin during passaging can damage cell surface proteins, leading to poor attachment and reduced viability.[]
-
-
Recommended Solutions:
-
Test for Mycoplasma: Regularly screen your cultures using a reliable PCR-based or ELISA-based kit. If positive, discard the culture and start with a fresh, certified vial.
-
Verify Media and Supplements: Ensure you are using the recommended medium for your cell line (e.g., RPMI-1640 or DMEM). Always use high-quality fetal bovine serum (FBS) and check the expiration dates of all reagents.
-
Calibrate Equipment: Regularly check and calibrate your incubator's temperature and CO₂ levels. Ensure the water pan is filled with sterile water to maintain humidity.
-
Optimize Passaging: Minimize trypsin exposure to the shortest time necessary to achieve cell detachment. Neutralize the trypsin with a medium containing FBS promptly. For sensitive cells, consider using milder, non-enzymatic dissociation reagents.[4]
-
Section 2: Compound Handling and Treatment
Question: I'm observing precipitation of my Thiazolo[5,4-d]pyrimidine derivative in the culture medium after adding it to the cells. What should I do?
-
Potential Causes:
-
Poor Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous culture media.
-
Solvent Shock: Adding a high concentration of a compound dissolved in a solvent like DMSO directly to the aqueous medium can cause it to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit in the final culture volume.
-
-
Recommended Solutions:
-
Perform a Solubility Test: Before treating cells, test the solubility of your compound in the cell culture medium. Prepare serial dilutions of your compound in the medium and visually inspect for precipitation under a microscope.
-
Use a Serial Dilution Strategy: Instead of adding a small volume of highly concentrated stock directly to the wells, perform an intermediate dilution step in the culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.[5] Always include a vehicle control (medium + solvent) in your experiments.
-
Section 3: Antiproliferation Assay (MTT/WST-1) Execution
Question: My MTT assay results show high variability between replicate wells. What is causing this?
-
Potential Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a 96-well plate is a primary source of variability.[5]
-
Edge Effect: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[5]
-
Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate and inconsistent.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, media, or reagents.
-
-
Recommended Solutions:
-
Improve Seeding Technique: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into different wells.[5] Using a multichannel pipette can improve consistency.
-
Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[5]
-
Ensure Complete Solubilization: After the MTT incubation, visually confirm under a microscope that all formazan crystals are dissolved in the solvent (e.g., DMSO) before reading the plate. Pipette the solution up and down gently to aid dissolution.[5]
-
Practice Good Pipetting: Use calibrated pipettes and proper techniques. For small volumes, ensure the pipette tip is submerged just below the surface of the liquid.
-
Question: The absorbance values in my "vehicle control" (untreated) wells are unexpectedly low. What does this indicate?
-
Potential Causes:
-
Low Seeding Density: An insufficient number of cells were plated at the start of the experiment.
-
Suboptimal Growth Conditions: Issues with the medium, serum, or incubator environment are preventing the cells from proliferating as expected.[]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used for the vehicle control might be too high for the specific cell line, causing cytotoxicity.[5]
-
-
Recommended Solutions:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal number of cells that results in logarithmic growth throughout the assay duration (e.g., 72 hours).
-
Review Cell Culture Health: Re-evaluate the factors mentioned in Section 1 to ensure your baseline cell culture is healthy.
-
Perform a Solvent Tolerance Test: Expose your cells to a range of solvent concentrations (e.g., 0.05% to 1% DMSO) to determine the maximum non-toxic concentration.
-
Section 4: Data Analysis & Interpretation
Question: How do I accurately calculate and interpret the IC50 value?
-
Definition: The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process (like cell proliferation) by 50%.[6][7][8]
-
Calculation and Interpretation:
-
Normalize Data: Convert your raw absorbance data to percentage inhibition relative to the vehicle-treated control cells (which represent 0% inhibition).[6]
-
Dose-Response Curve: Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC50 value.[6]
-
Efficacy: A lower IC50 value indicates a more potent compound, as less of it is needed to achieve 50% inhibition.[9]
-
Question: My results are not reproducible. One experiment gives me an IC50 of 5 µM, and the next gives 15 µM for the same compound and cell line. Why?
-
Potential Causes:
-
Cell Passage Number: Cells at very high passage numbers can undergo genetic drift, leading to altered phenotypes and drug responses.
-
Cell Health Variability: Differences in the health and metabolic state of the cells at the time of seeding can significantly impact results.
-
Reagent Inconsistency: Using different lots of FBS, media, or assay reagents can introduce variability.
-
Time-Dependence: The IC50 value can be dependent on the incubation time. An assay run for 48 hours may yield a different IC50 than one run for 72 hours.[8][10]
-
-
Recommended Solutions:
-
Standardize Cell Passage: Use cells within a consistent and defined passage number range for all related experiments.
-
Ensure Consistent Cell State: Always use cells that are in the logarithmic growth phase and have high viability (>95%) for your assays.
-
Control for Reagent Lots: If possible, purchase a large batch of critical reagents like FBS to use across a series of experiments. If you must change lots, perform a bridging experiment to confirm consistency.
-
Standardize Incubation Time: Use a consistent incubation time for all your antiproliferation assays (e.g., 72 hours) as recommended in several studies.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which gastric cancer cell lines are most appropriate for these studies?
The choice of cell line should be guided by the specific research question. Commonly used human gastric cancer cell lines include MGC-803, HGC-27, and AGS.[11][12][13][14] It is also highly recommended to include a non-cancerous control cell line, such as the human gastric epithelial cell line GES-1, to assess the selectivity of your compounds.[11][15] A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for a potential therapeutic agent.[7]
Q2: What are the known mechanisms of action for antiproliferative Thiazolo[5,4-d]pyrimidines?
Several mechanisms have been reported. A key pathway involves the induction of apoptosis . For example, certain derivatives have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9.[15] Other Thiazolo[5,4-d]pyrimidine derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer, such as the Phosphoinositide 3-kinase (PI3K) pathway .[16] Some derivatives may also target receptor tyrosine kinases like EGFR.[17][18]
Q3: My compound shows a potent IC50 value. What are the essential follow-up experiments?
A potent IC50 is an excellent starting point. The next steps are crucial for mechanistic understanding:
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to confirm that the observed antiproliferative effect is due to induced apoptosis.[12][19]
-
Western Blotting: Probe for key apoptosis-related proteins like Bax, Bcl-2, cleaved Caspase-3, and PARP to validate the mechanism of action.[15][19]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[12][20]
-
Colony Formation Assay: This assay assesses the long-term effect of the compound on the ability of a single cell to grow into a colony, providing insights into cytostatic versus cytotoxic effects.[12][15]
Q4: Can the Thiazolo[5,4-d]pyrimidine compound itself interfere with the MTT assay?
Yes, this is a critical consideration. Some chemical compounds can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[5][21][22] This leads to a false positive signal (an overestimation of cell viability) and an inaccurate, artificially high IC50 value.
-
How to Check for Interference: Run a cell-free control. Add your compound at the highest concentration used in your experiment to wells containing only culture medium, then add the MTT reagent and solubilizer. If you observe a color change, your compound is interfering with the assay.
-
Alternative Assays: If interference is confirmed, switch to a non-tetrazolium-based viability assay, such as an ATP-based assay (which measures metabolic activity) or a DNA-based assay (which measures cell number).[21]
Data Summary & Protocols
Table 1: Antiproliferative Activity of Selected Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Gastric Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity Insight | Reference |
| 7i | MGC-803 | 4.64 | GES-1 | ~12-fold selective over normal cells | [11][23] |
| 7i | HGC-27 | 5.07 | GES-1 | Good activity, selective | [11][23] |
| 22 | HGC-27 | 1.22 | GES-1 | Potent activity with low toxicity | [15] |
| 7a | MGC-803 | 5.13 | GES-1 | >12-fold selective over normal cells | [11] |
Protocol 1: Standard MTT Assay for Antiproliferative Activity
This protocol outlines a standard method for assessing cell viability after treatment with Thiazolo[5,4-d]pyrimidine derivatives.
-
Cell Seeding:
-
Harvest gastric cancer cells (e.g., MGC-803) that are in the logarithmic growth phase.
-
Perform a cell count and assess viability using Trypan Blue.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your Thiazolo[5,4-d]pyrimidine derivative in complete culture medium from a concentrated DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations (and a vehicle control).
-
Incubate for the desired period, typically 72 hours.[11]
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.
-
Agitate the plate on a shaker for 10-15 minutes to ensure all crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[24] A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 2: Western Blot for Apoptosis Marker Analysis
-
Cell Lysis & Protein Quantification:
-
Treat cells with the Thiazolo[5,4-d]pyrimidine derivative for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE & Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bax, Bcl-2, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The band intensity corresponds to the level of protein expression.
-
Visual Guides & Workflows
Caption: General workflow for assessing antiproliferative activity.
Caption: Decision tree for troubleshooting high assay variability.
Caption: Apoptosis induction by Thiazolo[5,4-d]pyrimidines.
References
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.
- Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement str
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiprolifer
- Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. PubMed.
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci.
- Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives.
- Common problems encountered in cell culture and their causes. BOC Sciences.
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- MTT assay and its use in cell viability and prolifer
- How to minimize variability in MTT assay results for Anticancer agent 41. Benchchem.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
- Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Taylor & Francis.
- The impact of cellular environment on in vitro drug screening. PMC.
- Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling P
- Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PMC.
- Avoiding Contamination in Cell Cultures. Drug Discovery and Development.
- Cell viability assay of human gastric adenocarcinoma cell-line (AGS...).
- If I have a set of drugs and their IC50 values, how can I use the values to classify the drugs' efficacy
- Can someone advise on MTT assay blank and controls?.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
- Transforming Drug Screening with 3D Cell Culture. Danaher Life Sciences.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI.
- Experimental protocols of study (created by BioRender).
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity D
- WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
- (PDF) Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids.
- Exploitation of Novel Pyrazolo[3,4-d]pyrimidine Scaffold Tethered to Thiazole as Potential EGFR/HER2. SSRN.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
- A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.. SciSpace.
- An investigative study of antitumor properties of a novel thiazolo[4,5-d]pyrimidine small molecule revealing superior a…. OUCI.
- Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applic
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC.
- Anti-gastric cancer activity of 1,2,3-triazolo[4,5-d]pyrimidine hybrids (1,2,3-TPH): QSAR and molecular docking approaches.
- Mechanism of the tested compounds in gastric cancer cells.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
Sources
- 1. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]
- 19. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing the Thiazolo[5,4-d]pyrimidine Scaffold for Drug-Likeness
Executive Summary & Scaffold Analysis
The thiazolo[5,4-d]pyrimidine scaffold is a privileged bicyclic heterocycle acting as a purine bioisostere.[1] It is structurally distinct from its isomer, thiazolo[4,5-d]pyrimidine, and has gained prominence in the development of Adenosine Receptor (AR) antagonists (A1/A2A) , TRPV1 antagonists , and anticancer agents (specifically targeting gastric cancer lines like MGC-803).
Despite its potency, the unmodified scaffold often suffers from classic drug-likeness failures:
-
Poor Aqueous Solubility: Due to high planarity and π-π stacking.
-
Metabolic Instability: Particularly at the C2-alkyl position (susceptible to rapid CYP450 oxidation).
-
Non-Specific Toxicity: Due to off-target kinase inhibition.
This guide provides a technical roadmap for troubleshooting these issues through rational structural modification, supported by validated synthetic protocols.
Structural Optimization & SAR Map
The following diagram illustrates the Structure-Activity Relationship (SAR) zones for the thiazolo[5,4-d]pyrimidine scaffold. Use this map to guide your derivatization strategy.
Figure 1: SAR Optimization Map for Thiazolo[5,4-d]pyrimidine. Critical zones for modification to balance potency and physicochemical properties.
Troubleshooting & Optimization Guide (Q&A)
Category 1: Solubility & Physicochemical Properties[2][3][4]
Q: My lead compounds precipitate in aqueous media (LogS < -5). How can I improve solubility without losing potency?
A: The core scaffold is highly planar, leading to strong crystal lattice energy (high melting point, low solubility).
-
The Fix: You must disrupt the planarity and introduce ionization centers.
-
Strategy: Modify the C7 position . Replacing the C7-chloro or C7-phenyl group with an aliphatic heterocycle (e.g., morpholine , piperazine , or N-methylpiperazine ) introduces crucial sp3 character (Fsp3).
-
Mechanism: The "kink" provided by the sp3 carbons prevents tight π-stacking, while the basic nitrogen in piperazine provides a protonation site at physiological pH, drastically improving aqueous solubility.
-
Evidence: In antiproliferative studies, substitution with morpholine at C7 yielded Compound 24, which maintained potency (IC50 ~1.03 μM against MGC-803) while significantly improving the solubility profile compared to planar aromatic analogs.
Q: Does the "Atom Replacement" strategy apply here? A: Yes. If C2-phenyl analogs are insoluble, replace the phenyl ring with a pyridine or pyrimidine ring. This lowers LogP and increases polarity without changing the steric bulk significantly.
Category 2: Metabolic Stability (ADME)
Q: Microsomal stability assays show rapid clearance (t1/2 < 15 min). Where is the metabolic "soft spot"?
A: If you have an alkyl group at the C2 position , this is your primary liability.
-
The Fix: Block oxidative metabolism.
-
Strategy A (Steric/Electronic Block): Replace C2-alkyls with a Trifluoromethyl (CF3) group. The C-F bond is metabolically inert, and the group increases lipophilicity (good for permeability) while preventing CYP450 oxidation.
-
Strategy B (Aryl Shielding): Use a C2-Aryl or C2-Heteroaryl (e.g., Furan-2-yl). While aromatic rings can be hydroxylated, they are generally more stable than unbranched alkyl chains in this scaffold.
-
Caution: Avoid unsubstituted phenyl rings at C2 if possible; para-substitution (e.g., 4-Cl, 4-F) blocks para-hydroxylation.
Category 3: Synthetic Challenges
Q: I am using the Thorpe-Ziegler cyclization but getting low yields of the intermediate. Is there a better route?
A: The Thorpe-Ziegler route can be sensitive to moisture and base strength.
-
The Fix: Switch to the 5-amino-4,6-dichloropyrimidine route (See Protocol A).
-
Why: This route uses a pre-formed pyrimidine ring and annulates the thiazole ring onto it using isothiocyanates.[1] It is generally more robust, requires milder conditions, and yields the versatile 7-chloro intermediate, which is essential for the solubility-enhancing C7 substitutions described above.
Key Data Summary
Table 1: Impact of Substituents on Drug-Likeness Profiles
| Position | Substituent | Effect on Potency | Effect on Solubility | Effect on Stability |
| C2 | Alkyl (Methyl/Ethyl) | Moderate | Neutral | Poor (Oxidation risk) |
| C2 | Furan-2-yl | High (AR/TRPV1) | Low | Moderate |
| C2 | Trifluoromethyl (CF3) | Moderate | Low (High LogP) | High (Metabolic Block) |
| C7 | Phenyl | Moderate | Very Poor | High |
| C7 | Morpholine | High (Anticancer) | High (sp3 character) | High |
| C7 | Primary Amine (-NH2) | High (Adenosine) | Moderate | Moderate |
Experimental Protocols
Protocol A: Robust Synthesis of the 7-Chloro Scaffold
This protocol generates the key intermediate for divergent library synthesis.
Reagents: 5-amino-4,6-dichloropyrimidine, Benzoyl isothiocyanate (or alkyl isothiocyanate), Acetone, Potassium Carbonate.
-
Reactant Prep: Dissolve 5-amino-4,6-dichloropyrimidine (1.0 eq) in dry acetone.
-
Addition: Add the appropriate isothiocyanate (1.1 eq) dropwise at room temperature.
-
Cyclization: Add Potassium Carbonate (K2CO3, 2.0 eq) and reflux the mixture for 4–6 hours.
-
Workup: Filter the inorganic salts while hot. Evaporate the solvent.
-
Purification: Recrystallize from ethanol/water.
-
Checkpoint: The product should be a 2-substituted-7-chloro-thiazolo[5,4-d]pyrimidine . The chlorine at C7 is activated for the next step.
-
Protocol B: C7-Diversification for Solubility (Nucleophilic Displacement)
This step replaces the chlorine with a solubilizing amine.
Reagents: 7-chloro-thiazolo[5,4-d]pyrimidine intermediate, Morpholine (or Piperazine), Triethylamine (TEA), Isopropanol (IPA).
-
Dissolution: Suspend the 7-chloro intermediate (1.0 eq) in Isopropanol.
-
Amine Addition: Add Morpholine (1.2 eq) and TEA (1.5 eq).
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (the starting chloride spot should disappear).
-
Isolation: Cool to room temperature. The product often precipitates out. Filter and wash with cold ether.
-
Result: A highly soluble, drug-like 7-morpholino-thiazolo[5,4-d]pyrimidine .
-
Synthetic Workflow Diagram
Figure 2: Synthetic Workflow for Thiazolo[5,4-d]pyrimidine Library Generation. Divergent synthesis from the 7-chloro intermediate allows for rapid parallel optimization of solubility and affinity.
References
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: Royal Society of Chemistry (MedChemComm) [Link][2]
-
Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists. Source: Bioorganic & Medicinal Chemistry [Link]
-
Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines: A review on synthesis and pharmacological importance. Source: Pharmacia [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (Contextual reference for fluorination strategy) Source: MDPI Molecules [Link]
Sources
Overcoming synthetic hurdles in the preparation of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine. This guide, designed for chemists and researchers, provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this key heterocyclic compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome synthetic challenges.
I. Synthetic Overview & Core Reaction
The most direct and widely adopted method for the synthesis of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine involves a one-pot condensation reaction between two key starting materials: 4,6-dichloro-5-aminopyrimidine and 3-methoxyphenyl isothiocyanate.[1][2] This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the thiazolo[5,4-d]pyrimidine core.
Core Reaction Workflow
Caption: Overall synthetic route to the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials?
A1: The purity of both 4,6-dichloro-5-aminopyrimidine and 3-methoxyphenyl isothiocyanate is paramount for a successful reaction.
-
4,6-dichloro-5-aminopyrimidine: This starting material should be free of any residual acids from its synthesis, as this can interfere with the basic conditions often required for the condensation. It is advisable to use a freshly purified or commercially available high-purity grade.
-
3-methoxyphenyl isothiocyanate: Isothiocyanates are susceptible to hydrolysis. Ensure that it is stored under anhydrous conditions. The presence of the corresponding amine (3-methoxyaniline) as an impurity can lead to the formation of undesired urea byproducts.
Q2: I am having trouble sourcing 3-methoxyphenyl isothiocyanate. Can I synthesize it in-house?
A2: Yes, 3-methoxyphenyl isothiocyanate can be readily prepared from 3-methoxyaniline. A common and effective method involves the reaction of the amine with thiophosgene or a thiophosgene equivalent in the presence of a base. Alternative, greener methods using carbon disulfide are also available.[3]
Q3: What is the typical yield I can expect for this reaction?
A3: The yields for this type of condensation can vary depending on the specific reaction conditions and the purity of the starting materials. Generally, yields in the range of 60-85% have been reported for analogous syntheses.[1] Optimization of reaction parameters is key to maximizing the yield.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis of the reaction mixture shows predominantly unreacted starting materials.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | The activation energy for the intramolecular cyclization may not be reached at lower temperatures. | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC. Be cautious of potential side reactions at excessively high temperatures. |
| Inadequate Solvent | The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of intermediates. | Screen alternative solvents. While DMF is commonly used, other high-boiling polar aprotic solvents like DMAc or NMP could be beneficial. |
| Base Incompatibility | The choice of base is critical for the deprotonation steps involved in the reaction mechanism. | If using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
Problem 2: Formation of Multiple Side Products
Symptom: TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.
Potential Side Reactions & Avoidance Strategies:
Caption: Potential side reactions during the synthesis.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Dimeric Byproducts | Self-condensation of 4,6-dichloro-5-aminopyrimidine can occur under harsh basic conditions or prolonged heating. | Use a milder base or add the base portion-wise. Optimize the reaction time to avoid prolonged exposure to high temperatures after the main reaction is complete. |
| Urea Derivatives | If the 3-methoxyphenyl isothiocyanate starting material is contaminated with 3-methoxyaniline, the amine can react with another molecule of the isothiocyanate to form a symmetrical urea. | Ensure the purity of the isothiocyanate starting material. If synthesizing in-house, ensure complete conversion of the amine and thorough purification. |
| Hydrolysis of Chloro Group | The chloro group at the 7-position is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding 7-hydroxy derivative. | Conduct the reaction under strictly anhydrous conditions using dry solvents and reagents. Minimize the reaction time and work-up temperature. |
Problem 3: Difficulty in Product Purification
Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.
Purification Strategies:
| Issue | Recommended Action |
| Oily or Sticky Product | * Trituration: Attempt to induce crystallization by triturating the crude material with a non-polar solvent like hexanes or diethyl ether. |
-
Solvent System Screening: For recrystallization, screen a variety of solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperature but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or acetonitrile). | | Poor Chromatographic Separation | * Solvent Gradient Optimization: If using normal-phase silica gel chromatography, a gradient elution of ethyl acetate in hexanes is a good starting point. Carefully optimize the gradient to improve separation from closely eluting impurities.
-
Alternative Stationary Phase: If baseline separation is not achievable on silica, consider using a different stationary phase, such as alumina or a reverse-phase C18 column. |
IV. Experimental Protocols
Synthesis of 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine
Materials:
-
4,6-dichloro-5-aminopyrimidine
-
3-methoxyphenyl isothiocyanate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
To a stirred solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in anhydrous DMF, add 3-methoxyphenyl isothiocyanate (1.1 eq).
-
Add the base (TEA, 2.0 eq or DBU, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol or diethyl ether.
-
Purify the crude product by recrystallization (e.g., from ethanol or acetonitrile) or by column chromatography on silica gel.
Characterization Data (Predicted & Analog-Based)
-
¹H NMR (DMSO-d₆):
-
Aromatic protons of the 3-methoxyphenyl group would appear in the range of δ 6.5-7.5 ppm.
-
The methoxy group (-OCH₃) would present as a singlet around δ 3.8 ppm.
-
The pyrimidine proton would likely appear as a singlet at δ ~8.5 ppm.
-
The amine proton (-NH) would be a broad singlet, the chemical shift of which can be concentration-dependent.
-
-
¹³C NMR (DMSO-d₆):
-
Aromatic carbons would be observed in the region of δ 105-160 ppm.
-
The methoxy carbon would be around δ 55 ppm.
-
Carbons of the thiazolo[5,4-d]pyrimidine core would appear in the range of δ 110-170 ppm.
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a chlorine-containing compound.
-
V. References
-
Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of organic chemistry, 70(24), 10194–10197. [Link]
-
Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of isothiocyanates by reaction of amines with phenyl chlorothionoformate via one-pot or two-step process. Synthesis, 45(12), 1667-1674. [Link]
-
Lebsack, A. D., Branstetter, B. J., Hack, M. D., Xiao, W., Peterson, M. L., Nasser, N., ... & Breitenbucher, J. G. (2009). Identification and synthesis of 2,7-diamino-thiazolo [5,4-d] pyrimidine derivatives as TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 19(1), 40-46. [Link]
-
Dal Piaz, V., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657. [Link]
Sources
- 1. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Thiazolo[5,4-d]pyrimidine Derivatives and Amitriptyline in Depression Models
This guide provides a detailed comparison of a novel class of compounds, Thiazolo[5,4-d]pyrimidine derivatives, against the well-established tricyclic antidepressant (TCA), Amitriptyline, within the context of preclinical depression models. We will delve into their distinct mechanisms of action, present comparative efficacy data from key behavioral assays, and provide detailed experimental protocols for researchers in the field of neuropharmacology and drug development.
Introduction: The Unmet Need in Depression Pharmacotherapy
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet current pharmacotherapies are fraught with limitations. Many patients exhibit only a partial response to treatment, and the onset of therapeutic effects can be delayed by several weeks. Furthermore, existing antidepressants, such as the classical TCA Amitriptyline, are associated with a significant side effect burden that often leads to non-adherence. This clinical reality underscores the urgent need for novel antidepressant agents with distinct mechanisms of action that may offer improved efficacy and a more favorable safety profile.
Amitriptyline, a cornerstone of depression treatment for decades, functions by inhibiting the reuptake of serotonin and norepinephrine.[1] While effective, its broad pharmacological profile, which includes potent antagonism of muscarinic, histaminic, and adrenergic receptors, contributes to its well-documented side effects like dry mouth, sedation, and orthostatic hypotension.[1][2]
Recently, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a promising framework for developing novel central nervous system (CNS) agents.[3] Specifically, certain derivatives have been identified as potent antagonists of adenosine A1 and A2A receptors, a mechanism of action distinct from conventional antidepressants.[4] This guide directly compares the preclinical antidepressant-like efficacy of a lead Thiazolo[5,4-d]pyrimidine compound to Amitriptyline, providing a data-driven perspective on its potential as a next-generation therapeutic.
Contrasting Mechanisms of Action
The divergent pharmacological targets of Amitriptyline and Thiazolo[5,4-d]pyrimidine derivatives form the basis of their comparison. Understanding these differences is crucial for interpreting their effects in preclinical models and predicting their potential clinical profiles.
Amitriptyline: A Monoamine Reuptake Inhibitor
Amitriptyline's primary antidepressant effect is attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][6] By inhibiting these transporters on presynaptic neurons, Amitriptyline increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing and prolonging monoaminergic neurotransmission.[2][7] This boost in synaptic monoamines is believed to underlie its therapeutic effects over a period of 2 to 4 weeks.[1][7]
However, its "dirty drug" profile includes high-affinity binding to other receptors, which is largely responsible for its side effects:
-
Histamine H1 Receptor Antagonism: Leads to sedation and weight gain.[1][2]
-
Muscarinic M1 Receptor Antagonism: Causes anticholinergic effects such as dry mouth, blurred vision, constipation, and cognitive impairment.[1][2]
-
α1-Adrenergic Receptor Antagonism: Contributes to orthostatic hypotension and dizziness.[1]
Figure 1: Mechanism of Action for Amitriptyline.
Thiazolo[5,4-d]pyrimidine Derivatives: Adenosine Receptor Antagonists
In contrast, the antidepressant-like effects of the novel Thiazolo[5,4-d]pyrimidine derivatives stem from their interaction with the adenosine system. Specifically, lead compounds in this class act as potent dual antagonists of the adenosine A1 and A2A receptors (ARs).[4][8]
Adenosine is a neuromodulator that generally exerts inhibitory effects on neuronal activity.
-
A1 Receptor Antagonism: A1 receptors are widely distributed in the brain and their activation inhibits neurotransmitter release. Antagonizing these receptors can disinhibit or enhance the release of excitatory neurotransmitters like glutamate and acetylcholine, as well as monoamines.
-
A2A Receptor Antagonism: A2A receptors are highly concentrated in dopamine-rich brain regions, such as the striatum. They form heteromers with dopamine D2 receptors, and their activation inhibits D2 receptor signaling. Antagonism of A2A receptors can therefore potentiate dopaminergic neurotransmission, which is implicated in motivation and reward—pathways often dysfunctional in depression.[4]
The antidepressant-like activity of A1 and A2A receptor antagonists is supported by studies showing that caffeine (a non-selective adenosine antagonist) and more selective antagonists exhibit positive effects in animal models of depression.[4] This mechanism offers a therapeutic approach that is independent of direct monoamine reuptake inhibition.
Figure 2: Mechanism of Action for Thiazolo[5,4-d]pyrimidine Derivatives.
Head-to-Head: Efficacy in Preclinical Depression Models
The antidepressant potential of novel compounds is initially assessed using a battery of rodent behavioral tests. These models are designed to evaluate specific depression-related behaviors. A key study directly compared the efficacy of the Thiazolo[5,4-d]pyrimidine derivative 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) with Amitriptyline in three widely accepted models.[4][9][10]
Key Behavioral Models
-
Forced Swim Test (FST): This test measures behavioral despair. Rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. A reduction in the duration of immobility is predictive of antidepressant efficacy.[11][12]
-
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of behavioral despair by subjecting mice to the inescapable stress of being suspended by their tails.[13][14] Antidepressants reduce the time spent immobile.[15][16]
-
Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweetened water over plain water. A decrease in this preference following chronic stress is interpreted as anhedonia. Effective antidepressants can reverse this deficit.[17] The SPT is often conducted after a chronic unpredictable stress (CUS) paradigm, which is a more etiologically relevant model that induces a depressive-like state over several weeks.[18][19]
Comparative Efficacy Data
The study by Paoletta et al. (2021) demonstrated that the Thiazolo[5,4-d]pyrimidine derivative 18 exhibited an antidepressant-like effect that was comparable to that of Amitriptyline across all three behavioral paradigms.[4][8]
| Behavioral Test | Compound | Dose (mg/kg, i.p.) | Key Finding | Citation |
| Forced Swim Test (FST) | Amitriptyline | 10 | Significantly reduced immobility time compared to vehicle. | [4] |
| Derivative 18 | 10 | Significantly reduced immobility time, comparable to Amitriptyline. | [4] | |
| Tail Suspension Test (TST) | Amitriptyline | 10 | Significantly reduced immobility time compared to vehicle. | [4] |
| Derivative 18 | 10 | Significantly reduced immobility time, comparable to Amitriptyline. | [4] | |
| Sucrose Preference Test (SPT) | Amitriptyline | 10 | Significantly reversed the stress-induced deficit in sucrose preference. | [4] |
| Derivative 18 | 10 | Significantly reversed the stress-induced deficit in sucrose preference, comparable to Amitriptyline. | [4] |
These results are highly significant, as they show that a compound with a non-monoaminergic mechanism can produce a robust antidepressant-like response equivalent to a gold-standard TCA in acute (FST, TST) and chronic (SPT after CUS) models of depression.
Experimental Workflows and Protocols
Reproducibility is paramount in preclinical research. The following section details the standardized protocols for the behavioral assays used to generate the comparative data.
Sources
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 3. bsphs.org [bsphs.org]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitriptyline - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. peptiko.gr [peptiko.gr]
- 8. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]
- 10. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression [mdpi.com]
- 11. lasa.co.uk [lasa.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 17. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 19. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Thiazolo[5,4-d]pyrimidin-2-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of Thiazolo[5,4-d]pyrimidin-2-amine, a potent heterocyclic amine compound. Given its structural similarity to bioactive purine analogues, this compound must be handled with the utmost care to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard: A Proactive Approach to Safety
Thiazolo[5,4-d]pyrimidine derivatives are recognized for their diverse and potent pharmacological activities, often targeting critical biological pathways.[1] This inherent bioactivity necessitates a cautious approach, treating the compound as potentially hazardous even in the absence of comprehensive toxicological data for this specific molecule. Related heterocyclic amines are known to be harmful if swallowed, and can cause serious eye, skin, and respiratory irritation.[2]
Core Principle: In the realm of novel drug discovery and development, all compounds of significant biological activity should be handled as if they are potent and potentially toxic until proven otherwise. This proactive stance is the cornerstone of a robust laboratory safety culture.
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure to potent compounds is through properly designed engineering controls. Personal protective equipment (PPE) should be considered the final layer of protection.
-
Ventilation: All manipulations of solid Thiazolo[5,4-d]pyrimidin-2-amine, and any procedures that could generate dust or aerosols, must be conducted in a certified chemical fume hood or a powder containment hood.[3] The facility's airflow should be designed for single-pass ventilation to prevent cross-contamination.[3]
-
Containment: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box or an isolator is recommended to provide a physical barrier between the operator and the compound.[4]
Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE ensemble is mandatory for all personnel handling Thiazolo[5,4-d]pyrimidin-2-amine. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient. |
| Hands | Double gloving with nitrile gloves | Provides a robust barrier against skin contact. Gloves should be changed immediately if contaminated or compromised.[5] |
| Body | A disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. Should be changed regularly and immediately upon contamination. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator | Recommended for all procedures involving the handling of the solid compound to prevent inhalation of fine particles.[6] |
Procedural Note: The process of donning and doffing PPE is critical to prevent cross-contamination. A standardized procedure should be established and followed rigorously.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of Thiazolo[5,4-d]pyrimidin-2-amine.
-
Preparation:
-
Ensure all necessary engineering controls are functioning correctly.
-
Assemble all required materials and equipment within the containment area before commencing work.
-
Properly don the full PPE ensemble as outlined in the diagram above.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the solid compound within a chemical fume hood or powder containment hood.
-
Use dedicated, clearly labeled equipment for handling the compound.
-
Employ a "wetting" technique (e.g., with an appropriate anti-solvent) when transferring powders to minimize dust generation.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be validated for its effectiveness.
-
Properly doff PPE in the designated area, following the prescribed procedure to avoid contaminating yourself and the surrounding environment.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Contaminated Waste
All materials contaminated with Thiazolo[5,4-d]pyrimidin-2-amine must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, etc.), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any material containing this compound down the drain.
-
-
Disposal Procedures:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
-
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wearing full PPE, including respiratory protection, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[8]
-
Decontaminate the spill area with an appropriate cleaning solution.
-
By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with the potent bioactive compound, Thiazolo[5,4-d]pyrimidin-2-amine, ensuring a safe and productive research environment.
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved from [Link]
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.).
-
Boise Cascade. (n.d.). Material Safety Data Sheet File Name 018887. Retrieved from [Link]
-
3M. (2020, October 19). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]
-
Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]
-
Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. (2024, October 11). PMC - NIH. Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Green Methods for the Synthesis of Bioactive Heterocycles. (2024, June). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). MDPI. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. Retrieved from [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. Retrieved from [Link]
-
Bioprocess Online. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Retrieved from [Link]
-
MOLBASE. (n.d.). N-Benzyl-9-(2-tetrahydropyranyl)adenine|2312-73-4. Retrieved from [Link]
-
eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. (2023, April 25). Frontiers. Retrieved from [Link]
-
Aaron Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. N-Benzyl-9-(2-tetrahydropyranyl)adenine|2312-73-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. escopharma.com [escopharma.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
